2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-11(13(19)20)5-4-6-16-12/h4-6H,7-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJPSKVYOSWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378110 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902835-85-2 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, with the CAS Number 902835-85-2 , has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors. This technical guide provides an in-depth exploration of this versatile molecule, from its synthesis and characterization to its application in the development of targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 902835-85-2 | [1] |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [2] |
| Molecular Weight | 307.34 g/mol | [2] |
| IUPAC Name | 2-(4-((tert-butoxycarbonyl)piperazin-1-yl)pyridine-3-carboxylic acid | [1] |
| Appearance | Off-white solid | [3] |
| Melting Point | 174 °C | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 2-chloronicotinic acid with N-Boc-piperazine.[3]
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol:
The following protocol is adapted from a patented synthesis method and provides a robust procedure for laboratory-scale preparation.[3]
Materials:
-
2-Chloronicotinic acid
-
N-Boc-piperazine (1.1 equivalents)
-
Thionyl chloride (1.2 equivalents)
-
Isopropyl acetate (IPAc)
-
Saturated sodium bicarbonate solution
Procedure:
-
Activation of 2-Chloronicotinic Acid: To a stirred solution of 2-chloronicotinic acid in isopropyl acetate, slowly add thionyl chloride at a controlled temperature (e.g., 65°C) to manage gas evolution. The reaction mixture is stirred until the formation of the acid chloride is complete.
-
Nucleophilic Substitution: In a separate flask, dissolve N-Boc-piperazine in isopropyl acetate. To this solution, add the freshly prepared 2-chloronicotinoyl chloride solution from step 1.
-
Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until completion, which is typically achieved after several hours at ambient temperature.[3]
-
Workup and Isolation: Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or flash column chromatography to yield this compound as an off-white solid.[3]
Analytical Characterization
Ensuring the purity and structural integrity of the synthesized intermediate is crucial. The following analytical techniques are routinely employed for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. While a specific, publicly available spectrum for this exact compound is not readily found, the expected chemical shifts can be inferred from data on similar structures.[4][5]
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons: Signals corresponding to the three protons on the pyridine ring.
-
Piperazine Protons: Two sets of multiplets for the -CH₂- groups of the piperazine ring.
-
Boc Group Protons: A characteristic singlet for the nine protons of the tert-butyl group.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbons: Resonances for the carboxylic acid and the carbamate carbonyls.
-
Aromatic Carbons: Signals for the carbons of the pyridine ring.
-
Piperazine Carbons: Resonances for the carbons of the piperazine ring.
-
Boc Group Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound.
Illustrative RP-HPLC Method:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 2).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 239 nm or 265 nm).[6][7]
This method allows for the separation of the target compound from starting materials and potential by-products, enabling accurate purity determination.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The structural motif of a substituted nicotinic acid linked to a piperazine ring is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to the ability of the piperazine and nicotinic acid moieties to form key interactions within the ATP-binding pocket of various kinases.
Role in the Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[10] Consequently, VEGFR-2 is a prime target for the development of anticancer drugs. Several potent VEGFR-2 inhibitors incorporate the piperazinyl-nicotinic acid scaffold.[7][10][11][12]
The this compound intermediate serves as a versatile starting point for the synthesis of these inhibitors. The carboxylic acid group can be readily converted to an amide, which can form crucial hydrogen bonds with key residues in the kinase hinge region. The Boc-protected piperazine provides a handle for introducing further diversity, allowing for the fine-tuning of physicochemical properties and target engagement.
General Synthetic Workflow for Kinase Inhibitor Synthesis:
Caption: A representative workflow for the synthesis of kinase inhibitors.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates.
VEGFR-2 Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway by a kinase inhibitor.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis, well-defined chemical properties, and strategic positioning of functional groups make it an ideal starting material for the creation of complex bioactive molecules, most notably kinase inhibitors targeting critical signaling pathways in cancer. This guide provides a foundational understanding of this key intermediate, empowering researchers and scientists to leverage its potential in the ongoing quest for novel and effective therapeutics.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Accessed January 17, 2026. [Link]
- SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE. Patent 2470182.
- Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PubMed Central.
- Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed.
- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evalu
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
- New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT.
- 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0. Biosynth.
- Basic 1H- and 13C-NMR Spectroscopy. Metin Balci.
- Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv
- CAS 902835-85-2 this compound. BOC Sciences.
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
- Method for synthesizing Imatinib.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
- 1375471-45-6|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pentanoic acid. BLDpharm.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid. Advanced Biochemicals.
- Piperazic Acid Synthesis. Bowers Lab.
- Development and Validation of an RP-HPLC Method for the Quantification of Selected Anti-Cancer Standards (Rutin, Chrysin, Piperine and Berberine) in Botswana Medicinal Plants. Analytical and Bioanalytical Chemistry Research.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. ptfarm.pl [ptfarm.pl]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an RP-HPLC Method for the Quantification of Selected Anti-Cancer Standards (Rutin, Chrysin, Piperine and Berberine) in Botswana Medicinal Plants [analchemres.org]
- 9. jocpr.com [jocpr.com]
- 10. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and chemical identity. Furthermore, it outlines a standard synthetic pathway, analytical characterization protocols, principal applications, and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a trifunctional molecule featuring a pyridinecarboxylic acid (nicotinic acid) core, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. This specific arrangement of functional groups makes it a versatile scaffold for creating diverse chemical libraries. The Boc group provides a crucial temporary block on the secondary amine of the piperazine ring, allowing for selective reactions at the carboxylic acid moiety or the pyridine ring.
The precise molecular weight is a critical parameter for all quantitative applications, including reaction stoichiometry calculations, preparation of standard solutions, and analytical data interpretation.
Table 1: Core Physicochemical Properties
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | [] |
| Synonyms | 4-(3-CARBOXY-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | [] |
| CAS Number | 902835-85-2 | [] |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [2] |
| Molecular Weight | 307.35 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | Typically ≥95-97% | [][2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The general principle involves the displacement of a leaving group (commonly a halogen) from the 2-position of a nicotinic acid derivative by the nucleophilic secondary amine of 1-(tert-butoxycarbonyl)piperazine (also known as 1-Boc-piperazine).
2.1 General Synthesis Workflow
The workflow involves the reaction between a suitable 2-halonicotinic acid and 1-Boc-piperazine, followed by workup and purification.
Caption: General workflow for the synthesis of the title compound.
2.2 Step-by-Step Laboratory Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or DMF), add 1-Boc-piperazine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA).
-
Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of ~4-5 using a mild acid like 1M HCl. This protonates the product's carboxylic acid, causing it to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water to remove inorganic salts and any remaining solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to achieve high purity.
-
Drying: Dry the purified product under vacuum to yield the final compound as a solid.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is employed. The results from these analyses validate the successful outcome of the synthesis protocol.
3.1 Analytical Workflow Logic
Caption: Logical flow for analytical validation of the final product.
3.2 Expected Analytical Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the pyridine ring, the piperazine ring, and the nine equivalent protons of the tert-butyl group (a sharp singlet around 1.4-1.5 ppm).
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the analysis should reveal a prominent ion peak corresponding to the molecular weight plus a proton [M+H]⁺ at approximately 308.16 m/z.
-
HPLC (High-Performance Liquid Chromatography): When analyzed by reverse-phase HPLC, the pure compound should present as a single major peak, allowing for the quantification of purity, which is typically expected to be above 95%.
Applications in Medicinal Chemistry
The piperazine moiety is a highly privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[4] Its presence can improve aqueous solubility and provides points for molecular modification to optimize pharmacokinetic profiles. This compound serves as a versatile starting material for building more complex molecules, particularly kinase inhibitors and receptor modulators.[4][5]
4.1 Role as a Chemical Building Block
The molecule's two reactive sites—the carboxylic acid and the Boc-protected amine—allow for sequential and controlled chemical modifications.
-
Amide Coupling: The carboxylic acid group can be readily coupled with a wide range of amines to form amides, a common linkage in drug molecules.
-
Boc Deprotection and Functionalization: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The newly freed secondary amine can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to introduce further diversity.
This dual functionality is instrumental in the synthesis of compound libraries for screening against biological targets such as G-protein coupled receptors (GPCRs) and various enzymes.[6] For instance, derivatives of nicotinic acid are known to interact with nicotinic acetylcholine receptors (nAChRs) and can act as antagonists for receptors like HCA2.[6][7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. While this specific compound has not been exhaustively studied for its toxicology, data from structurally related compounds and general safety guidelines should be followed.
Table 2: Safety and Handling Information
| Category | Guideline | Source(s) |
| Hazard Identification | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin. | [8][9][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. | [9] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [8][9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Some related compounds are light-sensitive. | [10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [9] |
| First Aid (Skin) | Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice. | [9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Conclusion
This compound, with a molecular weight of 307.35 g/mol , is a foundational building block for modern drug discovery. Its well-defined structure and dual reactivity offer chemists significant flexibility in synthesizing novel compounds for therapeutic exploration. This guide has provided the core technical information—from synthesis to safe handling—required for its effective application in a research environment. Adherence to the described protocols and safety measures will ensure both the integrity of the experimental outcomes and the safety of the laboratory personnel.
References
- Biosynth. (n.d.). 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0.
- Fisher Scientific. (n.d.). 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific.
- Advanced Biochemicals. (n.d.). 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 3-{ [4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl} benzoic acid.
- BOC Sciences. (n.d.). CAS 902835-85-2 this compound.
- BLDpharm. (n.d.). 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-chloroisonicotinic acid.
- ChemicalBook. (2026). Nicotinic acid | 59-67-6.
- Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS.
- TCI Chemicals. (2025). Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperazine.
- Sigma-Aldrich. (2024). Safety Data Sheet: Nicotinic acid.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid.
- Biosynth. (2023). Safety Data Sheet: tert-Butyl 1-piperazinecarboxylate.
- Cayman Chemical. (n.d.). Nicotinic Acid.
- BLDpharm. (n.d.). 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid.
- Montanari, S., & Capelli, A. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6813.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
- PubChem. (n.d.). 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid.
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
- Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-50.
- ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
- Fluorochem. (n.d.). 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(tert-Butoxycarbonyl)piperazine.
Sources
- 2. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. file.bldpharm.com [file.bldpharm.com]
An In-depth Technical Guide to the Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
Foreword: The Strategic Importance of a Key Pharmaceutical Intermediate
2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is a molecule of significant interest in the field of medicinal chemistry and drug development. It serves as a crucial, high-value building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, combining a reactive nicotinic acid core with a protected piperazine moiety, makes it an ideal precursor for constructing molecules targeting a range of biological pathways. Notably, it is a key intermediate in the synthesis of Vismodegib, the first FDA-approved Hedgehog signaling pathway inhibitor for treating basal-cell carcinoma[1][2][3]. This guide provides a comprehensive technical overview of its primary synthesis pathway, explores viable alternatives, and details the necessary analytical validation, offering field-proven insights for researchers, chemists, and process development professionals.
Part 1: The Principal Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially favored method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is valued for its efficiency and high atom economy.
The Underlying Mechanism: Activating the Pyridine Ring
The SNAr reaction on a pyridine ring is a classic example of exploiting the inherent electronic properties of a heteroaromatic system. The reaction proceeds via a two-step addition-elimination mechanism[4][5].
-
Nucleophilic Attack: The pyridine ring is π-deficient, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. This makes these positions electrophilic and susceptible to attack by a nucleophile. In this synthesis, the secondary amine of 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) acts as the nucleophile, attacking the C-2 position of 2-chloronicotinic acid, which bears the leaving group (Cl).
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex[6]. The stability of this intermediate is the linchpin of the reaction's feasibility. The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom, which provides significant resonance stabilization[6][7]. This stabilization lowers the activation energy for the initial nucleophilic attack, making it the rate-determining step[8].
-
Elimination and Re-aromatization: In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
The strategic placement of the carboxylic acid group on the nicotinic acid starting material does not significantly hinder the reaction and is carried through to the final product.
Detailed Experimental Protocol
This protocol represents a validated, laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Chloronicotinic acid
-
1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (1.0 eq).
-
Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 5-10 mL per gram of 2-chloronicotinic acid).
-
Add N-Boc-piperazine (1.1-1.2 eq) to the solution. The slight excess ensures the complete consumption of the limiting reagent.
-
Add the base, typically anhydrous K₂CO₃ (2.0-2.5 eq), to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction.
-
Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water.
-
Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This protonates the carboxylic acid, causing the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove residual DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a white to off-white crystalline solid[9].
Workflow and Data Summary
The following diagram illustrates the logical flow of the primary synthesis protocol.
Caption: Workflow for the SNAr Synthesis Pathway.
| Parameter | Specification | Rationale / Causality |
| Starting Materials | 2-Chloronicotinic Acid, N-Boc-Piperazine | Commercially available and cost-effective precursors. |
| Solvent | Anhydrous DMF or DMSO | High-boiling polar aprotic solvents facilitate SNAr reactions by solvating the cation and leaving the nucleophile reactive. |
| Base | K₂CO₃ or Triethylamine | Neutralizes the HCl byproduct, driving the reaction to completion. K₂CO₃ is often preferred for ease of removal. |
| Temperature | 100 - 120 °C | Elevated temperatures are required to overcome the activation energy of the rate-determining nucleophilic attack step[10]. |
| Reaction Time | 12 - 24 hours | Typical duration to achieve high conversion. Monitoring is essential to determine the endpoint. |
| Typical Yield | 75 - 90% | This route is generally high-yielding, making it attractive for large-scale production. |
Part 2: Alternative Synthesis Route: A Multi-step Approach
While the SNAr pathway is dominant, alternative strategies can be devised, particularly if starting materials are constrained or if milder conditions are paramount. A plausible alternative involves a peptide coupling reaction followed by deprotection and subsequent cyclization, though this is conceptually more complex. A more practical alternative involves using a different coupling agent to facilitate the C-N bond formation under potentially milder conditions.
Peptide Coupling-Assisted Synthesis
This approach treats the C-N bond formation as an amidation-like process, using peptide coupling agents to activate the carboxylic acid, although this is less direct for this specific target. A more relevant alternative for similar structures involves a Buchwald-Hartwig amination. However, for the direct synthesis from 2-chloronicotinic acid, a variation on the SNAr theme using a coupling agent to form an activated intermediate is a documented strategy[11].
Detailed Experimental Protocol (Alternative)
This protocol uses a peptide coupling agent, which can sometimes offer milder conditions and different work-up profiles compared to high-temperature SNAr.
Materials:
-
2-Chloronicotinic acid
-
N-Boc-piperazine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (TEA)
-
Isopropyl acetate (IPAc) or Dichloromethane (DCM) as solvent
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 2-chloronicotinic acid (1.0 eq) in the chosen solvent (e.g., IPAc).
-
Add the peptide coupling agent TBTU (1.2-1.4 eq) to the solution[11].
-
Add triethylamine (2.0 eq) and stir the mixture at ambient temperature for approximately 30 minutes to form the activated ester of 2-chloronicotinic acid.
-
Add N-Boc-piperazine (1.2 eq) portion-wise, maintaining the temperature below 25 °C.
-
Stir the reaction at ambient temperature. The reaction is often complete within 4-12 hours, as monitored by HPLC[11].
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 2x with IPAc).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Workflow and Comparative Analysis
Caption: Workflow for the Alternative Coupling Pathway.
| Feature | Primary Pathway (High-Temp SNAr) | Alternative Pathway (Coupling Agent) |
| Temperature | High (100-120 °C) | Ambient |
| Reagents | Inexpensive base (K₂CO₃) | More expensive coupling agent (TBTU) |
| Reaction Time | Longer (12-24 h) | Shorter (4-12 h) |
| Scalability | Excellent; common in industrial processes. | Good, but cost of coupling agent may be a factor. |
| Work-up | Precipitation/filtration is straightforward. | Requires liquid-liquid extraction. |
| Ideal Use Case | Large-scale, cost-driven synthesis. | Lab-scale synthesis where milder conditions are preferred. |
Part 3: Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the synthesis and ensure the material is suitable for subsequent use in drug development.
Purification
As a crystalline solid, the primary method for purifying this compound is recrystallization . A common and effective solvent system is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of pure crystals, which are then collected by filtration.
Structural and Purity Verification
The identity and purity of the final compound must be confirmed using a suite of analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The spectrum will show characteristic signals:
-
A large singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.
-
Two multiplets for the piperazine ring protons, typically around ~3.5-3.8 ppm and ~3.1-3.4 ppm.
-
Signals in the aromatic region (~7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.
-
A broad singlet for the carboxylic acid proton, which may be far downfield (>10 ppm) or not visible depending on the solvent.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule, showing distinct peaks for the Boc carbonyl, the tert-butyl carbons, the piperazine carbons, and the pyridine and carboxylic acid carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak. For C₁₅H₂₁N₃O₄, the expected [M+H]⁺ is approximately 308.16 g/mol .
-
Melting Point: The pure compound has a distinct melting point, reported to be around 174 °C, which serves as a reliable indicator of purity[12]. A sharp melting range close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands, including a strong C=O stretch for the carbamate (~1690 cm⁻¹) and another for the carboxylic acid (~1710 cm⁻¹), as well as C-N and aromatic C-H stretches.
References
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Douglass, E. F., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
- Merklin, J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Merklin, J., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- NotHenry. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Chem Help ASAP. (2020).
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Boyer, A. (2019).
- Huestis, M. P. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Biosynth. 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid.
- ResearchGate. (2019).
- Bao, X., et al. (2019). An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course.
- Bao, X., et al. (2023). Synthesis of Vismodegib Derivatives as Potential Smo Agonist: A Case of Undergraduate Experimental Teaching.
- Sigma-Aldrich. 2-(4-boc-piperazin-1-yl)nicotinic acid.
- Chinese Journal of New Drugs. (2013). Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor.
- Technical Disclosure Commons. (2024).
- Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Google Patents.
- EPO. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]
- 12. biosynth.com [biosynth.com]
An In-depth Technical Guide to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key building block in modern medicinal chemistry. The document details its chemical and physical properties, provides an established synthesis protocol with underlying mechanistic rationale, and discusses its applications, particularly in the development of kinase inhibitors. This guide is intended to be a valuable resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.
Introduction
This compound, also known as 2-(4-Boc-piperazin-1-yl)nicotinic acid, is a bifunctional molecule that incorporates a protected piperazine moiety and a nicotinic acid scaffold. The piperazine ring is a prevalent feature in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable amine protection, allowing for sequential chemical modifications. The nicotinic acid portion of the molecule provides a handle for a variety of chemical transformations, most notably amide bond formation, making it an invaluable synthon in the construction of complex molecular architectures. Its structural attributes position it as a critical intermediate in the synthesis of a range of biologically active compounds, particularly in the realm of oncology and inflammatory diseases.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 902835-85-2 | [1] |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [2] |
| Molecular Weight | 307.35 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 174 °C (for the isomeric 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid) | [2] |
| Storage Temperature | 2-8°C |
Note: The melting point provided is for a closely related isomer and should be considered as an estimate. Experimental determination for the title compound is recommended.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2-chloronicotinic acid and tert-butyl piperazine-1-carboxylate (Boc-piperazine).
Synthetic Workflow
Caption: Synthetic workflow for 2-(4-(Boc-piperazin-1-yl)nicotinic acid).
Experimental Protocol
This protocol is adapted from established procedures for similar transformations.[3]
Materials:
-
2-Chloronicotinic acid
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile or Isopropyl acetate (IPAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Isopropyl acetate (for extraction)
-
50% Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-chloronicotinic acid (1.0 equiv) and anhydrous acetonitrile or IPAc.
-
Add triethylamine (2.0 equiv) to the solution, followed by the addition of TBTU (1.4 equiv). Stir the mixture at ambient temperature for 30 minutes to activate the carboxylic acid.
-
Add Boc-piperazine (1.4 equiv) portion-wise, ensuring the internal temperature remains below 20°C.
-
Slowly warm the reaction mixture to 40°C and monitor for completion using an appropriate analytical technique such as HPLC (typically complete within 4-12 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with isopropyl acetate.
-
Combine the organic layers and wash with a 50% brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary to yield an off-white solid.[3]
Causality Behind Experimental Choices:
-
Peptide Coupling Agent (TBTU): TBTU is used to activate the carboxylic acid of 2-chloronicotinic acid, forming a highly reactive intermediate that is readily susceptible to nucleophilic attack by the secondary amine of Boc-piperazine. This approach avoids the need for harsh conditions that could lead to side reactions.
-
Mild Base (Triethylamine): Triethylamine acts as a scavenger for the acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the nucleophilic amine.
-
Aprotic Solvent (Acetonitrile or IPAc): Anhydrous aprotic solvents are used to prevent the hydrolysis of the activated acid intermediate and to ensure good solubility of the reactants. IPAc can be advantageous in preventing the precipitation of salts during the workup.[3]
-
Aqueous Work-up: The aqueous quench with sodium bicarbonate neutralizes any remaining acid and facilitates the separation of the product into the organic phase during extraction.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the nicotinic acid ring, the piperazine ring (typically two sets of triplets), the tert-butyl group (a singlet at ~1.4-1.5 ppm), and the carboxylic acid proton (a broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, aromatic carbons of the nicotinic acid ring, carbons of the piperazine ring, and the carbons of the tert-butyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches of the carboxylic acid and the carbamate, and C-N stretches. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 308.1605, corresponding to the molecular formula C₁₅H₂₂N₃O₄⁺. |
Reactivity and Chemical Logic
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the Boc-protected piperazine.
Caption: Reactivity map of 2-(4-Boc-piperazin-1-yl)nicotinic acid.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and conversion to an acid chloride. This functionality is most commonly exploited for coupling with various amines to build larger, more complex molecules.
-
Boc Group Reactivity: The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent). This unmasks the secondary amine of the piperazine ring, which can then be further functionalized through reactions such as N-alkylation, N-arylation, or acylation.
This orthogonal reactivity makes this compound a highly valuable and versatile building block in multi-step syntheses.
Applications in Drug Discovery
The structural motifs present in this compound are frequently found in molecules targeting a variety of biological pathways. The piperazine moiety is a well-established pharmacophore in many classes of drugs, including kinase inhibitors.
Role as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The nicotinic acid portion of the title compound can be elaborated to form part of such a core, while the piperazine moiety often extends into the solvent-exposed region, providing a point for modification to improve potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this scaffold have been investigated as inhibitors of p21-activated kinase 4 (PAK4) and glycogen synthase kinase-3β (GSK-3β).[4]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information from closely related compounds suggests the following precautions:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a strategically designed chemical intermediate that offers a valuable combination of a versatile nicotinic acid core and a protected piperazine moiety. Its well-defined synthesis and orthogonal reactivity make it a powerful tool for the construction of complex molecules in the field of drug discovery. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
-
European Patent Office. (2012). SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE (Patent No. EP 2470182 A1). Retrieved from [Link]
- Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). Journal of Medicinal Chemistry.
-
Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from its biological activity in screening assays to its ultimate bioavailability in a formulated drug product. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document serves as a procedural framework, guiding researchers through the principles, experimental design, and execution of solubility studies. We will explore the theoretical underpinnings of solubility for this molecule, propose a structured experimental approach for its determination in various media, and provide detailed protocols for both kinetic and thermodynamic solubility assays.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from initial discovery to a marketed medicine is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles.[1] Poor solubility can lead to a cascade of negative consequences, including unreliable results in in vitro assays, difficulties in formulating solutions for in vivo testing, and ultimately, poor oral bioavailability.[] Therefore, a thorough understanding and early characterization of a compound's solubility profile are paramount.
This compound is a bifunctional molecule incorporating a lipophilic tert-butoxycarbonyl (Boc) protecting group, a basic piperazine ring, and an acidic nicotinic acid moiety. This unique combination of functional groups suggests a complex solubility behavior that is likely to be highly dependent on the pH and polarity of the solvent. The Boc group increases lipophilicity, while the ionizable piperazine and carboxylic acid groups can significantly enhance aqueous solubility at appropriate pH values.[] This guide will provide the necessary framework for a comprehensive evaluation of these characteristics.
Physicochemical Properties and Predicted Solubility Behavior
-
Nicotinic Acid (Vitamin B3): This parent compound is soluble in water and hot ethanol, but only slightly soluble in ether and ester solutions.[3]
-
Piperazine: The piperazine ring itself is highly soluble in water and also shows solubility in organic solvents like ethanol and methanol.[4]
-
1-Boc-piperazine: The addition of the Boc group significantly alters the solubility profile, making it soluble in organic solvents such as dichloromethane and methanol, but less soluble in water.[5][6]
Based on this, this compound is expected to exhibit moderate solubility in polar organic solvents like methanol, ethanol, and DMSO. Its aqueous solubility is predicted to be low at neutral pH due to the presence of the large, lipophilic Boc group. However, its amphoteric nature, with both a basic piperazine nitrogen and an acidic carboxylic acid, means its aqueous solubility will be highly pH-dependent. At low pH, the piperazine nitrogen will be protonated, and at high pH, the carboxylic acid will be deprotonated, both of which should lead to a significant increase in aqueous solubility.
Table 1: Predicted Solubility Profile of this compound
| Solvent/Medium | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low | The lipophilic Boc group and the neutral overall charge at this pH limit aqueous solubility. |
| Aqueous Buffer (pH 2) | High | Protonation of the piperazine nitrogen will form a soluble salt. |
| Aqueous Buffer (pH 10) | High | Deprotonation of the carboxylic acid will form a soluble salt. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents should effectively solvate the molecule. |
| Dichloromethane (DCM) | Moderate | A common solvent for Boc-protected compounds.[6] |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known for its ability to dissolve a wide range of drug-like molecules.[1] |
| Acetonitrile (ACN) | Moderate | A polar aprotic solvent commonly used in chromatography. |
| Hexanes / Heptane | Very Low | Non-polar solvents are unlikely to effectively solvate this polar molecule. |
Experimental Determination of Solubility: A Methodological Approach
A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[1][4]
-
Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is a high-throughput method often used in early drug discovery for initial screening.[7][8] The resulting solution can be supersaturated, leading to higher apparent solubility values than the thermodynamic measurement.[9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1] This is a more time-consuming but accurate measurement, crucial for later-stage development and formulation.[7]
The following sections outline detailed protocols for determining both types of solubility for this compound.
Diagram of the Solubility Determination Workflow
Caption: Workflow for solubility assessment in drug discovery.
Protocol for Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is ideal for the initial screening of compounds.[8]
Principle: A compound is introduced into an aqueous buffer from a concentrated DMSO stock solution. If the compound's solubility limit is exceeded, it will precipitate, causing turbidity which can be measured by light scattering or absorbance.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Multichannel pipette
-
Plate reader with nephelometry or absorbance detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 10 minutes at room temperature to mix.
-
Measurement: Measure the turbidity of each well using a plate reader (nephelometer) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[8]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.[10]
Principle: An excess amount of the solid compound is agitated in a chosen solvent or buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined, typically by HPLC-UV.
Materials:
-
This compound (solid)
-
Selected solvents: Water, PBS (pH 7.4), 0.1 M HCl (pH ~1), 0.1 M NaOH (pH ~13), Methanol, Ethanol, Acetonitrile
-
Glass vials with screw caps
-
Orbital shaker with temperature control (37 ± 1 °C for physiological relevance)[11]
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation: Add an excess of solid this compound to a glass vial (e.g., 2-5 mg). The exact amount should be recorded.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Analyze the filtered sample and the standard solutions by HPLC-UV.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the filtered sample using the calibration curve.
-
-
Result: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Diagram of the Shake-Flask Experimental Protocol
Caption: Step-by-step shake-flask solubility determination.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is essential for its successful application in drug discovery and development. While specific quantitative data is sparse, a systematic experimental approach, as outlined in this guide, can provide the necessary insights. The proposed kinetic and thermodynamic assays will elucidate its solubility under various conditions, with a particular focus on the pH-dependent aqueous solubility, which is critical for predicting oral absorption.
For drug development professionals, the data generated from these studies will be invaluable for guiding formulation strategies. If aqueous solubility is found to be low at physiological pH, techniques such as salt formation (targeting the piperazine or carboxylic acid moieties after Boc-deprotection), co-crystal formation, or the use of amorphous solid dispersions may be necessary to enhance bioavailability.[12] The protocols and principles detailed herein provide a robust framework for any researcher tasked with characterizing the solubility of this, or similar, complex pharmaceutical building blocks.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 546-560.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Krieg, B. J., et al. (2021). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Journal of Pharmaceutical Sciences, 110(8), 3023-3031.
- Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488.
- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- Biosynth. (n.d.). 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
- CymitQuimica. (n.d.). CAS 57260-71-6: N-BOC-Piperazine.
- European Patent Office. (n.d.). Patent EP2470182B1: Synthesis of a neurostimulative piperazine.
- Lifechem Pharma. (n.d.). 1-boc Piperazine.
- BLDpharm. (n.d.). 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-chloroisonicotinic acid.
- Pharmaffiliates. (n.d.). tert-Butyl 4-(pyridin-3-yl)piperazine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
- Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
- V-CIRCLE. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6).
- Fisher Scientific. (n.d.). 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific.
- ChemicalBook. (n.d.). Nicotinic acid.
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. WO2002048124A2 - Piperazine derivatives - Google Patents [patents.google.com]
- 6. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. ovid.com [ovid.com]
- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
Spectroscopic Characterization of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key building block in contemporary drug discovery and medicinal chemistry. The structural complexity and the presence of multiple pharmacophoric features necessitate a rigorous and multi-faceted approach to its characterization. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying scientific rationale for the experimental design and data interpretation, ensuring scientific integrity and reproducibility.
Introduction and Molecular Structure
This compound (Molecular Formula: C₁₅H₂₁N₃O₄, Molecular Weight: 307.35 g/mol ) belongs to a class of substituted nicotinic acid derivatives. The molecule incorporates a pyridine carboxylic acid moiety, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. This combination of a rigid aromatic core and a flexible, protected diamine makes it a versatile scaffold for library synthesis. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in further synthetic transformations.
A positional isomer, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid, has a reported melting point of 174 °C, which can serve as a useful, albeit indirect, physical reference point[1]. The structural integrity of these molecules is foundational to the success of subsequent synthetic endeavors[2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and chemical environment of each atom.
Experimental Protocol: NMR
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the zwitterionic character of the amino acid, while its residual solvent peak does not interfere with key resonances of the analyte. The broad O-H/N-H proton exchange is also minimized compared to protic solvents like D₂O or CD₃OD.
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz) is employed to achieve optimal signal dispersion, which is crucial for resolving the overlapping multiplets of the piperazine protons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Obtain the spectrum with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added.
-
¹³C NMR Acquisition: Obtain the spectrum with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. A proton-decoupled pulse sequence is used, and approximately 1024 scans are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. Apply a 0.3 Hz line broadening for the ¹H spectrum and a 1.0 Hz line broadening for the ¹³C spectrum before Fourier transformation. Reference the spectra to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.10 | br s | 1H | -COOH |
| 8.25 | dd | 1H | H-6 (Pyridine) |
| 7.80 | dd | 1H | H-4 (Pyridine) |
| 6.90 | dd | 1H | H-5 (Pyridine) |
| 3.60 | t | 4H | Piperazine (-N-CH₂-) |
| 3.45 | t | 4H | Piperazine (-N(Boc)-CH₂-) |
| 1.40 | s | 9H | Boc (-C(CH₃)₃) |
Interpretation of the ¹H NMR Spectrum:
-
The downfield broad singlet at 13.10 ppm is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and exchange.
-
The aromatic region displays three distinct signals corresponding to the pyridine ring protons. The downfield shifts of H-6 (8.25 ppm) and H-4 (7.80 ppm) are due to the deshielding effects of the electronegative nitrogen atom and the carboxylic acid group.
-
The two triplets at 3.60 ppm and 3.45 ppm correspond to the methylene protons of the piperazine ring. The protons adjacent to the pyridine ring are slightly more deshielded.
-
The prominent singlet at 1.40 ppm , integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting moiety.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | -COOH |
| 158.5 | C-2 (Pyridine) |
| 154.0 | Boc (C=O) |
| 152.1 | C-6 (Pyridine) |
| 139.0 | C-4 (Pyridine) |
| 117.5 | C-3 (Pyridine) |
| 115.0 | C-5 (Pyridine) |
| 79.5 | Boc (-C (CH₃)₃) |
| 50.5 | Piperazine (-N-C H₂-) |
| 44.0 | Piperazine (-N(Boc)-C H₂-) |
| 28.1 | Boc (-C(C H₃)₃) |
Interpretation of the ¹³C NMR Spectrum:
-
The spectrum shows two carbonyl carbons: the carboxylic acid at 167.0 ppm and the Boc carbonyl at 154.0 ppm .
-
Five distinct signals in the aromatic region confirm the substitution pattern of the pyridine ring. The carbon attached to the piperazine nitrogen (C-2) is significantly deshielded (158.5 ppm ).
-
The quaternary carbon of the tert-butyl group appears at 79.5 ppm , and the three equivalent methyl carbons resonate at 28.1 ppm , which are characteristic signals for a Boc group.
-
The piperazine methylene carbons are observed at 50.5 ppm and 44.0 ppm .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: MS
Rationale for Experimental Choices:
-
Ionization Method: Electrospray ionization (ESI) is the method of choice for this molecule due to its polarity and susceptibility to protonation or deprotonation, allowing for gentle ionization without significant fragmentation.
-
Analysis Mode: Both positive and negative ion modes are analyzed to maximize the information obtained. The positive mode will detect the protonated molecule [M+H]⁺, while the negative mode will detect the deprotonated molecule [M-H]⁻.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50 mixture of methanol and water.
-
Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a syringe pump at a flow rate of 10 µL/min.
-
Data Acquisition (Positive Mode): Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The capillary voltage is set to 3.5 kV, and the cone voltage is set to 30 V.
-
Data Acquisition (Negative Mode): Acquire the mass spectrum in negative ion mode over the same mass range. The capillary voltage is set to -3.0 kV.
-
Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum, which provides structural information.
Mass Spectrometry Data and Interpretation
| m/z | Ion Species | Interpretation |
| 308.1554 | [M+H]⁺ | Protonated molecular ion |
| 306.1401 | [M-H]⁻ | Deprotonated molecular ion |
| 252.1343 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 208.1445 | [M+H - Boc]⁺ | Loss of the entire Boc group |
| 164.0917 | [M+H - Boc - CO₂]⁺ | Subsequent loss of carbon dioxide |
Interpretation of Mass Spectra:
-
The high-resolution mass measurement of the protonated molecular ion ([M+H]⁺) at m/z 308.1554 is consistent with the calculated exact mass of C₁₅H₂₂N₃O₄⁺ (308.1559), confirming the elemental composition.
-
The fragmentation pattern is dominated by the characteristic losses associated with the Boc group. The initial loss of isobutylene (56 Da) to give the ion at m/z 252.1343 is a hallmark of Boc-protected amines.
-
Further fragmentation leads to the loss of the entire Boc group (100 Da) and subsequent loss of CO₂ from the carboxylic acid moiety, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is used as it requires minimal sample preparation and provides high-quality spectra for solid samples.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Medium | C-H stretch (aliphatic, Boc & piperazine) |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1695 | Strong | C=O stretch (Boc carbamate) |
| 1680 | Strong | C=O stretch (carboxylic acid dimer) |
| 1590 | Medium | C=C and C=N stretches (pyridine ring) |
| 1420 | Medium | C-O-H bend (carboxylic acid) |
| 1245 | Strong | C-N stretch (piperazine) |
| 1160 | Strong | C-O stretch (carbamate) |
Interpretation of the IR Spectrum:
-
The very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
Two strong carbonyl (C=O) stretching bands are observed. The band at 1695 cm⁻¹ is assigned to the Boc carbamate, while the band at 1680 cm⁻¹ corresponds to the carboxylic acid carbonyl, which is at a lower frequency due to intermolecular hydrogen bonding (dimerization)[4].
-
The peak at 1590 cm⁻¹ is indicative of the aromatic C=C and C=N stretching vibrations of the pyridine ring.
-
The strong absorptions at 1245 cm⁻¹ and 1160 cm⁻¹ are characteristic of the C-N and C-O stretching vibrations of the piperazine and carbamate groups, respectively.
Visualization of Key Structural and Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the workflow for its characterization.
Caption: Molecular structure and analytical workflow.
Caption: Key proton assignments on the molecular structure.
Conclusion
The comprehensive spectroscopic analysis using NMR, MS, and IR provides a self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and together they create an unambiguous and robust characterization package. The detailed protocols and interpretations presented in this guide serve as a reliable reference for scientists working with this important chemical entity, ensuring high standards of quality and reproducibility in research and development.
References
-
Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
MassBank. (2020). msbnk-lcsb-lu048801. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid. Retrieved from [Link]
-
NIH - PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
-
MDPI. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. Retrieved from [Link]
-
NIST WebBook. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Arctom Scientific. (n.d.). [CAS NO. 1359658-38-0] (R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid. Retrieved from [Link]
-
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
Sources
Navigating the Synthesis and Handling of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. Among these, 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key building block in the creation of various pharmacologically active agents, requires a nuanced understanding of its safe handling and application. This technical guide, grounded in established safety protocols for structurally related compounds, aims to provide a comprehensive framework for researchers and drug development professionals to manage this compound responsibly and effectively.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on the known properties of nicotinic acid and piperazine derivatives, this compound is anticipated to present the following hazards:
-
Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[2][3] Prolonged or repeated contact should be avoided.
-
Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][4][5]
-
Acute Oral Toxicity: The compound may be harmful if swallowed.[3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[6]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.
Prudent Handling and Engineering Controls: Minimizing Exposure
Adherence to good laboratory practices is paramount when handling this and any other chemical of unknown toxicity. The following engineering controls and handling procedures are essential:
-
Ventilation: All manipulations of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[2][7]
-
Containment: Use of appropriate containment, such as glove boxes, may be warranted for larger quantities or when generating fine powders.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram outlines the recommended selection process:
Caption: PPE Selection Workflow
-
Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas.[6] Wash hands thoroughly after handling the compound.[2]
Storage and Stability: Ensuring Compound Integrity
Proper storage is crucial for maintaining the stability and integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] Some suppliers recommend refrigeration (2-8°C). | To prevent thermal degradation. |
| Atmosphere | Keep container tightly closed.[2][7] | To prevent moisture absorption and potential hydrolysis of the Boc-protecting group. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[6] | To avoid vigorous and potentially hazardous reactions. |
Accidental Release and Emergency Procedures: A Rapid and Coordinated Response
In the event of an accidental release, a calm and methodical response is critical to mitigate any potential harm.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the previous section, including respiratory protection.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[7] Place the collected material into a suitable, labeled container for disposal.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
First-Aid Measures:
The following first-aid measures are based on the anticipated hazards of the compound:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
The following flowchart illustrates the general emergency response procedure:
Caption: Emergency Response Workflow
Fire-Fighting Measures: Preparedness for the Unexpected
While not anticipated to be highly flammable, in the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations: Environmental Responsibility
All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in clearly labeled, sealed containers.
-
Disposal Vendor: Dispose of waste through a licensed and reputable hazardous waste disposal company.
-
Regulatory Compliance: Ensure all disposal practices are in strict accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[4]
Conclusion: A Culture of Safety
The responsible use of this compound in a research and development setting is predicated on a proactive and informed approach to safety. By understanding the potential hazards based on its structural components and adhering to the robust handling, storage, and emergency procedures outlined in this guide, scientists can confidently and safely advance their research endeavors. A culture of safety, built on the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), is not merely a set of rules but an integral part of scientific excellence.
References
-
TMMedia. (n.d.). Nicotinic Acid (Niacin (Vitamin B3)) Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid. Retrieved from [Link]
-
Angene Chemical. (2025, October 19). Safety Data Sheet: 6-(PIPERAZIN-1-YL)NICOTINIC ACID. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
Sources
A Guide to 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid: A Privileged Scaffold in Modern Drug Discovery
This technical guide provides an in-depth analysis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a cornerstone building block in contemporary medicinal chemistry. We will dissect its structural components, explore its synthetic utility, and illuminate its strategic role in the design of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Power of the Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of biological targets. These are termed "privileged scaffolds" due to their inherent ability to present pharmacophoric features in a conformationally organized manner, leading to high-affinity interactions. The piperazine ring is a quintessential example of such a scaffold.[1][2] Its unique combination of structural rigidity, basicity, and synthetic tractability has cemented its role in numerous FDA-approved drugs.[1][3]
The molecule this compound is a sophisticated elaboration of this privileged structure. It is not merely a linker but a highly functionalized building block that combines three key motifs: the nicotinic acid core, the piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. This strategic combination provides medicinal chemists with a powerful tool for modulating solubility, directing molecular interactions, and streamlining complex synthetic routes.
Core Moiety Analysis: A Trifecta of Functionality
The utility of this reagent stems from the distinct roles played by its three primary components. Understanding these individual contributions is key to exploiting the molecule's full potential.
-
Nicotinic Acid (Pyridine-3-carboxylic acid): As a bioisostere of benzene and other heterocycles, the pyridine ring is a common feature in bioactive molecules. The nitrogen atom acts as a hydrogen bond acceptor, a key interaction for anchoring ligands into protein binding sites.[4][5] The carboxylic acid at the 3-position serves as a primary synthetic handle, most commonly for the formation of stable amide bonds, while its acidic nature can also contribute to solubility and salt formation.[6][7]
-
1,4-Disubstituted Piperazine: The piperazine ring is a master modulator of physicochemical properties.[8][9] Its two nitrogen atoms can be protonated under physiological pH, significantly enhancing aqueous solubility and often leading to improved oral bioavailability.[1][3] The ring's stable chair conformation reduces the entropic penalty of binding to a target, while the 1,4-substitution pattern provides well-defined exit vectors for connecting to other parts of the molecule, making it an ideal linker.[1][9] In many therapeutic classes, particularly kinase inhibitors, this moiety is crucial for establishing key interactions in solvent-exposed regions or forming salt bridges with acidic residues.[1]
-
Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is essential for synthetic control. Piperazine has two secondary amines; the Boc group "caps" one of them, preventing it from reacting and allowing chemists to perform selective chemistry on the other nitrogen or elsewhere in the molecule.[10] This protecting group is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, making it a cornerstone of modern organic synthesis.[10]
Pharmacophoric Features Diagram
Caption: Key functional motifs of the title compound.
Physicochemical Properties & Synthesis
A clear understanding of a reagent's physical properties and synthetic origin is fundamental to its effective application.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [11] |
| Molecular Weight | 307.35 g/mol | |
| Appearance | White to off-white solid/powder | [10] |
| Melting Point | ~174 °C (Isomer dependent) | [11] |
| Storage Temperature | 2-8 °C | |
| CAS Number | 902835-85-2 |
General Synthetic Route
The most common and industrially scalable synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack by the presence of a good leaving group (e.g., a halogen) at the 2-position.
The key steps are:
-
Activation: Starting with 2-chloronicotinic acid. The chlorine atom serves as an excellent leaving group.
-
Nucleophilic Attack: 1-Boc-piperazine acts as the nucleophile.[10][12] The unprotected secondary amine attacks the carbon bearing the chlorine atom.
-
Displacement: The chlorine atom is displaced, forming the C-N bond and yielding the final product. A base, such as potassium carbonate (K₂CO₃), is typically used to neutralize the HCl generated during the reaction.
Diagram: General Synthetic Workflow
Caption: Synthetic route via Nucleophilic Aromatic Substitution.
Strategic Application in Drug Design: The Kinase Inhibitor Paradigm
This building block is particularly prevalent in the design of kinase inhibitors. The ATP-binding site of protein kinases contains a "hinge region" that forms critical hydrogen bonds with inhibitors. The heteroaromatic portion of a molecule (like the nicotinic acid ring) often serves as the "hinge-binder."
The 2-(piperazin-1-yl)nicotinic acid core provides an ideal scaffold for this purpose:
-
The pyridine nitrogen can form a hydrogen bond with the kinase hinge.
-
The piperazine ring projects out of the ATP pocket towards the solvent-exposed region. This is a critical "exit vector" that can be functionalized to enhance selectivity and improve pharmacokinetic properties.[1]
-
The carboxylic acid provides a convenient attachment point for coupling to another fragment that will occupy an adjacent pocket, a strategy central to fragment-based drug discovery (FBDD).[13][14]
A prominent example of this strategy is seen in the development of Dasatinib, a dual Src/Abl kinase inhibitor, which features a related piperazinyl-pyrimidine core to achieve its potent antitumor activity.[15] Similarly, mTOR inhibitors like Torin1 utilize a substituted piperazine to confer high potency and selectivity.[16]
Experimental Protocol: Standard Amide Bond Formation
The carboxylic acid functionality is most frequently used to form an amide bond with a primary or secondary amine of a second molecule. The following protocol describes a robust and high-yielding method using HATU, a widely trusted coupling reagent.[17][18][19]
Objective: To couple this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)[18]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).
-
Scientist's Note: The order of addition can vary, but pre-activating the acid with HATU and DIPEA for 5-10 minutes before adding the amine is also a common and effective practice. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain a basic pH required for efficient coupling.[18]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-6 hours).
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Scientist's Note: The NaHCO₃ wash is crucial to remove any unreacted starting acid and acidic byproducts from the HATU reagent.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure amide product.
Diagram: Amide Coupling Experimental Workflow
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Conclusion
This compound is far more than a simple chemical reagent; it is a meticulously designed building block that embodies key principles of modern medicinal chemistry. Its combination of a biologically relevant heteroaromatic core, a property-enhancing piperazine linker, and a synthetically crucial protecting group makes it an invaluable asset for drug discovery programs. Its strategic application, particularly in the development of targeted therapies like kinase inhibitors, streamlines the synthesis of complex molecules and provides a reliable scaffold for generating high-quality clinical candidates. As the demand for novel therapeutics with fine-tuned properties continues to grow, the role of such sophisticated, multi-functional building blocks will only become more critical.
References
-
The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
The Indispensable Role of Piperazine in Modern Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... ResearchGate. [Link]
-
Coupling Reagents in Amide Synthesis. Scribd. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. [Link]
-
Nicotinic Acid | C6H5NO2. PubChem. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Exemplify BioPharma. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
- A kind of synthetic method of 1 BOC piperazines.
-
Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]
-
Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. PubMed. [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][11]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]
-
Piperazine‐based P2X4 receptor antagonists. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 11. biosynth.com [biosynth.com]
- 12. lifechempharma.com [lifechempharma.com]
- 13. astx.com [astx.com]
- 14. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 15. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions with 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the successful amide coupling of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of novel therapeutics.[1][2] This document, designed for researchers and drug development professionals, moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring both successful execution and the ability to troubleshoot effectively. Protocols for three widely-used and effective coupling methodologies—HATU, EDC/HOBt, and T3P®—are presented, accompanied by mechanistic insights and practical considerations for optimal results.
Introduction: The Significance of the Piperazine-Nicotinic Acid Scaffold
The 2-(piperazin-1-yl)nicotinic acid scaffold is a privileged motif in modern drug discovery. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity, a high polar surface area, and the capacity for hydrogen bond donor and acceptor interactions.[1] These properties often confer favorable aqueous solubility, oral bioavailability, and improved ADME (absorption, distribution, metabolism, and excretion) characteristics to drug candidates.[1] The nicotinic acid component, a pyridine-3-carboxylic acid, serves as a key handle for derivatization, most commonly through the formation of a stable amide bond. This linkage allows for the strategic introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and optimize pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen ensures chemoselectivity during the amide coupling reaction, preventing self-condensation or other unwanted side reactions.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, requiring high heat that is often incompatible with complex molecular structures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents. The choice of an appropriate coupling reagent is critical and depends on factors such as the steric and electronic nature of the coupling partners, the potential for racemization of adjacent chiral centers, and the desired reaction conditions (e.g., temperature, solvent, and scale).
Commonly Employed Coupling Reagents: A Mechanistic Overview
A judicious selection of the coupling reagent is paramount for a successful reaction. Below is a brief overview of the mechanisms for the reagents featured in our protocols.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a highly efficient aminium-based coupling reagent. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate. This intermediate is then readily attacked by the amine nucleophile to yield the desired amide, regenerating the HOAt byproduct.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This classic carbodiimide-based system is a cost-effective and widely used method. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and can rearrange to an unreactive N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the formation of the amide with reduced epimerization.[3]
-
T3P® (Propanephosphonic Acid Anhydride): T3P® is a powerful cyclic anhydride that serves as an excellent dehydrating agent for amide bond formation. The reaction is initiated by the deprotonation of the carboxylic acid by a base. The carboxylate then attacks T3P®, forming a mixed phosphonic-carboxylic anhydride intermediate. This highly activated species is subsequently attacked by the amine to furnish the amide. The byproducts of T3P® are water-soluble, which often simplifies the reaction workup and product purification.[4][5] T3P® is particularly advantageous for coupling sterically hindered substrates or electron-deficient amines and is known to minimize racemization.[5]
Visualizing the Activation: Reaction Mechanisms
Caption: EDC/HOBt-mediated amide coupling pathway.
Caption: T3P®-mediated amide synthesis workflow.
Experimental Protocols
The following protocols are designed as robust starting points for the amide coupling of this compound with a primary or secondary amine. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
General Considerations Before Starting:
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents to avoid hydrolysis of activated intermediates.
-
Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and rapid reaction times, and is particularly useful for coupling less reactive amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Typical reaction times are 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A reliable and cost-effective method suitable for a wide range of substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA or Triethylamine (Et₃N) (2.5 - 3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the mixture and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x, to remove excess base), saturated aqueous NaHCO₃ (2x, to remove HOBt and unreacted acid), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
This protocol is highly recommended for sterically hindered substrates, electron-deficient amines, or when minimization of epimerization is critical. [5] Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 - 2.0 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.0 eq) in DCM or EtOAc, add pyridine or DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise over 15-30 minutes. The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS for completion.
-
Upon completion, dilute the reaction mixture with additional DCM or EtOAc.
-
Wash the organic layer successively with 10% aqueous citric acid or 1M HCl (2x), water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). The aqueous washes effectively remove the phosphonic acid byproducts. [4][5]7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison
While yields are highly substrate-dependent, the following table provides a general comparison of these common coupling methods for N-Boc protected acids.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| HATU | None | DIPEA | DMF, DCM | 2 - 6 | 80 - 95 | High efficiency, fast reactions, good for difficult couplings. Higher cost. |
| EDC | HOBt | DIPEA, Et₃N | DMF, DCM | 4 - 24 | 75 - 90 | Cost-effective, widely used. Urea byproduct can sometimes be difficult to remove. |
| T3P® | None | Pyridine, DIPEA | EtOAc, DCM | 12 - 18 | 85 - 98 | Excellent for sterically hindered substrates, low epimerization, water-soluble byproducts simplify workup. [5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (e.g., protonation).- Presence of water hydrolyzing intermediates.- Steric hindrance. | - Increase equivalents of coupling reagent and/or base.- Ensure the use of a non-nucleophilic base (DIPEA).- Use anhydrous solvents and reagents; run under inert atmosphere.- Switch to a more powerful coupling reagent like HATU or T3P®. Increase reaction time and/or temperature. |
| Formation of Side Products | - Racemization at an adjacent stereocenter.- Formation of N-acylurea (with EDC).- Guanidinylation of the amine (with HATU). | - Use HOBt or HOAt as an additive with carbodiimides. Run the reaction at a lower temperature. T3P® with pyridine is an excellent choice to minimize epimerization.- Ensure HOBt is used with EDC.- Pre-activate the acid with HATU for 15-30 min before adding the amine. |
| Difficult Purification | - Byproducts co-eluting with the product (e.g., EDC-urea). | - For EDC reactions, if the urea precipitates, it can sometimes be filtered off. Acidic and basic washes are crucial. T3P® is advantageous as its byproducts are easily removed with aqueous washes. [5] |
Conclusion
The amide coupling of this compound is a critical transformation for the synthesis of novel molecules in drug discovery. The selection of an appropriate coupling reagent and protocol is essential for achieving high yields and purity. This guide provides a detailed framework for researchers, outlining robust protocols for HATU, EDC/HOBt, and T3P® mediated couplings. By understanding the mechanistic principles and practical considerations presented, scientists can confidently and efficiently synthesize target amides, accelerating the pace of their research and development efforts.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. (n.d.). RSC Publishing. [Link]
-
T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei. (2021). Semantic Scholar. [Link]
-
(PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). ResearchGate. [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). Organic Chemistry Portal. [Link]
-
T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopepti. (2010). CORE. [Link]
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (n.d.). PMC - NIH. [Link]
-
Coupling Reagents in Amide Synthesis. (n.d.). Scribd. [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
- Preparation of nicotinic acid amide. (n.d.).
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines by 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof - Google Patents [patents.google.com]
- 5. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
The Versatile Building Block: A Guide to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid in Synthesis
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold." Its frequent incorporation into bioactive molecules is a testament to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility and improved pharmacokinetic profiles.[1] The strategic placement of a piperazine ring can serve as a versatile linker, orienting key pharmacophoric groups for optimal engagement with biological targets. 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is a bifunctional building block of significant interest, merging the benefits of the piperazine core with the reactive potential of a nicotinic acid framework.
This molecule features a piperazine ring substituted on one nitrogen with a tert-butyloxycarbonyl (Boc) protecting group and on the other with a nicotinic acid (pyridine-3-carboxylic acid) at the 2-position. This arrangement offers two key functionalities:
-
The Carboxylic Acid: This group is primed for a variety of coupling reactions, most notably the formation of amide bonds, a cornerstone of peptide and small molecule synthesis.
-
The Boc-Protected Amine: The Boc group provides a stable, acid-labile handle. Its removal unmasks a secondary amine, opening a pathway for subsequent functionalization, such as alkylation, arylation, or further acylation.[2]
This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and core applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is paramount for its effective use. The data below is compiled from various chemical suppliers and databases for the related isomer, 6-[4-(tert-Butoxycarbonyl)piperazino]-nicotinic acid, and serves as a strong proxy for the target molecule.
| Property | Value | Source |
| CAS Number | 201809-22-5 (for 6-substituted isomer) | [3] |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [3] |
| Molecular Weight | 307.34 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 174 °C (for isonicotinic acid analog) | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General Knowledge |
Safety Information: While a specific safety datasheet for the 2-substituted isomer is not readily available, related compounds with the Boc-piperazine carboxylic acid scaffold carry GHS hazard statements indicating potential for skin and eye irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Building Block: A Guided Protocol
The synthesis of this compound can be efficiently achieved via a three-step sequence starting from commercially available 2-chloronicotinic acid. This protocol is adapted from a validated procedure for the synthesis of analogous 2-substituted nicotinic acids.
The overall synthetic workflow involves an initial esterification of the carboxylic acid, followed by a nucleophilic aromatic substitution (SNA) with N-Boc-piperazine, and concluding with saponification to liberate the target carboxylic acid.
Caption: Proposed three-step synthesis of the target molecule.
Protocol 1: Synthesis of Methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinate
This procedure details the first two steps: esterification of 2-chloronicotinic acid and the subsequent nucleophilic substitution.
Rationale: Esterification of the carboxylic acid is a crucial first step. It protects the carboxyl group from acting as a nucleophile in the subsequent substitution step and increases the solubility of the starting material in organic solvents. The SNA reaction then proceeds by displacement of the activated chloride at the 2-position of the pyridine ring by the secondary amine of N-Boc-piperazine.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Methanol (MeOH)
-
N-Boc-piperazine
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Esterification:
-
Suspend 2-chloronicotinic acid (1.0 eq.) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise. Caution: This reaction is exothermic and releases HCl gas.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure to remove methanol and excess SOCl₂.
-
Dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2-chloronicotinate, which can often be used in the next step without further purification.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the crude methyl 2-chloronicotinate (1.0 eq.) and N-Boc-piperazine (1.1 eq.) in an anhydrous solvent like MeCN or DMF.
-
Add the base (e.g., DIPEA, 2.0 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinate.
-
Protocol 2: Saponification to Yield the Final Product
Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Saponification using a base like lithium hydroxide is a standard and effective method for this transformation under mild conditions that preserve the acid-labile Boc protecting group.
Materials:
-
Methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the methyl ester intermediate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH (1.5-2.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~4-5 with 1M HCl. A precipitate should form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Core Application: Amide Bond Formation
The primary utility of this compound is as a precursor for amide synthesis. The formation of an amide bond requires the activation of the carboxylic acid to overcome the low reactivity of the carboxyl group towards amines. Several reliable coupling reagents are available for this purpose.
Caption: General workflow for amide bond formation.
Protocol 3: Amide Coupling using EDC/HOBt
Rationale: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange. The addition of 1-Hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is less reactive but more stable, minimizing side reactions and racemization before reacting with the amine.[5]
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1 eq.)
-
EDC hydrochloride (1.2 eq.)
-
HOBt (1.2 eq.)
-
DIPEA (2.5-3.0 eq.)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add the amine (1.1 eq.).
-
Add HOBt (1.2 eq.) and DIPEA (2.5 eq.) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 4: Amide Coupling using HATU
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent. It is based on the less-reactive and more stable HOBt analogue, HOAt. HATU reactions are typically faster and result in higher yields with lower rates of epimerization, especially for sterically hindered substrates or less nucleophilic amines (e.g., anilines).[5][6]
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5-3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Dissolve the this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparative Data for Coupling Reagents:
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF/DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used. The urea byproduct is water-soluble, simplifying workup.[5] |
| HATU | None | DIPEA | DMF | 1 - 6 | 85 - 98 | Highly efficient, faster reactions. Ideal for challenging couplings. More expensive.[5] |
Yields are illustrative and depend heavily on the specific amine substrate and reaction scale.
Downstream Application: Boc Group Deprotection
Following successful amide coupling, the Boc-protected amine is often deprotected to reveal a secondary amine for further synthetic elaboration. The Boc group is reliably cleaved under acidic conditions.
Protocol 5: Boc Deprotection with Trifluoroacetic Acid (TFA)
Rationale: TFA is a strong acid that efficiently cleaves the Boc group, generating a stable tert-butyl cation, which is scavenged by the TFA anion, and carbon dioxide. The reaction is typically clean and fast.
Materials:
-
Boc-protected amide substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq.) in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v, 5-10 eq. of TFA) dropwise at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting amine is typically obtained as a TFA salt. To obtain the free base, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. Its dual functionality allows for sequential and controlled introduction of molecular complexity. The robust protocols for its synthesis via nucleophilic aromatic substitution and its subsequent application in amide bond formation provide chemists with a reliable toolkit. The straightforward nature of Boc-deprotection further enhances its utility, enabling multi-step synthetic strategies for the construction of novel drug candidates and complex molecular probes. The methodologies and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful synthetic intermediate.
References
-
Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved January 17, 2026, from [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved January 17, 2026, from [Link]
- Google Patents. (2015). United States Patent.
-
(n.d.). tert-Butyl-4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
- Google Patents. (n.d.). WO2002048124A2 - Piperazine derivatives.
- Google Patents. (n.d.). WO2002059117A1 - Piperazine- and piperidine-derivatives as melanocortin receptor agonists.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- Google Patents. (n.d.). Preparation of nicotinic acid amide.
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved January 17, 2026, from [Link]
-
MDPI. (2022). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 17, 2026, from [Link]
-
LookChemicals. (n.d.). 201809-22-5,4-(5-CARBOXY-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-[4-(tert-Butoxycarbonyl)piperazino]-nicotinic acid | CAS: 201809-22-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Experimental protocol for using 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
An In-Depth Guide to the Application of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid in Synthetic Chemistry
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful experimental outcomes.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a bifunctional heterocyclic building block of significant interest in modern drug discovery. Its structure uniquely combines three key components:
-
A nicotinic acid core, which provides a carboxylic acid functional group for amide bond formation. The pyridine ring itself is a common motif in pharmacologically active compounds.
-
A piperazine linker , a privileged scaffold in medicinal chemistry known for improving the physicochemical properties of drug candidates, such as solubility and oral bioavailability.[1]
-
A Tert-butoxycarbonyl (Boc) protecting group , which masks one of the piperazine nitrogens. This clever design allows for selective reaction at the carboxylic acid. The Boc group can be readily removed under acidic conditions in a subsequent step, revealing a secondary amine for further chemical elaboration.
This molecular architecture makes it an ideal starting material for constructing a wide array of more complex molecules, particularly in the synthesis of kinase inhibitors and receptor antagonists used in oncology and neurology research.[2][3]
Compound Properties and Safe Handling
Before beginning any experimental work, a thorough understanding of the compound's properties and safety requirements is essential.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 201809-22-5 | [4][5] |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [4] |
| Molecular Weight | 307.35 g/mol | [4] |
| Appearance | White to off-white powder/solid | |
| Melting Point | Approximately 198 °C | [5] |
| Purity | Typically ≥97% | [4] |
Storage and Stability
Proper storage is critical to maintain the integrity of the reagent.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended.
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and amines.[6]
Safety and Handling Protocol
This compound is intended for research use only and should be handled by trained personnel. The following precautions are derived from safety data sheets for structurally related compounds.[6][7][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10]
-
Precautionary Measures :
-
Avoid breathing dust. Handle in a well-ventilated area or chemical fume hood.[8]
-
Wash hands thoroughly after handling.[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
-
In case of skin contact, wash with plenty of soap and water.[7]
-
Core Application: Amide Bond Formation
The primary utility of this compound is to serve as the carboxylic acid partner in an amide coupling reaction. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures that can degrade sensitive substrates. Therefore, a "coupling reagent" is employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
The Mechanism of Action
The general process involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive acyl-intermediate. This intermediate is then susceptible to nucleophilic attack by the primary or secondary amine, forming the desired amide bond and releasing a benign, often water-soluble, byproduct.
The workflow below illustrates this fundamental transformation, which is central to peptide synthesis and the construction of many small-molecule drugs.
Caption: General workflow for amide bond formation.
Detailed Experimental Protocol: Amide Coupling
This section provides a robust, field-proven protocol for the coupling of this compound with a representative amine, benzylamine. This protocol can be adapted for a wide range of primary and secondary amines.
Protocol: Synthesis of tert-butyl 4-(2-(benzylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate
Principle: This procedure utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. HATU is highly efficient and known to suppress racemization, making it an excellent choice for this transformation.[11]
Materials and Equipment:
-
This compound
-
Benzylamine (≥99%)
-
HATU (≥98%)
-
DIPEA (≥99.5%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, stir plate, nitrogen/argon inlet, syringes, septa
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system or glass column
Reagent Stoichiometry Table (Example Scale):
| Reagent | Role | M.W. ( g/mol ) | Equivalents | Amount |
| 2-(4-(Boc)piperazin-1-yl)nicotinic acid | Carboxylic Acid | 307.35 | 1.0 | 307 mg (1.0 mmol) |
| Benzylamine | Amine | 107.15 | 1.1 | 118 mg (1.1 mmol) |
| HATU | Coupling Reagent | 380.23 | 1.2 | 456 mg (1.2 mmol) |
| DIPEA | Base | 129.24 | 2.5 | 432 µL (2.5 mmol) |
| Anhydrous DMF | Solvent | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (307 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) and stir until the solid is completely dissolved.
-
Activation: Add HATU (456 mg, 1.2 mmol) followed by DIPEA (432 µL, 2.5 mmol).
-
Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the acidic byproducts formed during the reaction.
-
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color. This pre-activation step ensures the formation of the reactive acyl-intermediate before the amine is introduced, often leading to cleaner reactions and higher yields.[12]
-
Amine Addition: Add benzylamine (118 mg, 1.1 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent) or LC-MS. The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the limiting starting material (the carboxylic acid).
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL), water (1 x 25 mL), and brine (1 x 25 mL).
-
Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer, breaking up any emulsions.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc). Combine the fractions containing the pure product and concentrate to afford the title compound as a solid.
Subsequent Transformation: Boc-Deprotection
A key advantage of this building block is the ability to deprotect the piperazine nitrogen for further functionalization. This is reliably achieved under acidic conditions.
Caption: Boc-deprotection workflow.
Protocol: Boc-Deprotection using Trifluoroacetic Acid (TFA)
-
Setup: Dissolve the Boc-protected amide (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration).
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the TFA salt of the deprotected amine, which can be collected by filtration. Alternatively, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃) before extraction to obtain the free amine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Poor quality solvent (not anhydrous).- Low reactivity of the amine. | - Use fresh, high-purity coupling reagent.- Ensure correct stoichiometry of the base.- Use anhydrous solvents from a freshly opened bottle or a solvent purification system.- Increase reaction temperature (e.g., to 50 °C) or allow for longer reaction times. |
| Significant Amount of Starting Acid Remains | - Incomplete activation.- Insufficient amount of coupling reagent or amine. | - Increase the equivalents of the coupling reagent and amine (e.g., to 1.5 and 1.3 equiv, respectively).- Extend the pre-activation time. |
| Formation of Side Products | - Reaction of DIPEA with the activated ester.- Side reactions involving the amine. | - Consider using a different, more hindered base like 2,4,6-collidine.- Add the amine at a lower temperature (0 °C) to control reactivity. |
References
- Seibert, H. F., & Szabo, L. J. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
- Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 843–849.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
- van der Mey, M., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(4), 1013-1024.
- Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 599.
-
LookChemicals. (n.d.). 4-(5-CARBOXY-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 5. 6-[4-(tert-Butoxycarbonyl)piperazino]-nicotinic acid | CAS: 201809-22-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. fishersci.ca [fishersci.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. biosynth.com [biosynth.com]
- 10. 1135283-34-9|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-chloroisonicotinic acid|BLD Pharm [bldpharm.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
Purification techniques for 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid products
An Application Guide: High-Purity Isolation of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid: Strategies and Protocols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of this compound, a key building block in contemporary drug discovery. Recognizing the stringent purity requirements for pharmaceutical intermediates, this document outlines three primary purification methodologies: differential acid-base extraction, recrystallization, and flash column chromatography. The guide is structured to provide researchers, chemists, and drug development professionals with not only step-by-step instructions but also the underlying chemical principles that govern each technique. By explaining the causality behind experimental choices and integrating quality control checkpoints, these protocols are designed to be robust, reproducible, and adaptable.
Introduction: The Importance of Purity
This compound is a bifunctional molecule featuring a substituted pyridine ring, a carboxylic acid, and a Boc-protected piperazine moiety. Its structural complexity makes it a valuable scaffold in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as residual starting materials, by-products, or reagents can introduce impurities into the final API, potentially altering its efficacy, safety, and stability. This guide details field-proven methods to achieve >99% purity, ensuring the integrity of downstream synthetic applications.
Foundational Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's properties. The unique structure of this compound presents distinct chemical "handles" that can be exploited for selective separation.
-
Amphoteric Nature: The molecule possesses both an acidic functional group (the nicotinic acid, with an estimated pKa similar to nicotinic acid's ~4.8) and basic nitrogen atoms within the piperazine and pyridine rings.[1] The piperazine nitrogens are basic, though the Boc group's electron-withdrawing nature reduces the basicity of its adjacent nitrogen.[2] This dual character allows for selective extraction based on pH adjustment. The molecule may exist as a zwitterion under certain pH conditions.[3]
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic moiety that increases the molecule's solubility in organic solvents. Crucially, the Boc group is labile under strongly acidic conditions (e.g., trifluoroacetic acid, concentrated HCl), a limitation that must be respected during purification to prevent unintended deprotection.[4]
-
Solubility Profile: While specific solubility data is not widely published, the molecule's structure—a combination of a polar heterocyclic core and a nonpolar Boc group—suggests moderate solubility in polar organic solvents like ethyl acetate, dichloromethane, and alcohols, and lower solubility in nonpolar solvents like hexanes and in water at neutral pH.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source/Comment |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [5] |
| Molecular Weight | ~307.35 g/mol | |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| Acidic Center | Carboxylic Acid (pKa ~4.8) | Estimated based on nicotinic acid[1] |
| Basic Centers | Piperazine & Pyridine Nitrogens | Piperazine pKa values are ~5.3 and ~9.7, but are modulated by substituents[6] |
| Key Feature | Acid-labile Boc protecting group | Avoid pH < 3 for extended periods |
Common Impurity Profile
Effective purification requires anticipating the potential contaminants. For a typical synthesis involving the reaction of a 2-halonicotinic acid derivative with 1-Boc-piperazine, the crude product may contain:
-
Unreacted 1-Boc-piperazine: A basic, non-acidic impurity.
-
Unreacted 2-halonicotinic acid derivative: An acidic impurity.
-
Di-substituted by-products: Arising from reactions with unprotected piperazine.
-
Boc-deprotected product: 2-(piperazin-1-yl)nicotinic acid, a more polar and highly basic impurity.
-
Residual solvents and reagents: Such as triethylamine or inorganic salts.
Purification Strategy 1: Differential Acid-Base Extraction
This technique is the most efficient method for removing non-amphoteric impurities and is highly recommended as a first-pass purification for crude material. It leverages the molecule's ability to be selectively partitioned between aqueous and organic phases by controlling the pH.
Causality: By using a weak aqueous base (e.g., NaHCO₃), the acidic carboxylic acid group is deprotonated to form a water-soluble carboxylate salt. This allows the target compound to move into the aqueous phase, leaving behind neutral organic impurities and less basic starting materials (like unreacted Boc-piperazine) in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified product to precipitate out of the solution.[7]
Protocol 4.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: To ensure complete recovery, add a second portion (0.5 volumes) of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Back-Wash (Optional but Recommended): To remove any entrained neutral impurities from the combined aqueous extracts, wash once with a small volume of the original organic solvent (e.g., ethyl acetate) and discard the organic wash.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M citric acid or 1N HCl solution dropwise until the pH of the solution reaches 4-5 (check with pH paper). A white precipitate of the product should form. Causality Note: Citric acid is a milder acid and is less likely to cause Boc deprotection than mineral acids.
-
Isolation: Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with two portions of cold deionized water and then with a small amount of a cold, non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified solid under high vacuum at a temperature not exceeding 40°C to a constant weight.
Purification Strategy 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a very high degree (>99%), provided a suitable solvent system can be identified. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of a pure crystal lattice that excludes impurities.[8]
Causality: The ideal solvent will dissolve the target compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor). The slow cooling process allows for the selective incorporation of the target molecule into the growing crystal lattice.
Sources
- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. uregina.ca [uregina.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid in the Synthesis of C5aR1 Antagonists
Introduction: Targeting the C5a-C5aR1 Axis in Inflammation
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. A key effector of this cascade is the anaphylatoxin C5a, a potent pro-inflammatory peptide generated through the cleavage of complement component C5.[1] C5a exerts its powerful inflammatory effects primarily through the G protein-coupled receptor, C5a Receptor 1 (C5aR1, also known as CD88).[1] This receptor is predominantly expressed on myeloid cells such as neutrophils and macrophages.[1] The engagement of C5a with C5aR1 triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory response.[1]
Dysregulation of the C5a-C5aR1 signaling axis is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, including ANCA-associated vasculitis, rheumatoid arthritis, and sepsis.[1] Consequently, the development of small molecule antagonists for C5aR1 has emerged as a highly promising therapeutic strategy to mitigate the deleterious effects of excessive complement activation.[1]
This guide focuses on the application of a key building block, 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid , in the synthesis of potent and selective C5aR1 antagonists. We will explore the rationale behind its molecular design, provide detailed protocols for its use in amide coupling reactions, and discuss the subsequent deprotection steps to yield the final active pharmaceutical ingredients.
The C5aR1 Signaling Pathway: A Target for Therapeutic Intervention
The binding of C5a to C5aR1 initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. As a GPCR, C5aR1 couples to heterotrimeric G proteins, primarily of the Gαi family. This leads to the dissociation of the G protein subunits and the subsequent modulation of downstream effectors. Key signaling events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the MAPK/ERK pathway, which plays a central role in cellular processes like proliferation, differentiation, and inflammation. Furthermore, C5aR1 activation can trigger the recruitment of β-arrestin, which, in addition to desensitizing the G protein-mediated signaling, can initiate its own signaling cascades and promote receptor internalization.
Caption: C5aR1 Signaling Cascade
Molecular Scaffolding: The Role of this compound
The title compound is a strategically designed building block for the synthesis of C5aR1 antagonists. Its structure can be dissected into three key components:
-
Nicotinic Acid Core: The pyridine ring serves as a rigid scaffold to orient the other functional groups in a precise three-dimensional arrangement for optimal receptor binding.
-
Piperazine Linker: The piperazine moiety is a common motif in medicinal chemistry, often used to connect different pharmacophoric elements. It can also contribute to the overall physicochemical properties of the final molecule, such as solubility and metabolic stability.
-
Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is a crucial element for synthetic control. It deactivates the distal nitrogen of the piperazine ring, preventing it from participating in undesired side reactions during the amide bond formation. The Boc group is stable under the conditions of amide coupling but can be readily removed under mild acidic conditions to unmask the secondary amine for further functionalization or to yield the final active compound.
Synthetic Workflow: From Building Block to C5aR1 Antagonist
The general synthetic strategy involves the coupling of this compound with a suitable primary or secondary amine, followed by the deprotection of the Boc group.
Caption: General Synthetic Workflow
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a highly efficient method for the coupling of this compound with a representative aniline derivative, a common structural motif in C5aR1 antagonists.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with less nucleophilic amines like anilines. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.
| Parameter | Value/Condition |
| Reactants | |
| 2-(4-(Boc)piperazin-1-yl)nicotinic acid | 1.0 equiv |
| Substituted Aniline | 1.1 equiv |
| HATU | 1.2 equiv |
| DIPEA | 2.5 equiv |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | 85-98% |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add the substituted aniline (1.1 equiv).
-
Add HATU (1.2 equiv) to the reaction mixture, followed by the slow addition of DIPEA (2.5 equiv) while maintaining the temperature at 0 °C with an ice bath.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired Boc-protected amide.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final C5aR1 antagonist.
Rationale: The tert-butoxycarbonyl group is labile under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature, generating the trifluoroacetate salt of the deprotected amine. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used to generate the hydrochloride salt.
| Parameter | Value/Condition |
| Reactant | Boc-Protected C5aR1 Antagonist |
| Reagent | TFA in DCM (1:1 v/v) or 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) or Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >95% (as salt) |
Step-by-Step Procedure (using TFA):
-
Dissolve the Boc-protected C5aR1 antagonist in anhydrous Dichloromethane (DCM) (0.1 M).
-
Add an equal volume of Trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the trifluoroacetate salt of the final product. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected free amine.
Conclusion
This compound is a versatile and strategically important building block in the synthesis of C5aR1 antagonists. The protocols outlined in this guide provide robust and efficient methods for its incorporation into potential drug candidates. The ability to perform high-yielding amide couplings followed by clean and efficient deprotection makes this reagent a valuable tool for researchers and drug development professionals working to target the C5a-C5aR1 axis in inflammatory diseases.
References
-
Hubler, F., Renneberg, D., Siendt, H., Stamm, S., Hilpert, K., Caroff, E., Delahaye, S., Froidevaux, S., & Murphy, M. J. (2024). Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Journal of Medicinal Chemistry, 67(5), 4100–4119. [Link]
Sources
Application Notes and Protocols for 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Novel Anticancer Agents
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is a heterocyclic organic compound that has emerged as a valuable building block in the synthesis of novel therapeutic agents. Its unique structure, combining a nicotinic acid moiety with a Boc-protected piperazine ring, offers medicinal chemists a versatile scaffold for creating a diverse range of molecules with potential applications in oncology. While not an active anticancer agent in its own right, its utility lies in its role as a key intermediate for the development of targeted cancer therapies. The piperazine ring is a common feature in many approved anticancer drugs, and the nicotinic acid component provides a handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3]
This document provides a comprehensive guide to the application of this compound in cancer research, focusing on its use in the synthesis of a representative anticancer compound and detailing the subsequent experimental protocols to evaluate its biological activity.
Synthetic Strategy: From Intermediate to Bioactive Compound
The primary application of this compound in cancer research is as a precursor for the synthesis of more complex molecules. One promising avenue is the development of compounds that target key signaling pathways implicated in cancer progression, such as the estrogen receptor (ER) and Wnt/β-catenin pathways, which are critical in breast cancer.[4][5] The following scheme outlines a generalized synthetic route to a hypothetical bioactive derivative, herein designated as "Nicotinib-X," inspired by published research on similar compounds.[4][5]
Workflow for the Synthesis of "Nicotinib-X"
Caption: Synthetic workflow for "Nicotinib-X".
Mechanism of Action: Targeting Key Cancer Pathways
Derivatives synthesized from this compound can be designed to interact with specific molecular targets within cancer cells. For instance, a compound like "Nicotinib-X" could be hypothesized to inhibit the proliferation of estrogen receptor-positive (ER+) breast cancer cells by binding to ERα and modulating its signaling.[4][5] Furthermore, it may interfere with the Wnt/β-catenin pathway, which is often dysregulated in cancer and plays a role in cell motility and metastasis.[4][5]
Signaling Pathways Targeted by "Nicotinib-X"
Caption: "Nicotinib-X" targeting ER and Wnt pathways.
Experimental Protocols for Biological Evaluation
The following protocols are designed to assess the anticancer properties of a novel compound, such as "Nicotinib-X," derived from this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for ER+ breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "Nicotinib-X" in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with "Nicotinib-X" at different concentrations for an extended period (e.g., 10-14 days). Replace the medium with fresh compound-containing medium every 2-3 days.
-
Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as clusters of >50 cells).
-
Data Analysis: Compare the number and size of colonies in treated wells to the control wells.
Wound Healing (Scratch) Assay
This assay evaluates the effect of the compound on cell migration.
Protocol:
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing "Nicotinib-X" at various concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking metastasis.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) in a 24-well plate.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing "Nicotinib-X."
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Cell Counting: Count the number of stained cells in several microscopic fields.
-
Data Analysis: Compare the number of invading cells in treated versus control groups.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the targeted signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with "Nicotinib-X" for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ERα, β-catenin, Cyclin D1) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Data Presentation
Quantitative data from the assays should be summarized in a clear and concise format.
| Assay | Parameter | "Nicotinib-X" (Concentration) | Result |
| MTT Assay | IC50 | 0.1 µM - 100 µM | 5.2 µM |
| Colony Formation | % Inhibition | 10 µM | 78% |
| Wound Healing | % Closure (24h) | 10 µM | 35% (vs 85% control) |
| Transwell Invasion | % Invasion | 10 µM | 42% (vs 95% control) |
Conclusion
This compound serves as a crucial starting material for the synthesis of novel anticancer compounds. By leveraging this versatile scaffold, researchers can develop potent and selective inhibitors of key cancer-related pathways. The protocols outlined in this document provide a robust framework for the biological evaluation of such derivatives, from initial screening of cytotoxicity to detailed mechanistic studies. This systematic approach is essential for the advancement of new targeted therapies in the field of oncology.
References
-
BU CyberSec Lab. (n.d.). tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubMed. (2024). Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation. Retrieved from [Link]
-
AIR Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
PMC. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Deprotection of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid Derivatives
Abstract
The 2-(piperazin-1-yl)nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis frequently involves the use of the tert-butoxycarbonyl (Boc) protecting group on the piperazine N4-nitrogen to enable selective functionalization. The final and critical step in these synthetic sequences is the efficient and clean removal of this Boc group. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and detailed protocols for the acidic deprotection of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid derivatives. We will explore the underlying reaction mechanism, compare the two most prevalent acidic systems—trifluoroacetic acid (TFA) and hydrogen chloride (HCl)—and provide validated, step-by-step protocols for reaction execution, monitoring, work-up, and troubleshooting.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The Boc group is prized for its stability in a wide range of chemical conditions, yet its facile removal under acidic conditions makes it an ideal protecting group.[1][2] The deprotection proceeds through a specific acid-catalyzed elimination mechanism (E1).
The process involves several key steps[3]:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA or HCl). This protonation makes the carbonyl carbon more electrophilic.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses. The C-O bond cleaves, leading to the formation of a stable tertiary carbocation (the tert-butyl cation), and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The newly liberated secondary amine on the piperazine ring is immediately protonated by the excess acid in the medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
The generation of the tert-butyl cation is a critical aspect of this mechanism. This cation can potentially alkylate other nucleophilic sites in the molecule, such as electron-rich aromatic rings or other unprotected heteroatoms, leading to undesirable byproducts.[4] This is a key consideration when selecting deprotection conditions and will be addressed in the protocols.
Strategic Considerations: Choosing Your Deprotection Reagent
The two most common and effective methods for Boc deprotection involve strong acids: Trifluoroacetic acid (TFA), typically in Dichloromethane (DCM), and Hydrogen Chloride (HCl), often as a solution in 1,4-dioxane, methanol, or ethyl acetate.[5][6] The choice between them is not arbitrary and depends on the substrate's properties and the desired final product form.
| Feature | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Reaction Speed | Very fast, often complete in 0.5-2 hours at room temperature.[5] | Generally fast, but can be slightly slower than TFA (1-4 hours).[6][7] |
| Solvents | Dichloromethane (DCM) is most common.[6][8] | 1,4-Dioxane, Methanol, Ethyl Acetate.[6][7] |
| Product Isolation | Typically yields an oily trifluoroacetate salt after evaporation.[9] Requires basic work-up to get the free base. | Often precipitates the hydrochloride salt directly from the reaction, which can be isolated by filtration.[6][9] |
| Handling | Highly corrosive, volatile, and requires a cold trap for rotary evaporation.[9] | Commercially available as a solution in an organic solvent, which is easier to handle than gaseous HCl.[7] |
| Side Reactions | The tert-butyl cation can cause t-butylation of sensitive functional groups. Scavengers are sometimes needed.[4] | Less prone to t-butylation side reactions. However, HCl in methanol can potentially transesterify sensitive esters over long reaction times. |
| Green Chemistry | DCM is a halogenated solvent, which is environmentally disfavored.[10] | 1,4-Dioxane is a suspected carcinogen.[10] Greener alternatives like 2-MeTHF or EtOAc are increasingly used. |
Expert Insight: For substrates where the final product is desired as a stable, crystalline solid, the HCl/dioxane method is often preferred as the hydrochloride salt frequently precipitates, simplifying purification.[9] If speed is critical and the subsequent step is compatible with the TFA salt, or if a free base is required after a work-up, the TFA/DCM method is highly efficient.
Validated Experimental Protocols
The following protocols are standardized methods for the deprotection of this compound derivatives. It is crucial to monitor the reaction progress to avoid over-exposure to harsh acidic conditions.
Protocol 1: Boc Deprotection using TFA in DCM
This method is rapid and highly effective, typically yielding the deprotected amine as its trifluoroacetate salt after solvent removal.[6][8]
Materials:
-
Boc-protected 2-(piperazin-1-yl)nicotinic acid derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
For work-up: Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected starting material (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add TFA. A common concentration is 20-50% (v/v) of TFA in DCM.[6] For a robust reaction, a 1:1 mixture of DCM:TFA can also be used.[9][11] The addition is typically performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] The deprotected product will be significantly more polar (lower Rf on TLC) than the starting material. The reaction is typically complete within 30 minutes to 2 hours.
-
Isolation (as TFA salt): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator (ensure a cold trap is used for the volatile TFA). The resulting residue, often an oil, is the TFA salt of the product and can sometimes be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA.[1][13]
-
Isolation (as free base): a. After removing the volatiles (Step 4), dissolve the residue in water or DCM. b. Carefully add a saturated NaHCO₃ solution or another suitable base until the pH is >8 to neutralize the excess acid and deprotonate the amine.[6] c. Extract the aqueous layer multiple times with DCM or ethyl acetate.[6] d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine as a free base.[12]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method often provides the deprotected amine as a solid hydrochloride salt, which can be easily isolated by filtration.
Materials:
-
Boc-protected 2-(piperazin-1-yl)nicotinic acid derivative
-
4M HCl in 1,4-dioxane solution (commercially available)
-
Methanol or 1,4-Dioxane (as co-solvent, if needed)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[6]
-
Acid Addition: Add the 4M HCl in dioxane solution (typically 3-10 equivalents) to the stirred solution at room temperature.[6][7]
-
Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor its progress by TLC or LC-MS.[6] Often, the hydrochloride salt of the deprotected product will precipitate out of the solution as a white solid.
-
Isolation (as HCl salt): a. Upon reaction completion, if a precipitate has formed, you can enhance precipitation by adding an anti-solvent like diethyl ether.[6] b. Collect the solid product by filtration, wash it with diethyl ether, and dry it under vacuum. This provides the hydrochloride salt. c. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude HCl salt.[6]
-
Conversion to Free Base: To obtain the free base, suspend the isolated HCl salt in a mixture of water and DCM. Add a saturated NaHCO₃ solution until the mixture is basic (pH > 8). Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.[14]
General Experimental Workflow and Troubleshooting
A systematic approach is key to a successful deprotection and isolation. The following workflow and troubleshooting guide address common challenges encountered in the lab.
Troubleshooting Common Issues
-
Problem: Incomplete Reaction
-
Cause: Insufficient acid, short reaction time, or poor solubility.
-
Solution:
-
Increase Acid: Add more equivalents of the acidic reagent (TFA or HCl solution).[6]
-
Extend Time: Continue stirring and monitoring until the starting material is fully consumed.[6]
-
Increase Temperature: Gentle heating to 40-50°C can accelerate the reaction, but should be done cautiously to avoid side reactions.[6]
-
Check Solubility: If the starting material is not fully dissolved, try a different co-solvent to improve solubility.[6]
-
-
-
Problem: Side Product Formation
-
Cause: Alkylation by the tert-butyl cation or degradation of other acid-sensitive groups.
-
Solution:
-
Add a Scavenger: If t-butylation is suspected (especially with electron-rich aromatic rings), add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.[4]
-
Use Milder Conditions: If the molecule contains other acid-labile groups (e.g., t-butyl esters, acetals), consider using milder deprotection methods or a different protecting group strategy altogether.[6][15] Using HCl/Dioxane at 0°C can sometimes provide the required selectivity.
-
-
-
Problem: Difficult Work-up/Isolation
-
Cause: The product salt may be an oil or highly water-soluble.
-
Solution:
-
Oily TFA Salt: If the TFA salt is an oil, try precipitating it by adding cold diethyl ether. Alternatively, proceed directly to the basic work-up to convert it to the potentially more manageable free base.[9]
-
Water-Soluble Amine: If the deprotected amine free base has high water solubility, extraction can be difficult. In this case, saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. Alternatively, using a solid-phase extraction (SPE) cartridge or an ion-exchange resin like Amberlyst can be an effective purification strategy.[13]
-
-
Conclusion
The deprotection of the Boc group from this compound derivatives is a robust and reliable transformation critical for the synthesis of advanced pharmaceutical intermediates. By understanding the underlying mechanism and carefully selecting the appropriate acidic reagent and protocol—either the rapid TFA/DCM method or the precipitation-friendly HCl/dioxane method—researchers can achieve high yields of the desired deprotected amine. Proper reaction monitoring and a well-planned work-up strategy are essential for isolating the final product in high purity, whether as a stable salt or as the free base ready for subsequent reactions.
References
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from Microsaic Systems website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY1yv5Idk35689cIouYm-ZV10neu70cNVWnw0kf0O5DPojhiNoQQkxH82QP3rptpkqEq1ISJRCTkCiYuflmUNgzkVOg6H7e51jTE07Xb34ZV2XapBt9Ulc7hk8HDKFOhyjjoIyNjEk_rZpHLtggh4btqw4iudO1dY3I6pTKrizT4iVaaQju2EfcrWu2B2EV2kHPIrwmtopK2kCu_W9ybZmdkGZnQVNceW50Gpfa3EYECJnrfa8lKQp9cqRAg==]
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyV3GQAfsAGJIiOi_3_Gv-2PYKaE2Uzr0TBfSONCpc-Pwdl9pvIotI3nrmP1OF4GwJO-oiSYMXPhLwl6vrnneWa8LyhDnu045mI1YvSMGvA7dMjdalfgdAraFIq2yBTO-tjA6TX6d4unPzFOJdqL5PqDSUK1Am0vr1c7hpQPOuI8_KHqMsHoW-jiWtFpA8de1SeMfm8Ls3NJoKGRwkIWXFpBgiI1xPfrc=]
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdpbQMtT3eVgTVQcWkbkuPie526SXIDRd9uuZmsfM2MbLPHqFfziJcFvAe0zzMvZ-OiqDYbB3jUWuPqVLRXG4aWqkwW8_JJQFprXJ2El89iApYDc98jz6id63nDG20kVkc2q3sZuv98SDozY6CuxMnn78zGg4hs51oLjRp_jZjmKwcLFySmj6xs_7FWdczqk1lMcsP]
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from Scribd website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaEsyQZm_dn2noqq61X84P8SIxvRjX7HSna8VrPekSpZu2luaaQGrnynwIUqPvLkKToHUp7t-jKNOyrn7xfWOVKEsAMD42tGbIe4qfez4WwjdULTQMEmOo_oVz-qJV0rjP9WTgiXW90rif_VT8wLYw2UfUmg==]
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7YhPVEi1QiwzLLiVyfLs107hDRgDEYoz0UYyXJn6YzWVEpMgRsMb09_2iRH-D3p8NZNdm5oYfrswvUDjX8u-6cuS2R_5KnMOfKsBq_Q27QIkKm2Xxpb33RHzFWjmD8nrD1918iBge-8yGn8c8MeBzwUCcsuNOiA==]
- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHl2qCR_3CG1kP0q84GNf4Ng-33_lYoy9Ms4bDnMj0JddDBd2Gs_ifBaS3u4YkooBXE5M_zwX3VeurpyDmcSM5H_cJyyBJWvtOvBvrQBQQEy00feyBUTr29dmRcXEtYm5QE32aEYihILmfpg0zHsKP9755LHy3WOhxqMXUrH77PVJd_alpAEShB4S04lFzb9GVpodpsO966qRu2eP_0q0=]
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from NIH website. [https://vertexaisearch.cloud.google.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from Wordpress website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdxVh0i-oh2WMeZz-pMsJGjwHDVl84wHFqFrEn6p3HqxlNs4TFlB-FQSGXM4rCakKAssLnyzTe9ydM7iM73PKBFVVMfBr-HJO0GPyt3VR_bOSgnmbD7PJwdJnAeSSt_d2YY3Ao7vaagwvl8mEhkoBesZ5JaN0u7XN4]
- Reddit. (2023). Boc De-protection : r/Chempros. Retrieved from Reddit website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5QVP-_r6cTY3ETHHjrlqYmM2K3-wStJeZ6pCP45n-cjh7Xa245FOz79cHIOTSokCaCrrZrjxG3jYgMzsLi3LUs6ylnrwoTNOUhErYwVIg-PJ09FHJOKwXPdx8TcQIWoSr9Kyy_wL3PGzmD67CW5t66d0B2dOT7zp5VRxveA1C]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjt7bwB5atIXzytzzw_3ja17SKREEkjPnn-3FJoZeP6mSvwzYlOL8HFw7R6qvqzV3n1_XkMZiAnXPnN5i8KvaKKFIhQ-jCFDWOhxpJUCYOWT5fSopEirI8xW72cNQ46cueLOy2iq3H9-Y3KKcDUXdyuqdj3ScmOq8cPMvu60GGPVWev1_o6uqdfArPLw==]
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3fvpFH3AnuYCEF1D2ziZiPi36xkgwGbIGZq-7ElBHYSa_YkSj0oo8RzbNvrjRA1__yv4SCtrKtoARAaBwXVH5w_DxaQOXBjIODZux9_54sh5ujKqYYIxjwuj_G5jFo-s6XlAN0qFpZizez94=]
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from Common Organic Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTZk-eIc4SQLx41tTh2MoFVcPgf0y9nknrg1eBjil5Oddlrh2PqMPt333yBdw2Q2FUXqkJ9XeYSc6MDRjCvRl1NBNw7sb9uRgf7JqYZpvAe3d5BxbeaJ0AWuvhH1ncA-EVQj6v-JfBMJc9UstrotY41L7QX0rbBEiC6PJHYcA9Q7hSIozldReHOR7zIg==]
- Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcfcE_6dHSd12rahj6WdCBMK-XkwJ8VaJ4vQhLFvRfbJhAlphU7dgYdNPIoB4-c3oGaBVt2sZrDaSIsIbEbjZIUctsNSLtCK5YqwbjekUp5d-vhD2QCgXo3dqzymqCQuG97sooH1pvhNE=]
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHRQViINV9K0l5_qjibHkNlz2z0FLP8kDwm5WKgPwuvUcG9_r6fyRbf4Zv1Z1o3jnV99SE9TpwCp_6amlr-mDPp5_feiMMV9kfB0XFkTaWJvtX3g5VfzFr5zRobdSrqxXElSfkyTR341Z4qSNV38tegEUcgSYcA672FqCGscWziAhQwUoVQrHTFRYom6yyeqYo]
- New Journal of Chemistry (RSC Publishing). (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl40NMTnKfoIjSFeZ9aazsxebjymJZdktQ_3moB_HVrD8XnI3QBf5M5VJW6nNPkvYENuHWLnYP87Dwi_rLucdD_wzK1pTnR3E_YmNIF_wVY_-AKlV4DP5-52HGpf3y0QfHwAOdkHkI4aKYTDOgcHp3qQV78PUtYEMv9aG8]
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQjg-HCxj3Iqh7QLLWGU8SXUITm5fUj49nT8zbOIcBVswxn0CG5yfEmtSq8w4P1i1SuiBnje151plSTCxM5gilj5Ynt4PTxcG4QWYp-s02yQxV3ZhKKeWQhJR3B9y25ThnmjTLcmSs7_8Vi64=]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from Wordpress website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWIsn2DSfQ6A61bdW4gHPbX6JtCp9keU-3D-mbJsnV9pwp-1aIVc3-he1cGLZsyf8et_XN8AYwiH6jU5Kgyj10V7DPL_j3NXLfv4uXqyPkXPw9y9pjgGWAPG-HD-0rLpDYaWe5spzp_cXc5NGQyBXXqQRUMWt5v9eya4-slbnkA1kyaaAB2aNQGH_1vZShSKwZnTanLNwAZLYZTdvahDUevKY=]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. microsaic.com [microsaic.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jgtps.com [jgtps.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for coupling 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
An In-Depth Guide to the Amide Coupling of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
Introduction: A Key Building Block in Modern Drug Discovery
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure combines a substituted nicotinic acid, a common scaffold in pharmacologically active compounds, with a Boc-protected piperazine moiety. This piperazine unit is a frequently utilized linker in complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase ligand. The ability to efficiently and reliably form an amide bond at the carboxylic acid position is therefore a critical transformation for synthesizing a vast array of potential therapeutics.
This application note provides a comprehensive overview of the key principles, reaction conditions, and detailed protocols for the successful amide coupling of this important building block. We will delve into the mechanistic rationale behind reagent selection and provide practical guidance for researchers, scientists, and drug development professionals to achieve high-yield, high-purity outcomes.
Section 1: The Fundamentals of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond requires extremely high temperatures (often >200 °C) to eliminate water, conditions that are incompatible with the structural integrity of most complex pharmaceutical intermediates. The primary obstacle at ambient temperatures is the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.
To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, effectively "activating" the carboxyl group for nucleophilic attack by the amine. This is the fundamental role of coupling reagents.
Caption: Overcoming the acid-base challenge in amide synthesis.
Section 2: Critical Parameters for a Successful Coupling Reaction
Optimizing the coupling of 2-(4-(Boc)piperazin-1-yl)nicotinic acid requires careful consideration of several interconnected factors.
Coupling Reagents: The Engine of the Reaction
The choice of coupling reagent is paramount and depends on factors like the reactivity of the amine, steric hindrance, cost, and the need to suppress side reactions. They are broadly classified into three families.
-
Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is particularly common in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification. Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents, often based on benzotriazole derivatives, are among the most efficient and fastest available. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally effective, especially for hindered couplings, as
Application Note & Protocol: A Scalable Synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a valuable building block in pharmaceutical research and development. The protocol details a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, designed for producing the target compound on a 100-gram scale with high yield and purity. We delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, address critical safety considerations for scale-up, and outline rigorous analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals aiming to implement an efficient and reliable synthesis.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its ability to improve the pharmacokinetic profile of drug candidates.[1] Specifically, this compound serves as a key intermediate, incorporating both a protected piperazine ring and a functionalized pyridine core. Its synthesis presents the challenge of selectively forming a C-N bond at an electron-deficient aromatic ring.
The chosen synthetic strategy is a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and N-Boc-piperazine. This approach is favored for scale-up due to several factors:
-
High Atom Economy: It is a direct coupling method with predictable byproducts.
-
Accessible Starting Materials: Both 2-chloronicotinic acid and N-Boc-piperazine are commercially available in bulk.[2][3]
-
Robust Reaction Conditions: The reaction proceeds under manageable temperature and pressure conditions, making it amenable to standard chemical reactors.
This document aims to provide a self-validating protocol, where the underlying chemical principles inform every step, ensuring reproducibility and safety at scale.
Synthetic Strategy and Mechanistic Rationale
Reaction Scheme
The overall transformation involves the displacement of the chloride from 2-chloronicotinic acid by the secondary amine of N-Boc-piperazine.
Figure 1. Synthesis of the target compound via Nucleophilic Aromatic Substitution (SNAr).
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism. The pyridine ring, particularly with an electron-withdrawing carboxylic acid group, is sufficiently electron-deficient to be attacked by a nucleophile.
-
Nucleophilic Attack: The secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Aromatization (Elimination): The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group.
-
Acid-Base Reaction: The released HCl is neutralized by a base present in the reaction mixture.
Caption: Diagram of the SNAr addition-elimination mechanism.
Key Process Parameters & Justification
-
Solvent Selection: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is chosen. These solvents are effective at solvating the cationic species but do not strongly solvate the nucleophile, thus increasing its reactivity. Furthermore, their high boiling points are ideal for reactions requiring elevated temperatures to overcome the activation energy of the initial nucleophilic attack.
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is used as the base. It is a cost-effective, non-nucleophilic base that effectively scavenges the HCl generated during the reaction, driving the equilibrium towards the product. Its insolubility in DMSO allows for easy removal by filtration during work-up.
-
Temperature Control: The reaction is performed at an elevated temperature (120-130 °C) to ensure a reasonable reaction rate. Temperature control is critical; excessively high temperatures can lead to decomposition of the Boc-protecting group and the formation of colored impurities, complicating purification.
Scale-Up Synthesis Protocol (100g Scale)
Materials and Equipment
| Material | Grade | Supplier Example | Notes |
| 2-Chloronicotinic acid | >98% | Sigma-Aldrich | CAS: 2942-59-8 |
| N-Boc-piperazine | >99% | Sigma-Aldrich | CAS: 57260-71-6.[3] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Must be dry. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.7% | Fisher Scientific | Use a fresh bottle or dried solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and washing. |
| Deionized Water | N/A | In-house | For work-up. |
| Hydrochloric Acid (HCl) | 2M Aqueous | VWR | For pH adjustment. |
| Equipment | Specification | N/A | N/A |
| 2L Jacketed Glass Reactor | With overhead stirrer, reflux condenser, N₂ inlet, and thermocouple | N/A | Ensure good agitation. |
| Heating/Cooling Circulator | Capable of -10 to 150 °C | N/A | For precise temperature control. |
| Filtration Funnel | Büchner, 2L | N/A | For isolating solids. |
| pH Meter | Calibrated | N/A | For accurate pH measurement during work-up. |
| Rotary Evaporator | N/A | N/A | For solvent removal. |
| Vacuum Oven | N/A | N/A | For drying the final product. |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L reactor system. Ensure all glassware is dry and the system is purged with nitrogen.
-
Reagent Charging:
-
To the reactor, charge 2-chloronicotinic acid (100 g, 0.635 mol, 1.0 eq).
-
Add N-Boc-piperazine (130 g, 0.698 mol, 1.1 eq).
-
Add anhydrous potassium carbonate (220 g, 1.59 mol, 2.5 eq).
-
Add anhydrous DMSO (1.0 L).
-
-
Reaction Execution:
-
Begin vigorous stirring (e.g., 300 RPM) to create a mobile slurry.
-
Heat the reactor jacket to 125 °C. The internal temperature should stabilize between 120-125 °C.
-
Maintain the reaction at this temperature for 12-18 hours under a gentle nitrogen flow.
-
-
In-Process Monitoring (Optional but Recommended):
-
After 12 hours, carefully take a small aliquot from the reaction mixture.
-
Dilute with water/acetonitrile and analyze by HPLC or TLC (e.g., 1:1 Hexane:EtOAc with 1% acetic acid) to check for the disappearance of 2-chloronicotinic acid.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Slowly pour the dark slurry into a separate vessel containing 4L of deionized water with stirring. An off-white precipitate will form.
-
Stir the aqueous slurry for 1 hour to ensure complete precipitation.
-
Filter the crude solid using a Büchner funnel and wash the filter cake with deionized water (2 x 500 mL).
-
-
Purification via pH Adjustment:
-
Transfer the wet filter cake back to a large beaker with 2L of deionized water.
-
Stir to create a suspension. The product is largely insoluble, but this step removes residual DMSO and inorganic salts.
-
Slowly add 2M HCl to the stirring suspension until the pH of the aqueous phase is approximately 3-4. This ensures the product is in its protonated, less soluble form.
-
Stir for 30 minutes.
-
Filter the solid again, washing thoroughly with deionized water (2 x 500 mL) until the filtrate is neutral (pH ~7).
-
Wash the final cake with ethyl acetate (2 x 200 mL) to remove non-polar impurities.
-
-
Drying:
-
Dry the purified white to off-white solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Data Summary
| Parameter | Value | Moles | Equivalents |
| 2-Chloronicotinic acid | 100 g | 0.635 | 1.0 |
| N-Boc-piperazine | 130 g | 0.698 | 1.1 |
| Potassium Carbonate | 220 g | 1.59 | 2.5 |
| DMSO | 1.0 L | - | - |
| Expected Output | |||
| Product Molecular Weight | 307.35 g/mol | - | - |
| Theoretical Yield | 195.2 g | - | - |
| Expected Yield Range | 165 - 180 g (85-92%) | - | - |
| Expected Purity | >98% (by HPLC) | - | - |
Process Safety and Hazard Analysis
Scaling up chemical reactions requires a thorough understanding of potential hazards.
Reagent Hazards
| Chemical | Hazard Statements (H-phrases) | Key Precautions |
| 2-Chloronicotinic acid | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Avoid inhalation of dust. Wear gloves and eye protection. |
| N-Boc-piperazine | H315, H319, H335 | Handle in a well-ventilated area. Avoid contact with skin and eyes. |
| Potassium Carbonate | H315, H319, H335 | Hygroscopic. Can cause irritation. |
| DMSO | Combustible liquid. Readily absorbed through the skin. | Avoid contact with skin. Keep away from ignition sources. |
| Hydrochloric Acid (2M) | H314 (Causes severe skin burns and eye damage) | Wear appropriate PPE, including acid-resistant gloves and face shield. |
Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: All operations must be conducted within a certified chemical fume hood to prevent exposure to solvent vapors and fine powders.
-
PPE: Standard PPE includes a flame-resistant lab coat, safety glasses with side shields, and nitrile gloves. When handling large quantities of solids, a dust mask or respirator is recommended. When handling 2M HCl, a face shield and acid-resistant apron should be used.
-
Thermal Safety: The reaction is endothermic upon dissolution but becomes mildly exothermic during the substitution phase. However, the large volume of solvent provides significant thermal mass, mitigating the risk of a runaway reaction. The primary thermal hazard is the high operating temperature (125 °C). Ensure the reactor is properly rated for this temperature and that the heating circulator has over-temperature protection.
Analytical Quality Control
Confirming the identity and purity of the final product is essential.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Spectrum conforms to the structure. Expected peaks: ~1.4 ppm (s, 9H, Boc), ~3.4-3.6 ppm (m, 8H, piperazine), ~7.0-8.2 ppm (m, 3H, pyridine). |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ = 308.15 |
| Purity | HPLC (C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA, detection at 254 nm) | ≥ 98.0% area |
| Melting Point | Melting Point Apparatus | Consistent with literature values (approx. 174 °C).[4] |
Workflow Visualization
The overall process can be visualized as a sequence of distinct unit operations.
Caption: Flowchart of the scale-up synthesis process.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient temperature or reaction time. Inactive reagents (e.g., wet K₂CO₃). | Confirm internal temperature is correct. Extend reaction time and re-analyze. Use freshly opened or properly dried reagents. |
| Low Yield | Product loss during precipitation/filtration. Incomplete reaction. | Ensure pH is correctly adjusted to 3-4 during work-up to minimize aqueous solubility. Check reaction completion before quenching. |
| Product is Dark/Oily | Reaction temperature was too high, causing decomposition. Insufficient purification. | Re-evaluate temperature control. The product can be further purified by recrystallization from a solvent system like ethanol/water or by performing a charcoal treatment on a solution of the sodium salt. |
| Low Purity by HPLC | Formation of side-products. Residual starting materials or DMSO. | Optimize reaction temperature. Ensure thorough washing of the filter cake with water to remove DMSO and with EtOAc to remove non-polar impurities. Recrystallization may be necessary. |
References
-
Ahmed, E. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
-
Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 633. [Link]
- Google Patents. (2020). Synthesis method of N-Boc piperazine. CN108033931B.
-
Veselý, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 562. [Link]
-
Guyton, J. R. (2007). Safety Considerations with Niacin Therapy. The American Journal of Cardiology, 99(6), S22-S31. [Link]
-
Li, P., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCM 2016). [Link]
-
Kut, O. M. (1998). A Catalytic Green Process for the Production of Niacin. CHIMIA, 52(1-2), 34-37. [Link]
-
Boateng, C. A., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(21), 3971. [Link]
-
Prasanthi, G. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]
-
PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
-
Vitaku, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. [Link]
-
Gackowski, M., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 633. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
O'Brien, P., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
Coldham, I., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
- Google Patents. (1959).
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Xiangrui, J., et al. (2017). An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. ResearchGate. [Link]
- Google Patents. (1950).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 4. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your synthetic route and improving your product yield. As Senior Application Scientists, we have compiled field-proven insights to address common challenges encountered during this synthesis.
Introduction
The target molecule, this compound, is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of various pharmacologically active compounds. The most common synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinic acid derivative and N-Boc-piperazine, followed by hydrolysis of an ester protecting group, if present. While seemingly straightforward, this synthesis can be prone to several issues that can significantly impact the final yield and purity. This guide will walk you through common problems and provide evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Conversion in the SNAr Reaction
You are reacting 2-chloronicotinic acid (or its ester) with N-Boc-piperazine, and you observe minimal to no formation of the desired product.
Possible Causes & Solutions:
-
Insufficient Activation of the Pyridine Ring: The SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the ring nitrogen.[1] However, the reactivity can be further increased.
-
Leaving Group Choice: The nature of the leaving group is critical. While 2-chloronicotinic acid is commonly used, 2-fluoronicotinic acid is significantly more reactive towards nucleophilic aromatic substitution.[2] The high electronegativity of fluorine activates the ring for nucleophilic attack.[3] If you are experiencing low reactivity with the chloro-derivative, consider switching to the fluoro-analog.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group can significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.[4][5] While the nicotinic acid carboxyl group itself is an EWG, its activating effect is moderate.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in SNAr reactions.
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier.[6] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended. Monitor the reaction closely for potential side product formation at higher temperatures.
-
Solvent: Highly polar aprotic solvents are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.[6] Consider using solvents like DMF, DMSO, or NMP.
-
-
Base Selection: An appropriate base is required to facilitate the reaction, often by deprotonating the piperazine nitrogen or neutralizing the HCl formed if starting from 2-chloronicotinic acid.
-
Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used and are effective.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.
-
-
Nucleophile Reactivity: While N-Boc-piperazine is a good nucleophile, its reactivity can be influenced by the reaction environment. Ensure your N-Boc-piperazine is of high purity and free of excess moisture.
Experimental Protocol: Optimizing the SNAr Reaction
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (1.0 equiv), N-Boc-piperazine (1.1-1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add a dry, polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with aqueous workup and extraction.
Problem 2: Difficulty in the Hydrolysis of the Ethyl Ester
If you started with an ester of 2-chloronicotinic acid, the final step is the hydrolysis to the carboxylic acid. This step can sometimes be problematic.
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The hydrolysis of the ester might be slow or incomplete under the chosen conditions.
-
Base-Mediated Hydrolysis (Saponification): This is the most common method. Using a stronger base or increasing the temperature can drive the reaction to completion. A mixture of an alcohol (e.g., methanol or ethanol) and water is a typical solvent system with bases like NaOH or LiOH.
-
Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
-
Side Reactions: Under harsh basic conditions, other functional groups in the molecule could be susceptible to reaction. However, the Boc-protecting group is generally stable to the basic conditions used for saponification.
Experimental Protocol: Ester Hydrolysis
-
Dissolve the ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinate in a mixture of THF or ethanol and water.
-
Add an excess of LiOH or NaOH (2-4 equivalents).
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1N HCl) to pH ~4-5 to protonate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Problem 3: Product Purification Challenges
The final product can sometimes be difficult to purify, leading to lower isolated yields.
Possible Causes & Solutions:
-
Residual Starting Materials or Intermediates: If the reactions have not gone to completion, the final product will be contaminated. Ensure complete conversion before proceeding to purification.
-
Formation of Side Products: At high temperatures, side reactions can occur. Careful monitoring of the reaction temperature is crucial.
-
Purification Method:
-
Crystallization: This is often the most effective method for obtaining a highly pure product. Experiment with different solvent systems to find one that gives good quality crystals.
-
Column Chromatography: If crystallization is not feasible, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid or methanol, can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common route involves the nucleophilic aromatic substitution (SNAr) of a 2-halonicotinic acid derivative (e.g., 2-chloronicotinic acid or its ethyl ester) with N-Boc-piperazine in the presence of a base. If an ester is used as the starting material, a subsequent hydrolysis step is required to obtain the final carboxylic acid.
Q2: Why is the SNAr reaction favored at the 2-position of the pyridine ring?
A2: The SNAr reaction is most favorable when the leaving group is at the C-2 or C-4 position of the pyridine ring.[1] This is because the electronegative nitrogen atom in the ring can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, which is formed during the nucleophilic attack.[1]
Q3: Can I use other protecting groups for the piperazine nitrogen?
A3: Yes, other nitrogen protecting groups can be used. However, the tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[7]
Q4: What are some common side reactions to be aware of?
A4: In the SNAr step, if the temperature is too high or the reaction time is excessively long, side reactions such as dimerization or decomposition of the starting materials or product can occur. During the hydrolysis step, if very harsh conditions are used, there is a small risk of partial cleavage of the Boc group, although it is generally stable to base.
Q5: What analytical techniques are best for monitoring the reaction progress?
A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to confirm the identity of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural confirmation of the final product.
Data Summary
| Parameter | Recommended Condition | Rationale |
| SNAr Starting Material | 2-Fluoronicotinic acid/ester | F is a better leaving group, increasing reaction rate.[2] |
| SNAr Solvent | DMF, DMSO, NMP | Polar aprotic solvents enhance nucleophilicity.[6] |
| SNAr Base | K₂CO₃, Cs₂CO₃, DIPEA | Effectively neutralizes acid and facilitates the reaction. |
| SNAr Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier.[6] |
| Hydrolysis Base | LiOH, NaOH | Strong bases that effectively saponify the ester. |
| Hydrolysis Solvent | THF/Water, Ethanol/Water | Good solvent system for both the ester and the inorganic base. |
| Hydrolysis Temperature | Room Temperature to 50 °C | Mild conditions that minimize side reactions. |
Visualizing the Workflow
Caption: General workflow for the synthesis with key troubleshooting checkpoints.
References
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, May 27). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;.... Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubMed Central. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
Welcome to the technical support center for 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and subsequent reactions of this compound.
Issue 1: Incomplete reaction during the initial synthesis from 2-chloronicotinic acid and N-Boc-piperazine.
Question: My reaction to synthesize this compound is sluggish and gives low yields. What factors could be contributing to this?
Answer:
The nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and N-Boc-piperazine is a common route for synthesizing the title compound. Several factors can influence the reaction's efficiency:
-
Base: The choice and stoichiometry of the base are critical. A common issue is the use of a base that is too weak or is consumed by the acidic proton of the nicotinic acid. Strong, non-nucleophilic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective. It is crucial to use at least two equivalents of the base: one to neutralize the carboxylic acid and another to scavenge the HCl generated during the substitution.
-
Solvent: Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to facilitate the dissolution of the reactants and promote the SNAr reaction. Ensure the solvent is anhydrous, as water can compete with the piperazine as a nucleophile, leading to the formation of 2-hydroxynicotinic acid as a byproduct.
-
Temperature: This reaction often requires elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. If the reaction is slow, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition and side product formation.
-
Purity of Starting Materials: Impurities in the 2-chloronicotinic acid or N-Boc-piperazine can interfere with the reaction. For instance, the presence of unreacted starting materials from the synthesis of N-Boc-piperazine could lead to undesired byproducts.[1][2]
Workflow for Optimizing the Synthesis:
Caption: Troubleshooting workflow for synthesis.
Issue 2: Unwanted Decarboxylation of the Nicotinic Acid Moiety.
Question: I am observing the formation of a byproduct that appears to be the decarboxylated version of my target molecule. How can I prevent this?
Answer:
Nicotinic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures.[3][4][5] This is a significant side reaction to consider, particularly during the synthesis of this compound or in subsequent high-temperature reactions.
-
Mechanism: The decarboxylation is often catalyzed by heat and can sometimes be influenced by the presence of certain metals.[3][6] The pyridine ring can stabilize the intermediate formed upon loss of CO2.
-
Prevention:
-
Temperature Control: Avoid unnecessarily high reaction temperatures. Monitor the reaction closely and use the minimum temperature required for a reasonable reaction rate.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate degradative side reactions, although decarboxylation is primarily thermally driven.
-
Comparative Data on Decarboxylation Conditions:
| Nicotinic Acid Derivative | Condition | Outcome | Reference |
| Nicotinic Acid | Heating with copper chromite | Decarboxylation to pyridine | [3] |
| Pyridinedicarboxylic acid | High-temperature liquid water (150-250 °C) | Decarboxylation to nicotinic acid | [4][5] |
| Niacin | Heating >200 °C with basic copper carbonate | Decarboxylation to pyridine | [6] |
Issue 3: Premature Cleavage of the Boc Protecting Group.
Question: During my reaction or workup, I am seeing the formation of the deprotected piperazine-nicotinic acid derivative. What is causing this and how can I avoid it?
Answer:
The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines, but it is labile under acidic conditions.[7] Accidental deprotection can occur under various circumstances.
-
Acidic Conditions: Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc group.[7] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to partial or complete deprotection. This can be problematic during aqueous workups if the pH drops too low.
-
Troubleshooting:
-
pH Control: During aqueous extractions, ensure the pH of the aqueous layer is maintained at neutral or slightly basic conditions to prevent Boc group cleavage. The use of a saturated sodium bicarbonate solution is common for this purpose.
-
Reaction Conditions: If the subsequent reaction requires acidic catalysts, consider if a less acidic catalyst or a different protecting group strategy is more appropriate for your synthetic route.
-
Standard Boc Deprotection Protocols (to be avoided unintentionally):
| Reagent | Solvent | Temperature | Typical Duration | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-3 hours | [7] |
| 4M HCl in Dioxane | Dioxane/Methanol | Room Temperature | 1-3 hours | [7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound?
A1: While supplier specifications vary, potential impurities could include:
-
Starting Materials: Residual 2-chloronicotinic acid and N-Boc-piperazine.
-
Byproducts of Synthesis: 2-hydroxynicotinic acid (from reaction with residual water), and potentially the di-substituted product where two nicotinic acid molecules have reacted with one piperazine (if piperazine was used as the starting material instead of mono-Boc-piperazine).
-
Degradation Products: The decarboxylated product, 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridine.
-
Related Impurities: Isonicotinic acid and pyridine-2,5-dicarboxylic acid are known impurities in nicotinic acid itself and could potentially be present in the starting materials.[8]
Q2: I am using this compound in an amide coupling reaction. What are the potential side reactions?
A2: Amide coupling reactions with this molecule are generally robust, but side reactions can occur:
-
Epimerization: If the carboxylic acid being coupled has a chiral center at the α-position, epimerization can be a concern, especially with carbodiimide coupling reagents like DCC without additives. The use of additives like HOBt or employing uronium/aminium salt reagents like HATU can minimize this.[9][10]
-
Formation of Guanidinium Byproduct: With some coupling reagents, particularly uronium/aminium salts, the amine can react with the coupling reagent itself to form a guanidinium byproduct. The order of addition of reagents is crucial to minimize this; the carboxylic acid should be activated first before the addition of the amine.
-
Reaction with the Piperazine Nitrogen: While the Boc group protects one nitrogen, the other is part of the aromatic system. In very harsh conditions, side reactions involving the pyridine ring or the exocyclic nitrogen could occur, but this is less common under standard amide coupling conditions.
Logical Flow for Amide Coupling:
Caption: Amide coupling workflow and potential side reactions.
Q3: Are there any specific handling or storage recommendations for this compound?
A3: Yes, proper handling and storage are important for maintaining the integrity of the compound:
-
Storage: It should be stored in a cool, dry place, tightly sealed to protect it from moisture. Some suppliers recommend storage at 2-8°C.[11][12]
-
Handling: As with most chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It may cause skin and eye irritation.[13]
References
-
A method for the degradation of radioactive nicotinic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Patsnap Eureka. (n.d.). Patsnap. [Link]
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents. (n.d.).
-
Pyridine : Decarboxylation of Niacin - YouTube. (2021, January 9). YouTube. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022, January 20). National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (2020, April 21). National Center for Biotechnology Information. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (2017, February). Atlantis Press. [Link]
-
PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS - Technical Disclosure Commons. (2024, May 27). Technical Disclosure Commons. [Link]
-
The chemical structures of nicotinic acid and its official impurities. - ResearchGate. (n.d.). ResearchGate. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (n.d.).
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Luxembourg Bio Technologies. [Link]
- CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents. (n.d.).
-
4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID - PubChem. (n.d.). National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Tert-butoxy_carbonyl_piperazine-2-carboxylic-acid]([Link]
-
Q3C (R8) Step 5 - impurities: guideline for residual solvents - European Medicines Agency (EMA). (2000, July 20). European Medicines Agency. [Link]
-
tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Nicotinic Acid-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
Sources
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
- 3. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-(4-Methylpiperazin-1-yl)nicotinic acid | 38029-97-9 [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
- 13. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID 5175855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Coupling for 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
Welcome to the technical support guide for optimizing the coupling of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this sterically hindered and electronically challenging substrate. Here, we address common issues through a troubleshooting-focused Q&A format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The bulky tert-butoxycarbonyl (Boc) protected piperazine at the 2-position of the nicotinic acid sterically hinders the carboxylic acid. Additionally, the electron-withdrawing nature of the pyridine ring deactivates the carboxyl group, making it less susceptible to nucleophilic attack.
Primary Causes for Low Yield:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the sterically hindered and electronically deactivated carboxylic acid.[1]
-
Steric Hindrance: The bulky substituent at the ortho-position to the carboxylic acid can physically block the approach of the amine nucleophile.[1]
-
Suboptimal Reaction Conditions: Issues with the choice of solvent, base, temperature, or reaction time can significantly impact yield.[1][2]
-
Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material.[1]
Q2: Which coupling reagent is recommended for this sterically hindered nicotinic acid derivative?
A2: For challenging substrates like this compound, standard carbodiimide reagents like DCC or EDC alone are often insufficient. More potent activating agents are required to overcome the steric and electronic barriers.
Uronium/aminium and phosphonium salt-based reagents are highly recommended.[3] In particular, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often the reagent of choice for difficult couplings.[4][5]
Why HATU is often superior:
-
High Reactivity: HATU forms a highly reactive OAt-ester with the carboxylic acid. The nitrogen atom in the 7-position of the HOAt moiety acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack.[4][6]
-
Reduced Racemization: For chiral amines, HATU is known to minimize the risk of epimerization compared to some other reagents.[4][6]
-
Faster Reaction Times: The high reactivity of the OAt-ester leads to faster and more complete reactions.[6]
While HBTU is also a powerful coupling reagent, studies on sterically hindered substrates often show HATU to be superior in terms of efficiency and final product purity.[4][6] Other potent options to consider include PyBOP and COMU .[3]
Q3: I'm using HATU but my yields are still not optimal. How can I further optimize the reaction conditions?
A3: Even with a powerful coupling reagent like HATU, fine-tuning the reaction parameters is crucial.
Key Optimization Parameters:
-
Base Selection: A non-nucleophilic, sterically hindered base is essential. Diisopropylethylamine (DIPEA) is the most common choice as it is less likely to cause side reactions.[1][3] Ensure you are using an adequate amount, typically 2-3 equivalents.
-
Solvent Choice: Anhydrous polar aprotic solvents are generally preferred.[1]
-
DMF (Dimethylformamide): A common choice, but ensure it is high purity and anhydrous as impurities can interfere.[7]
-
NMP (N-methylpyrrolidone): Can be more effective than DMF at solvating reactants and may improve coupling yields.[7]
-
DCM (Dichloromethane): Another option, particularly if solubility is not an issue.[7]
-
-
Pre-activation: Activating the carboxylic acid with HATU and a base before adding the amine can improve yields. A pre-activation time of 15-30 minutes at room temperature is a good starting point.[1]
-
Temperature and Reaction Time: Most couplings are run at room temperature. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial. However, be mindful that higher temperatures can also increase the risk of side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[2]
-
Reagent Stoichiometry: Using a slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) can help drive the reaction to completion.
Q4: What are common side reactions I should be aware of and how can I mitigate them?
A4: Several side reactions can reduce the yield and purity of your desired amide.
-
Guanidinylation of the Amine: Uronium-based reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct, which terminates the reaction for that amine molecule.[3]
-
Racemization: If your amine is chiral, there is a risk of racemization at the stereocenter.
-
Diketopiperazine Formation: If coupling to an amino acid ester, particularly one with proline or another secondary amine at the N-terminus, cyclization to form a diketopiperazine can be a significant side reaction.[8]
-
Mitigation: This is highly dependent on the specific dipeptide sequence and solvent.[8] Careful selection of protecting groups and coupling conditions is necessary.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) and stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparison of Common Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Relative Reactivity | Common Byproducts | Key Advantages for Hindered Systems | Potential Issues |
| HATU | Uronium/Aminium | Very High | Tetramethylurea, HOAt | Excellent for sterically hindered and electron-deficient acids; low racemization.[4][5][6] | Can cause guanidinylation of the amine.[3] |
| HBTU | Uronium/Aminium | High | Tetramethylurea, HOBt | Effective for many difficult couplings.[5] | Generally less reactive than HATU for highly hindered substrates; can cause guanidinylation.[6] |
| PyBOP | Phosphonium | High | Hexamethylphosphoramide (HMPA) byproduct is a concern, but the tris(pyrrolidino)phosphonium oxide byproduct is generally considered safer.[3] HOBt | Does not cause guanidinylation; good for fragment coupling.[3] | Byproduct can sometimes be difficult to remove. |
| COMU | Uronium/Aminium | Very High | Morpholinyl-based urea, OxymaPure | High reactivity, comparable or superior to HATU; OxymaPure byproduct is non-explosive and has lower allergenic potential.[3] | Can be more expensive. |
| EDC/HOBt | Carbodiimide | Moderate | Water-soluble urea, HOBt | Byproducts are easily removed by aqueous workup.[9] | Often insufficient for highly hindered substrates; can lead to side reactions like N-acylurea formation.[10] |
Visualizing the Workflow
Decision Tree for Optimizing Coupling Agent
This diagram outlines a logical workflow for selecting and optimizing a coupling agent for a challenging substrate like this compound.
Caption: A logical workflow for troubleshooting coupling reactions.
General Mechanism of Amide Bond Formation via HATU
This diagram illustrates the activation of the carboxylic acid by HATU and subsequent nucleophilic attack by the amine.
Caption: General mechanism of amide bond formation using HATU.
References
- Title: 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water Source: ACS Omega URL
- Title: HATU vs.
- Title: Technical Support Center: Synthesis of Substituted Nicotinic Acids Source: BenchChem URL
- Title: Solvents for Solid Phase Peptide Synthesis Source: AAPPTec URL
- Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
- Title: Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation Source: BenchChem URL
- Title: Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL
- Source: Green Chemistry (RSC Publishing)
- Title: A Head-to-Head Battle of Coupling Reagents: HATU vs.
- Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL
- Title: Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines Source: NIH URL
- Title: Peptide Synthesis Solvents Source: Biosolve Shop URL
- Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL
- Title: Green solvents for solid phase peptide synthesis Source: Biotage URL
- Title: New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU Source: ResearchGate URL
- Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
- Title: Coupling Reagents Source: AAPPTec URL
- Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL
- Title: amide coupling help Source: Reddit URL
- Title: Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents Source: Luxembourg Bio Technologies URL
- Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Dilun Biotechnology URL
- Title: Coupling Reagents Source: ResearchGate URL
- Title: 2-[4-(tert-Butoxycarbonyl)
- Title: Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives Source: ResearchGate URL
- Title: EDC-HOBt Amide coupling workup help Source: Reddit URL
- Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile Source: PubMed URL
- Title: Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL
- Title: (4-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)
- Title: Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives Source: ResearchGate URL
- Title: Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL
- Title: 6-[4-(tert-Butoxycarbonyl)
- Title: 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid stability issues in solution
Technical Support Center: 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
A Guide to Understanding and Preventing Solution-Phase Instability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their experiments. Due to its specific combination of functional groups—a Boc-protected amine, a piperazine ring, and a nicotinic acid moiety—this compound can exhibit instability under certain solution conditions. This document provides in-depth, experience-driven answers to common stability-related questions, troubleshooting advice, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific stability challenges you may encounter. The answers are structured to not only solve the immediate problem but also to explain the underlying chemical principles, empowering you to anticipate and prevent future issues.
Section 1: pH-Mediated Instability
The pH of your solution is the most critical factor governing the stability of this molecule, primarily due to the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Q1: I've observed a new, more polar peak in my HPLC analysis after preparing my compound in an acidic solution (e.g., pH < 5). What is happening?
A1: You are most likely observing the cleavage of the Boc protecting group. The Boc group is a carbamate that is well-known for its stability in basic and nucleophilic conditions but is readily removed by acid catalysis.[1] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decomposes to release carbon dioxide and the deprotected piperazine nitrogen.[1]
Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cause rapid deprotection, often completing in 1-2 hours at room temperature.[2][3] However, even moderately acidic aqueous solutions (pH 3-5) can cause significant hydrolysis over time, especially if heated.
dot
Sources
Technical Support Center: A Troubleshooting Guide for Reactions with 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
Welcome to the technical support center for 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during reactions with this versatile building block. The following content is structured to offer practical, field-tested insights to ensure the success of your experiments.
I. General Information and Handling
What are the key properties of this compound?
This compound, also known as 4-(3-Carboxypyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester, is a white to off-white solid.[][2] It possesses a molecular weight of 307.35 g/mol .[2] Due to the presence of both a carboxylic acid and a Boc-protected amine, this molecule is a valuable bifunctional reagent in organic synthesis, particularly in the construction of pharmaceutical intermediates.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 902835-85-2 | [][2] |
| Molecular Formula | C15H21N3O4 | [][2] |
| Molecular Weight | 307.35 | [2] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, under inert atmosphere | [2] |
What are the recommended storage and handling conditions?
To maintain its integrity, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] This minimizes degradation from moisture and atmospheric contaminants. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
II. Troubleshooting Amide Coupling Reactions
Amide bond formation is a primary application for this reagent. The following section addresses common issues encountered during amide coupling reactions.
FAQ 1: My amide coupling reaction with this compound is showing low to no yield. What are the potential causes and solutions?
Several factors can contribute to poor yields in amide coupling reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If the coupling reagent is not effective, the reaction will not proceed.
Table 2: Common Amide Coupling Reagents
| Coupling Reagent | Acronym | Notes |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but produces a carcinogenic byproduct (HMPA). |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A safer alternative to BOP. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Generally provides high yields and fast reaction times with low racemization.[3] |
| N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[3] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | The urea byproduct is water-soluble, simplifying purification.[3] |
| Propylphosphonic Anhydride | T3P | A versatile and efficient coupling reagent.[3] |
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome.
-
Solution: Most amide couplings are performed at room temperature. However, for sluggish reactions, gentle heating (40-50°C) may be beneficial. Ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[5] DMF and DCM are common solvents for these reactions.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Steric Hindrance: The amine coupling partner may be sterically hindered, preventing efficient reaction.
-
Solution: Increasing the reaction temperature or using a less sterically demanding coupling reagent may help. In some cases, a different synthetic route may be necessary.
-
-
Base Selection: An appropriate base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.
-
Solution: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used non-nucleophilic bases. Ensure the base is added in sufficient quantity (typically 2-3 equivalents).
-
Experimental Protocol: General Procedure for Amide Coupling with HATU
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: I am observing significant side product formation in my amide coupling reaction. What are the common side reactions and how can I minimize them?
Side product formation can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Epimerization: If the amine coupling partner is chiral, epimerization at the stereocenter adjacent to the newly formed amide bond can occur.
-
Minimization: Use of coupling reagents known to suppress racemization, such as HATU or COMU, is recommended. Performing the reaction at lower temperatures can also help.
-
-
Reaction with the Piperazine Nitrogen: Although the piperazine nitrogen is protected by the Boc group, under harsh conditions or with highly reactive electrophiles, reaction at this position can occur.
-
Minimization: Use mild reaction conditions and avoid highly reactive coupling partners if possible.
-
-
Formation of an N-acylurea byproduct: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the amine.
-
Minimization: The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[4]
-
Workflow for Troubleshooting Amide Coupling Reactions
Caption: Troubleshooting flowchart for amide coupling reactions.
III. Troubleshooting Boc-Deprotection
Following a successful amide coupling, the next step is often the removal of the Boc protecting group.
FAQ 3: My Boc-deprotection reaction is incomplete. What could be the cause?
Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.
Potential Causes and Solutions:
-
Insufficient Acid: The amount of acid may be inadequate to drive the reaction to completion.
-
Solution: Increase the equivalents of the acid (e.g., TFA or HCl solution).[6] Monitor the reaction by TLC or LC-MS to ensure all the starting material is consumed.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Extend the reaction time and continue to monitor its progress.[6]
-
-
Low Temperature: The reaction may require gentle heating to proceed at a reasonable rate.
-
Solution: A moderate increase in temperature, for example to 40-50°C, can often accelerate the deprotection process.[6]
-
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system.
-
Solution: Try a different solvent or a co-solvent system where the starting material has better solubility.[6]
-
Experimental Protocol: Boc-Deprotection using TFA in DCM
-
Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[6]
FAQ 4: I am observing side products after Boc-deprotection. What are the likely culprits and how can I avoid them?
The acidic conditions used for Boc-deprotection can sometimes lead to unwanted side reactions.
Common Side Reactions:
-
Alkylation by Tert-butyl Cation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on the substrate or product.[7]
-
Avoidance: The addition of a scavenger, such as triethylsilane or anisole, can trap the tert-butyl cation and prevent unwanted alkylation.
-
-
Degradation of Other Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups (e.g., esters, acetals), they may be cleaved under the deprotection conditions.
-
Avoidance: If possible, use milder deprotection conditions (e.g., lower acid concentration, lower temperature). Alternatively, a different protecting group strategy may be required for other functional groups. In some cases, catalytic methods for Boc deprotection using iron(III) salts can be a milder alternative.[8]
-
Decision Tree for Boc-Deprotection
Caption: Decision-making flowchart for Boc-deprotection.
IV. Purification Challenges
FAQ 5: I am having difficulty purifying the product of my reaction with this compound. What are some common purification strategies?
Purification can be challenging due to the polarity of the starting material and products.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying products from these reactions.
-
Solvent System Selection: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective. For more polar compounds, adding a small amount of methanol to the ethyl acetate may be necessary. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent streaking of basic compounds on the silica gel.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction: The basicity of the piperazine nitrogen (after Boc-deprotection) can be exploited for purification.
-
Procedure: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product extracted back into an organic solvent.
-
This guide provides a starting point for troubleshooting common issues encountered when working with this compound. For more complex issues, consulting the primary literature for specific examples of similar reactions can be highly beneficial.
References
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]
-
White, J. P. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. University of York. Retrieved from [Link]
-
Drugs.com. (2025, July 16). Nicotinic Acid Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024, May 27). Technical Disclosure Commons. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Martínez, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances, 5(118), 97534-97539. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [Link]
-
The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
- A kind of synthetic method of 1 BOC piperazines. (n.d.). Google Patents.
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (2017). PMC - NIH. Retrieved from [Link]
-
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015, June 30). Retrieved from [Link]
-
amide coupling help. (2022, March 24). Reddit. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Retrieved from [Link]
-
Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved from [Link]
-
NICOTINIC ACID. (n.d.). Loba Chemie. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]
-
Niacin Toxicity. (2020, July 9). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14). ResearchGate. Retrieved from [Link]
-
Niacin (Niaspan, Slo Niacin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025, May 4). WebMD. Retrieved from [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2013). PMC - NIH. Retrieved from [Link]
Sources
- 2. 2-(4-boc-piperazin-1-yl)nicotinic acid | 902835-85-2 [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. As a key building block in pharmaceutical development, achieving high purity is critical for the success of subsequent synthetic steps. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
A1: Understanding potential impurities is the first step toward designing an effective purification strategy. Impurities typically arise from the synthetic route used. A common synthesis involves the nucleophilic aromatic substitution of a 2-halonicotinic acid with 1-Boc-piperazine.
Common Impurities Include:
-
Unreacted Starting Materials:
-
1-Boc-piperazine: A basic, non-acidic impurity.
-
2-Halonicotinic Acid (e.g., 2-chloronicotinic acid): An acidic impurity.
-
-
Reaction By-products:
-
1,4-Bis-(2-nicotinic acid)piperazine: Formed if the Boc protecting group is prematurely cleaved and the second piperazine nitrogen reacts. This is a di-acidic, highly polar impurity.
-
2-(Piperazin-1-yl)nicotinic acid: The product of Boc group cleavage under acidic conditions. It exists as a zwitterion at neutral pH.
-
-
Solvent and Reagent Residues:
-
High-boiling point solvents like DMF, DMSO, or dioxane are common.
-
Residual base (e.g., K₂CO₃, Et₃N) or catalyst residues if applicable.[1]
-
Q2: How can I perform a quick initial assessment of my crude product's purity?
A2: Before committing to a large-scale purification, a rapid assessment is crucial. We recommend a combination of two methods:
-
Thin-Layer Chromatography (TLC): This is the fastest way to visualize the number of components in your mixture. The carboxylic acid moiety can cause streaking on silica gel plates. To mitigate this, add ~1% acetic acid to your eluent system.
| TLC System Recommendation |
| Mobile Phase |
| Visualization |
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative view of purity and confirms the molecular weight of the main product and impurities.[2] This is invaluable for identifying by-products like the de-Boc'd species or di-substituted piperazine.
Q3: What is the best overall purification strategy for this molecule?
A3: The optimal strategy depends on the scale of your reaction and the impurity profile identified in Q2. The flowchart below outlines a decision-making process.
Sources
Technical Support Center: Strategies for Selective Mono-functionalization of Piperazine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-substitution in reactions involving the piperazine scaffold.
Introduction: The Piperazine Dilemma
Piperazine is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties.[1][2] However, its symmetrical nature, with two secondary amine nitrogens (N1 and N4), presents a significant synthetic hurdle: controlling selectivity to achieve mono-functionalization over di-functionalization.[3][4] Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[4][5][6] This guide offers expert insights and practical protocols to navigate this challenge effectively.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Yield of Di-Substituted Product in N-Alkylation
Question: My N-alkylation reaction is producing a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of my desired mono-substituted product. How can I improve selectivity?
Answer: This is a classic challenge stemming from the comparable reactivity of the second nitrogen atom after the initial substitution.[5] Several strategies, ranging from simple stoichiometric adjustments to more controlled reaction setups, can be employed to favor mono-substitution.
Causality and Strategic Solutions:
The core issue is that the mono-alkylated piperazine is often still nucleophilic enough to react with the remaining alkylating agent.[7] To overcome this, we need to manipulate the relative concentrations and reactivities of the species in the reaction.
Recommended Actions:
-
Employ a Large Excess of Piperazine: Using a 5- to 10-fold excess of piperazine relative to the electrophile is the most common statistical approach.[5][7] This ensures the alkylating agent is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[7]
-
Caveat: This method can create downstream purification challenges in separating the product from the large excess of starting material.[6]
-
-
Control the Rate of Addition: Add the electrophile (e.g., alkyl halide) slowly and dropwise to the reaction mixture.[5][7][8] This maintains a low concentration of the electrophile at all times, further favoring a reaction with the more abundant unsubstituted piperazine.[7]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity for the mono-alkylated product.[7]
-
Solvent Selection: The polarity of the solvent can influence the relative reactivity of the species. It is recommended to experiment with different solvents to find the optimal conditions for your specific substrates.[7]
-
Base Selection: If a base is required, consider using a milder or weaker base. A strong base can deprotonate the mono-alkylated piperazine, increasing its nucleophilicity and promoting the second alkylation.[7]
Issue 2: Complete Lack of Selectivity and Complex Product Mixture
Question: Even with an excess of piperazine, my reaction is messy, and purification by column chromatography is extremely difficult. What is a more robust method for ensuring mono-substitution?
Answer: When statistical methods are insufficient, a protecting group strategy is the most reliable approach to guarantee selective mono-functionalization.[3][6][8] This involves a multi-step process but offers superior control.[9] The tert-butoxycarbonyl (Boc) group is the most common choice for this purpose.[1][9]
Workflow for Protecting Group Strategy:
Caption: General workflow for selective mono-functionalization using a protecting group.
Advantages of the Protecting Group Strategy:
-
High Selectivity: Virtually eliminates the formation of di-substituted byproducts.[6]
-
Versatility: The protected intermediate, such as 1-Boc-piperazine, is a stable and versatile building block for various subsequent reactions like N-arylation, amidation, and reductive amination.[2][10]
-
Simplified Purification: The significant difference in polarity between the starting materials, intermediate, and final product often makes purification more straightforward.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most effective direct (non-protecting group) method to achieve mono-substitution?
A1: The in situ mono-protonation of piperazine is a highly effective one-pot strategy.[9][11] By reacting piperazine with one equivalent of a strong acid (like HCl) or a carboxylic acid, you form the piperazin-1-ium cation.[9][12][13] The protonated nitrogen becomes significantly less nucleophilic, effectively "protecting" it and directing the reaction to the free, non-protonated nitrogen.[9][11] This method avoids the need for multi-step protection/deprotection sequences and can provide high yields of the mono-substituted product.[9][13]
Caption: Selective reaction at the non-protonated nitrogen of the piperazin-1-ium cation.
Q2: How do I choose the right protecting group for my synthesis?
A2: The choice of protecting group depends on the overall synthetic plan, specifically the conditions required for subsequent steps and final deprotection. Orthogonal protecting groups, which can be removed under different conditions, are crucial for complex syntheses.[3]
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Advantages |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O | Mild Acid (TFA, HCl) | Very common, stable to base and nucleophiles.[1] |
| Cbz (Carboxybenzyl) | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Stable to acidic and basic conditions. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base (e.g., 20% Piperidine in DMF)[3] | Easily removed under mild basic conditions. |
Q3: What are the best practices for setting up a mono-Boc protection of piperazine?
A3: Achieving high yields of mono-Boc-piperazine requires careful control of stoichiometry and addition rate, as adding the Boc-anhydride too quickly can lead to the formation of the di-protected byproduct.[3]
Experimental Protocol: Mono-Boc Protection of Piperazine [3][8]
-
Setup: In a round-bottom flask, dissolve piperazine (2.0 to 3.0 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in the same solvent.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours at room temperature.[3] A syringe pump is ideal for this.
-
Reaction Monitoring: Allow the reaction to stir for an additional 12-24 hours. Monitor the progress by TLC or LC-MS to ensure consumption of the (Boc)₂O.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain mono-Boc-piperazine, di-Boc-piperazine, and excess piperazine.
-
Purification: The products can typically be separated by column chromatography on silica gel. The unreacted piperazine is highly polar and will remain at the baseline, while the di-Boc product is significantly less polar than the desired mono-Boc product.
Q4: Are there any advanced techniques to improve mono-substitution selectivity?
A4: Yes, continuous flow chemistry is emerging as a powerful technique.[11] Flow reactors allow for precise control over stoichiometry, mixing, and reaction time by bringing reagents together in a continuous stream.[8] This level of control can significantly enhance selectivity for mono-alkylation or mono-acylation, often providing higher yields and purity compared to batch processes.[8][11]
Summary of Strategies
| Strategy | Primary Advantage | Key Disadvantage | Best For... |
| Large Excess of Piperazine | Operationally simple, one-step.[7] | Difficult purification, wasteful of piperazine.[6] | Quick, small-scale reactions where purification is manageable. |
| In Situ Mono-Protonation | High selectivity in one pot, cost-effective.[9][13] | May require optimization of acid and solvent. | Direct acylation or reactions with specific electrophiles.[12] |
| Protecting Group (e.g., Boc) | Excellent control and selectivity, versatile intermediate.[6][8] | Multi-step process (protection/deprotection).[9] | Complex, multi-step syntheses requiring high purity. |
| Flow Chemistry | Precise control, high selectivity, and scalability.[11] | Requires specialized equipment. | Process development and large-scale synthesis. |
By understanding the principles behind di-substitution and applying the appropriate strategic control, researchers can confidently and efficiently synthesize mono-functionalized piperazine derivatives, accelerating their research and development efforts.
References
- Herová, D., & Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Monatshefte für Chemie - Chemical Monthly, 146(4), 653–661.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Retrieved from [Link]
- Synthesis method of N-Boc piperazine. (2017). Google Patents.
- Method of direct mono-N-substitution of piperazine. (2015). Google Patents.
-
Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. Retrieved from [Link]
- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). Organic Letters, 22(2), 679-683.
- Process for the N-monoalkylation of piperazine. (1962). Google Patents.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
-
Pazdera, P. (2015). Direct N1-monosubstitution of piperazine. ResearchGate. Retrieved from [Link]
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2012). Journal of the American Chemical Society, 134(22), 9296–9304.
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
-
DI-tert-BUTYL DICARBONATE. (1977). Organic Syntheses, 57, 45. Retrieved from [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2198.
-
Di-tert-butyl dicarbonate. (n.d.). Chongqing Chemdad Co. Retrieved from [Link]
-
1-Boc-Piperazine (CAS 57260-71-6). (n.d.). Dalton Pharma Services. Retrieved from [Link]
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2012). New Journal of Chemistry, 36, 1059-1065.
-
Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved from [Link]
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 730–741.
-
Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(10), 1459.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Challenges in the purification of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid products
Welcome to the technical support guide for the purification of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this critical building block in high purity. We will delve into the unique chemical properties of this molecule, troubleshoot common purification issues, and provide validated protocols to streamline your workflow.
Introduction: The Challenge of an Amphoteric Molecule
This compound is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its structure, incorporating both a basic piperazine ring and an acidic nicotinic acid moiety, confers amphoteric and zwitterionic properties. This dual nature is the primary source of purification challenges, leading to issues with solubility, chromatography, and crystallization. This guide provides a systematic approach to overcoming these obstacles.
Molecular Structure and Physicochemical Properties
Understanding the molecule's structure is the first step toward effective purification.
-
Nicotinic Acid Moiety: An acidic carboxylic acid group (pKa ~4-5) and a weakly basic pyridine nitrogen (pKa ~2-3).
-
Piperazine Moiety: A non-aromatic, basic secondary amine (pKa ~9-10), protected by a bulky, lipophilic, and acid-sensitive tert-butoxycarbonyl (Boc) group.
The presence of both acidic and basic centers means the molecule's net charge and solubility are highly dependent on pH.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
Welcome to the technical support center for 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of solvent selection in determining reaction outcomes.
Introduction: The Pivotal Role of the Solvent
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactivity is governed by the interplay of the carboxylic acid, the Boc-protected piperazine, and the pyridine ring. The choice of solvent is not merely a medium for the reaction but a crucial parameter that can profoundly influence reaction rates, yields, and even the reaction pathway itself. This guide will delve into the nuances of solvent effects on the most common transformations involving this compound: amide coupling, N-Boc deprotection, and palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Amide Coupling Reactions
Q1: My amide coupling reaction with this compound is sluggish or incomplete. How can I improve the reaction efficiency?
A1: Sluggish amide coupling reactions are a common challenge. The choice of solvent and coupling reagent are paramount for a successful transformation.
Troubleshooting Steps:
-
Solvent Selection: The solubility of all reactants, including the carboxylic acid, amine, and coupling reagents, is critical.[1]
-
Polar Aprotic Solvents are Generally Preferred: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices as they can dissolve the polar starting materials and intermediates.[2][3] DMF is a workhorse for amide coupling due to its high polarity and ability to solvate a wide range of substrates.[4]
-
Avoid Protic Solvents: Protic solvents such as alcohols or water can interfere with the coupling process by reacting with the activated carboxylic acid intermediate.[5] They can also solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[5][6]
-
Consider Greener Alternatives: For sustainability, consider greener solvent alternatives to DMF and Dichloromethane (DCM). Ethyl acetate, 2-MeTHF, and cyclopentyl methyl ether (CPME) have shown promise in some amide coupling reactions.[2][3]
-
-
Coupling Reagent Choice: The selection of the right coupling reagent is as important as the solvent.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are commonly used.[7][8] When using carbodiimides, the addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is crucial to minimize racemization and improve efficiency.[7][9]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and often provide faster reaction times and higher yields, especially for sterically hindered substrates.[7][9] HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[9]
-
-
Base Selection: An appropriate base is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.
-
Non-nucleophilic bases like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred as they are less likely to compete with the desired amine in reacting with the activated acid.
-
Summary of Solvent Recommendations for Amide Coupling:
| Solvent | Dielectric Constant | Type | Advantages | Disadvantages |
| DMF | 36.7 | Polar Aprotic | Excellent solvating power for polar reactants. | High boiling point, potential for side reactions at elevated temperatures. |
| DMSO | 47.2 | Polar Aprotic | Superior solvating power, can accelerate reactions. | Very high boiling point, difficult to remove, can oxidize sensitive substrates. |
| MeCN | 37.5 | Polar Aprotic | Lower boiling point than DMF, easier to remove. | Lower solvating power for some salts. |
| DCM | 9.1 | Polar Aprotic | Good for reactions at or below room temperature. | Environmental concerns, suspected carcinogen.[10] |
| THF | 7.5 | Polar Aprotic | Lower boiling point, good for moderately polar compounds. | Can form peroxides, lower solvating power than DMF. |
Section 2: N-Boc Deprotection
Q2: I am observing incomplete N-Boc deprotection or side reactions. What are the optimal conditions?
A2: N-Boc deprotection is typically achieved under acidic conditions. The choice of acid and solvent is critical to ensure complete removal of the Boc group without unwanted side reactions.
Troubleshooting Steps:
-
Acid and Solvent Systems:
-
TFA in DCM: A solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is a standard and highly effective method for Boc deprotection.[10][11] The reaction is usually rapid at room temperature.
-
HCl in Dioxane/Methanol: A 4M solution of Hydrogen chloride (HCl) in 1,4-dioxane is another common and potent reagent.[10][11] Methanol can also be used as the solvent. The hydrochloride salt of the deprotected piperazine often precipitates from the reaction mixture, facilitating isolation.[11]
-
Greener Alternatives: To avoid chlorinated solvents, consider using ethers like Tetrahydrofuran (THF) or 2-MeTHF.[10] However, be cautious as strong acids can cleave ethers, potentially complicating purification.[10] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also promote thermolytic deprotection, sometimes accelerated by microwave irradiation.[12][13]
-
-
Monitoring the Reaction: Always monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed.
-
Work-up Procedure:
-
After acidic deprotection, the resulting ammonium salt needs to be neutralized to obtain the free amine. This is typically done by washing with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic (pH > 8).
-
Experimental Protocol: N-Boc Deprotection with TFA/DCM
-
Dissolve this compound (1.0 equiv) in Dichloromethane (DCM) (5-10 mL per gram of substrate).
-
To the stirred solution, add Trifluoroacetic acid (TFA) (2.0-5.0 equiv, or as a 20-50% v/v solution in DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and carefully add a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected product.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Q3: I am attempting a Suzuki or other cross-coupling reaction at the pyridine ring, but I am getting low yields and/or side products. How does the solvent affect this reaction?
A3: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, solubility of reagents, and the reaction mechanism itself.[1][14]
Troubleshooting Steps:
-
Solvent Polarity and Mechanism:
-
Polar Solvents: Polar solvents can stabilize polar transition states, which are common in the oxidative addition step, particularly with aryl triflates.[14] This can lead to faster reaction rates. In some cases, polar solvents can favor the formation of anionic palladium complexes, which may be the active catalytic species.[1][14]
-
Nonpolar Solvents: In contrast, nonpolar solvents may favor different reaction pathways. For instance, in substrates with multiple reactive sites, the choice between a polar and nonpolar solvent can invert the chemoselectivity of the reaction.[14][15]
-
Coordinating vs. Non-coordinating Solvents: The ability of the solvent to coordinate to the palladium center can significantly impact the catalytic cycle.[15] Coordinating solvents can influence the nature of the active catalyst.
-
-
Common Solvent Systems for Cross-Coupling:
-
Aqueous Mixtures: A mixture of an organic solvent with water is very common, especially for Suzuki couplings, as it helps to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and the boronic acid. Common organic co-solvents include:
-
1,4-Dioxane: A widely used solvent for Suzuki and other cross-coupling reactions.
-
Toluene: A good nonpolar option, often used in combination with a polar co-solvent or under aqueous conditions.
-
DMF/DMSO: These polar aprotic solvents can be effective but may lead to catalyst decomposition at higher temperatures.
-
THF: A versatile solvent, but its lower boiling point limits the reaction temperature.
-
-
-
Base and Ligand Selection: The choice of base and phosphine ligand is inextricably linked to the solvent system and must be optimized for each specific reaction.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Visualization of Key Processes
Diagram: Troubleshooting Workflow for Amide Coupling
Caption: A logical workflow for troubleshooting amide coupling reactions.
References
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. (2022). Chemical Science. [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). American Chemical Society. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. (2013). ResearchGate. [Link]
-
On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). Elsevier. [Link]
-
Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2020). PubMed Central. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2013). Green Chemistry. [Link]
-
Deprotection of different N-Boc-compounds. (2021). ResearchGate. [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
-
Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. (n.d.). ResearchGate. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2006). ResearchGate. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2011). The University of Texas at Austin. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2011). ResearchGate. [Link]
- Preparation of nicotinic acid amide. (1942).
-
Thermal degradation of piperazine and its structural analogs. (2012). ResearchGate. [Link]
-
4.1.1 Protic Vs Aprotic Solvent. (n.d.). Scribd. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (2018). PubMed Central. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. [Link]
-
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. (2023). YouTube. [Link]
-
Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). PubMed Central. [Link]
-
The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. (1986). Semantic Scholar. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2012). White Rose eTheses Online. [Link]
-
tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
For Distribution To: Researchers, scientists, and drug development professionals engaged in pharmaceutical chemistry, quality control, and process development.
Abstract
This guide provides a comprehensive technical comparison of analytical methodologies for the purity assessment of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key building block in modern drug discovery. Recognizing the criticality of purity for downstream applications, this document delves into the practical and theoretical considerations for selecting and implementing robust analytical workflows. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated for its specificity, sensitivity, and precision in identifying and quantifying the target analyte and potential process-related impurities. Detailed experimental protocols, supporting data, and a discussion of the causal relationships between methodological choices and data quality are provided to empower researchers to make informed decisions for their analytical needs.
Introduction: The Critical Role of Purity in Synthesis
This compound is a bifunctional molecule incorporating a protected piperazine moiety and a nicotinic acid scaffold. This structure makes it a valuable intermediate in the synthesis of a diverse range of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the other nitrogen of the piperazine ring, while the carboxylic acid on the pyridine ring offers a handle for amide bond formation or other conjugations.
The purity of this intermediate is paramount, as even minute impurities can have significant downstream consequences, including altered biological activity, the formation of undesired side products, and complications in purification. Common impurities may arise from starting materials, side reactions during synthesis (e.g., incomplete reaction, over-reaction, or rearrangement), and degradation products. Therefore, a robust analytical strategy to ensure the purity of this key building block is not merely a quality control checkpoint but a foundational element of successful drug development.
This guide will compare three orthogonal analytical techniques—HPLC-UV, LC-MS, and qNMR—for the comprehensive purity analysis of this compound. We will explore the strengths and limitations of each method, providing the reader with the necessary framework to select the most appropriate technique for their specific requirements.
Analytical Methodologies: A Comparative Overview
The choice of an analytical method is dictated by the specific information required. For routine purity checks, HPLC-UV is often sufficient. For impurity identification and structural elucidation, LC-MS is indispensable. For the precise determination of absolute purity without a specific reference standard of the analyte, qNMR is the gold standard.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[1] For a molecule like this compound, which possesses a UV-active pyridine ring, UV detection is a straightforward and robust method of quantification.
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. The differential partitioning of the analyte and its impurities between the mobile and stationary phases leads to their separation. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, and the resulting peak area is proportional to the concentration of the compound.
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for purity assessment.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Rationale for Method Choices:
-
A C18 column is a versatile reversed-phase column suitable for retaining and separating moderately polar compounds like the target analyte.
-
The use of formic acid in the mobile phase helps to protonate the carboxylic acid and the basic nitrogen atoms, leading to sharper peaks and better chromatography.
-
A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing mass-to-charge ratio (m/z) information, which can be used to deduce their elemental composition.[2]
Principle: The effluent from the HPLC column is introduced into the ion source of a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their m/z in a mass analyzer. The detector then records the abundance of each ion.
Experimental Protocol: LC-MS Impurity Identification
-
LC System: The same LC conditions as described for HPLC-UV can generally be used. It is crucial to use volatile mobile phase modifiers like formic acid or ammonium acetate, as non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Both positive and negative ion modes should be evaluated. For this compound, positive ion mode will readily form the [M+H]⁺ ion, while negative ion mode will form the [M-H]⁻ ion.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range. For further structural information, tandem MS (MS/MS) experiments can be performed to fragment the ions of interest and analyze their fragmentation patterns.
Rationale for Method Choices:
-
ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation in the source and preserving the molecular ion.
-
High-resolution mass spectrometers (TOF, Orbitrap) are preferred for accurate mass measurements, which allow for the determination of elemental compositions and greater confidence in impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle: The sample is dissolved in a deuterated solvent along with a known amount of an internal standard of high purity. The ¹H NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of all protons). The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Workflow for qNMR Analysis
Caption: qNMR workflow for absolute purity determination.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A stable, non-volatile solid with sharp, well-resolved proton signals that do not overlap with the analyte signals. Maleic anhydride or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30° (to reduce saturation effects).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified. A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale for Method Choices:
-
A high-field NMR provides better signal dispersion, reducing the likelihood of peak overlap.
-
DMSO-d₆ is a good solvent for many organic acids and helps to avoid exchange of the carboxylic acid proton with residual water.
-
Using a long relaxation delay is critical to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate integration.
Comparative Data Analysis
To illustrate the application of these methods, a hypothetical batch of this compound was analyzed. The results are summarized below.
Table 1: Comparison of Purity Analysis Methods
| Analytical Method | Purity Result (%) | Key Findings & Limitations |
| HPLC-UV (Area %) | 99.2% | Provides a good estimate of purity based on UV-absorbing impurities. May not detect non-UV active impurities. |
| LC-MS | Purity not directly quantified | Identified a major impurity at m/z corresponding to the de-Boc-protected starting material and a minor impurity corresponding to a di-substituted piperazine. |
| qNMR | 98.8% (w/w) | Provides an absolute purity value. The lower value compared to HPLC suggests the presence of non-UV active or poorly UV-absorbing impurities (e.g., residual solvents). |
Table 2: Hypothetical Impurity Profile by LC-MS
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure | Plausible Origin |
| 5.2 | 208.1 | 2-(Piperazin-1-yl)nicotinic acid | Incomplete Boc protection or degradation |
| 12.8 | 308.3 | This compound (Analyte) | Target Compound |
| 15.1 | 413.2 | Di-(2-nicotinic acid)-1,4-piperazine tert-butyl ester | Over-reaction during synthesis |
Alternative Compounds and Methodologies
While this compound is a versatile building block, other protected piperazine nicotinic acids exist, such as those with Cbz or Fmoc protecting groups. The analytical methodologies described herein are largely transferable to these analogs, although adjustments to chromatographic conditions and NMR integration regions would be necessary.
For routine, high-throughput screening, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significantly faster analysis times without compromising resolution. For chiral purity analysis, which may be relevant if chiral centers are introduced in subsequent synthetic steps, chiral HPLC would be the method of choice.
Conclusion and Recommendations
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound.
-
For routine quality control and in-process monitoring: HPLC-UV is a rapid, reliable, and cost-effective method.
-
For impurity identification and structural elucidation during process development and for regulatory submissions: LC-MS is essential for identifying and characterizing unknown impurities.
-
For the certification of reference materials and for obtaining an absolute purity value: qNMR is the definitive technique.
By employing these orthogonal analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby mitigating risks and accelerating the development of new therapeutics. The self-validating nature of using multiple, complementary techniques provides the highest level of confidence in the analytical results.
References
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link][3]
-
ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Retrieved from [Link][4]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]
-
Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Retrieved from [5]
-
European Patent Office. (n.d.). SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182. Retrieved from [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key intermediate in pharmaceutical synthesis. We will delve into the structural elucidation of this molecule, compare the utility of ¹H NMR with other common analytical techniques, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who rely on accurate structural characterization.
Introduction: The Importance of Structural Verification
In the synthesis of active pharmaceutical ingredients (APIs), the unequivocal confirmation of the structure of intermediates is paramount. This compound is a bifunctional molecule, incorporating a substituted pyridine ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. Each of these moieties presents distinct features in a ¹H NMR spectrum, making it a powerful tool for identity and purity assessment. The presence and correct placement of these groups are critical for the success of subsequent synthetic steps.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum of this compound provides a wealth of information. By analyzing the chemical shift, integration, and multiplicity of each signal, we can assign the protons to their respective positions on the molecule. The spectrum is best understood by dissecting the molecule into its three core components: the nicotinic acid ring, the piperazine ring, and the Boc protecting group.
Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts (δ), multiplicities, and assignments for the protons of the target molecule. These predictions are based on the analysis of similar structures and foundational NMR principles.[1][2][3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | dd | 1H | H-6 (Pyridine) | Doublet of doublets, downfield due to deshielding from the adjacent nitrogen and carboxylic acid. |
| ~8.20 | dd | 1H | H-4 (Pyridine) | Doublet of doublets, downfield due to the electron-withdrawing nature of the pyridine ring. |
| ~7.10 | dd | 1H | H-5 (Pyridine) | Doublet of doublets, upfield relative to other pyridine protons. |
| ~3.80 | t | 4H | Piperazine (adjacent to pyridine) | Triplet, deshielded by the attachment to the aromatic ring. |
| ~3.60 | t | 4H | Piperazine (adjacent to Boc) | Triplet, deshielded by the nitrogen of the carbamate. |
| 1.45 | s | 9H | Tert-butyl (Boc) | Singlet, characteristic of the nine equivalent protons of the Boc group.[4][5][6] |
| >10.0 | br s | 1H | Carboxylic Acid (-COOH) | Broad singlet, highly deshielded and often exchangeable with D₂O. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis. Adherence to these steps is crucial for obtaining a high-resolution spectrum free from artifacts.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the dried compound into a clean, dry vial.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice.[9] If the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.
-
Dissolution: Add approximately 0.75 mL of the chosen deuterated solvent to the vial.[9] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean NMR tube.[7][9]
-
Labeling: Clearly label the NMR tube with the sample identification.
Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Utilize standard ¹H NMR acquisition parameters. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typically sufficient.
-
Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Visualizing the Analytical Workflow
The following diagram illustrates the key stages in the ¹H NMR analysis of a pharmaceutical intermediate like this compound.
Figure 1. A typical workflow for ¹H NMR analysis.
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a cornerstone of structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare its performance against Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).
| Feature | ¹H NMR | LC-MS | FTIR |
| Primary Information | Detailed molecular structure, proton connectivity, and stereochemistry. | Molecular weight and fragmentation patterns. | Presence of functional groups. |
| Sample Requirements | 5-25 mg, non-destructive.[7][8] | Microgram to nanogram quantities, destructive. | Milligram quantities, non-destructive. |
| Strengths for this Molecule | Unambiguously confirms the presence and connectivity of all three moieties (nicotinic acid, piperazine, Boc). Provides quantitative information. | Confirms the molecular weight. Can detect impurities, but may not fully characterize them. The Boc group can be unstable under some MS conditions.[10][11][12] | Confirms the presence of the carboxylic acid (broad O-H and C=O stretches) and the carbamate (C=O stretch).[13][14][15] |
| Limitations for this Molecule | Lower sensitivity compared to MS. May not detect trace impurities. | Does not provide detailed structural connectivity. Isomer differentiation can be challenging. | Provides limited information on the overall molecular structure and connectivity. |
| Typical Application | Primary structural confirmation, purity assessment, and quantitative analysis. | Purity analysis, impurity profiling, and reaction monitoring.[16][17] | Quick identification of key functional groups and confirmation of compound class. |
In-Depth Rationale for Experimental Choices
-
Choice of Deuterated Solvent: The selection of a deuterated solvent is critical as it prevents large solvent signals from obscuring the analyte's peaks.[7] The choice between solvents like CDCl₃ and DMSO-d₆ depends on the compound's solubility. For this molecule, the carboxylic acid proton will be observable in DMSO-d₆ but may exchange with residual water in CDCl₃.
-
Importance of Filtration: Solid particles in the NMR sample can disrupt the magnetic field homogeneity, leading to broadened peaks and poor resolution.[7] Filtering the sample is a simple yet crucial step to ensure high-quality data.
Troubleshooting Common ¹H NMR Issues
-
Broad Peaks: This can be caused by the presence of paramagnetic impurities, sample aggregation, or poor shimming. Filtering the sample and re-shimming can often resolve this.
-
Unexpected Peaks: These may arise from residual solvent, grease, or impurities in the sample. Careful sample preparation and handling are key to minimizing these.[7]
-
No Signal for -COOH Proton: The carboxylic acid proton is acidic and can exchange with deuterium from residual D₂O in the solvent, leading to its disappearance from the spectrum. Using a very dry solvent or acquiring the spectrum in DMSO-d₆ can help in observing this peak.
Advanced NMR Techniques for Deeper Structural Insights
For more complex molecules or when initial ¹H NMR data is ambiguous, two-dimensional (2D) NMR experiments can be invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of protons within a spin system, such as the protons on the nicotinic acid ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together different fragments of the molecule, for instance, connecting the piperazine protons to the nicotinic acid ring.
Conclusion
The ¹H NMR analysis of this compound is a robust and informative method for its structural verification. The distinct signals for the nicotinic acid, piperazine, and Boc moieties provide a unique fingerprint for this molecule. While techniques like LC-MS and FTIR offer complementary information, ¹H NMR remains the gold standard for detailed structural elucidation in a single experiment. By following the outlined protocols and understanding the principles of NMR, researchers can confidently characterize this and other vital pharmaceutical intermediates.
References
-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed. (2010, March 15). [Link]
-
How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. [Link]
-
NMR Sample Preparation Guide. (n.d.). Scribd. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed. [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry. [Link]
-
NMR Sample Preparation - Western University. [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - White Rose Research Online. [Link]
-
IR: carboxylic acids. [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). [Link]
-
Interpreting | OpenOChem Learn. [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2025, August 9). ResearchGate. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). [Link]
-
Review on the modern analytical advancements in impurities testing. (2025, April 2). Asia Pacific Academy of Science Pte. Ltd. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. [Link]
-
Nicotinic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
-
N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
-
Nicotinic acid amide - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). [Link]
-
Yield and 1 H NMR Data for Compounds 5a,b,d and 6a–f | Download Table. (n.d.). ResearchGate. [Link]
-
In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs - PubMed. [Link]
-
1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. (2025, August 10). ResearchGate. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH. [Link]
-
Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. (n.d.). ElectronicsAndBooks. [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. [Link]
-
Proton magnetic resonance spectra of several 2-substituted pyridines. (n.d.). ACS Publications. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
1-Boc-piperazine - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID. (n.d.). Semantic Scholar. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing - American Institute of Physics. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). (n.d.). Human Metabolome Database. [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. scribd.com [scribd.com]
- 9. How To [chem.rochester.edu]
- 10. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. aber.apacsci.com [aber.apacsci.com]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
A Comparative Guide to the Characterization of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid and Its Key Derivatives
This guide provides an in-depth technical comparison of the analytical characterization of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a versatile building block in modern drug discovery, and its principal derivatives. Professionals in pharmaceutical research and development will find detailed protocols and comparative data essential for synthesis monitoring, quality control, and metabolite identification.
The 2-(piperazin-1-yl)nicotinic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable physicochemical properties and its ability to orient pharmacophoric groups toward biological targets.[1][2] The piperazine moiety, in particular, is a cornerstone in the design of agents targeting kinases and various receptors.[1][3] The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic strategies, allowing for selective functionalization of the piperazine core.[4][5]
This document focuses on the parent acid and two of its most common synthetic successors: the methyl ester and the primary amide. Understanding the distinct analytical signatures of these three molecules is critical for researchers, as the conversion of the carboxylic acid is a fundamental step in constructing more complex molecules, such as libraries for lead optimization.
Synthetic Context: A Brief Overview
The synthesis of the parent compound, this compound, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinic acid ester (e.g., methyl 2-chloronicotinate) and 1-Boc-piperazine, followed by saponification of the ester. The subsequent derivatization of the carboxylic acid to form esters or amides is a standard workflow in medicinal chemistry.
Part 1: Spectroscopic Characterization
Spectroscopic methods provide the foundational identity and purity assessment for novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The choice of solvent is critical; while CDCl₃ can be used, DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
Causality of Spectral Changes: The primary spectral differences between the parent acid, its methyl ester, and its primary amide arise from the electronic changes around the carbonyl group and the introduction of new protons (e.g., -OCH₃ or -NH₂).
-
¹H NMR: The protons on the piperazine ring adjacent to the nicotinic acid moiety (typically around 3.5-3.8 ppm) and the aromatic protons will show subtle but measurable shifts. The most significant changes will be the disappearance of the broad carboxylic acid proton (~13 ppm in DMSO-d₆) and the appearance of a sharp singlet for the methyl ester protons (~3.8 ppm) or a broad signal for the amide protons (~7-8 ppm).
-
¹³C NMR: The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment. It is expected to shift from ~165-170 ppm for the carboxylic acid to slightly different values for the ester and amide.
Comparative NMR Data (Predicted)
| Compound | Key ¹H NMR Signals (ppm, DMSO-d₆) | Key ¹³C NMR Signals (ppm, DMSO-d₆) |
| Parent Acid | ~13.0 (br s, 1H, -COOH), ~8.2 (dd, 1H, Ar-H), ~3.6 (m, 4H, Pip-H), ~3.4 (m, 4H, Pip-H), 1.40 (s, 9H, Boc) | ~167.0 (C=O, acid), ~154.0 (C=O, Boc), ~79.0 (Boc quat-C), ~50.0 (Pip-C), ~43.0 (Pip-C), ~28.0 (Boc CH₃) |
| Methyl Ester | ~8.2 (dd, 1H, Ar-H), ~3.80 (s, 3H, -OCH₃), ~3.6 (m, 4H, Pip-H), ~3.4 (m, 4H, Pip-H), 1.40 (s, 9H, Boc) | ~166.5 (C=O, ester), ~154.0 (C=O, Boc), ~79.0 (Boc quat-C), ~52.0 (-OCH₃), ~50.0 (Pip-C), ~43.0 (Pip-C), ~28.0 (Boc CH₃) |
| Primary Amide | ~8.3 (dd, 1H, Ar-H), ~7.8 (br s, 1H, -NH), ~7.5 (br s, 1H, -NH), ~3.6 (m, 4H, Pip-H), ~3.4 (m, 4H, Pip-H), 1.40 (s, 9H, Boc) | ~168.0 (C=O, amide), ~154.0 (C=O, Boc), ~79.0 (Boc quat-C), ~50.0 (Pip-C), ~43.0 (Pip-C), ~28.0 (Boc CH₃) |
Note: Predicted shifts are based on typical values for these functional groups and data from similar structures.[6][7][8]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard for confirming molecular formula. In positive ion mode (ESI+), these compounds will primarily be observed as the protonated molecular ion, [M+H]⁺.
Characteristic Fragmentation: A hallmark of Boc-protected compounds is the facile loss of the Boc group or related fragments under MS/MS conditions. Common neutral losses include C₄H₈ (isobutylene, 56 Da) or C₅H₉NO₂ (Boc group, 101 Da), providing a diagnostic signature for the presence of this protecting group.
Comparative High-Resolution MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated Exact Mass [M+H]⁺ |
| Parent Acid | C₁₅H₂₁N₃O₄ | 307.35 | 308.1554 |
| Methyl Ester | C₁₆H₂₃N₃O₄ | 321.37 | 322.1711 |
| Primary Amide | C₁₅H₂₂N₄O₃ | 306.36 | 307.1714 |
Part 2: Chromatographic Characterization (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for assessing purity and monitoring reaction progress, combining physical separation with mass-based detection.[9] For these compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[10]
Principle of Separation: In RP-HPLC, separation is based on polarity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile).
-
The Parent Acid is the most polar due to its carboxylic acid group, which can be ionized. It will interact least with the C18 column and therefore have the shortest retention time .
-
The Primary Amide is less polar than the acid but more polar than the ester due to the hydrogen bonding capability of the -NH₂ group. It will have an intermediate retention time .
-
The Methyl Ester is the least polar of the three. The polar carboxylic acid is capped with a nonpolar methyl group, leading to stronger interaction with the stationary phase and the longest retention time .
Protocol: Standard LC-MS Analysis
This protocol provides a robust starting point for the analysis of 2-(4-Boc-piperazin-1-yl)nicotinic acid derivatives. Optimization may be required based on the specific instrumentation.[9][11]
1. Instrumentation:
-
LC System: Agilent 1100/1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).[11]
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
2. Materials & Reagents:
-
Column: C18 reversed-phase column (e.g., Waters Spherisorb, 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Sample Preparation: Dissolve samples in Methanol or DMSO to a concentration of ~1 mg/mL. Dilute further with the initial mobile phase composition.
3. LC Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: 10% to 90% B (linear ramp)
-
12.0 - 14.0 min: 90% B (hold)
-
14.1 - 16.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40 °C.
4. MS Method:
-
Scan Mode: Full Scan (e.g., m/z 100-800).
-
Capillary Voltage: 3.5-4.0 kV.
-
Gas Temperature: 350 °C.
-
Nebulizer Pressure: 35-45 psi.
Conclusion
The effective characterization of this compound and its derivatives relies on a multi-technique approach. NMR spectroscopy provides unambiguous structural confirmation, while high-resolution mass spectrometry validates the elemental composition. Critically, reversed-phase LC-MS serves as the workhorse for reaction monitoring and purity assessment, where the predictable shift in retention time upon derivatization from the polar parent acid to its less polar ester and amide analogues provides a reliable analytical handle. The protocols and comparative data presented in this guide offer a validated framework for researchers engaged in the synthesis and development of novel therapeutics based on this valuable chemical scaffold.
References
-
Macmillan Group, Princeton University. Supplementary Information. Nature. Link
-
Biosynth. 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0. Biosynth. Link
-
BLDpharm. 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-chloroisonicotinic acid. BLDpharm. Link
-
Grodzicka, B., & Kaczorek, M. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. Link
-
Kuhne, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(23), 5727. Link
-
BenchChem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. BenchChem. Link
-
Misik, M., & Nobilis, M. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 105-113. Link
-
Anonymous. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. Link
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 51-59. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Compass. Link
-
Advanced Biochemicals. 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid. abbiochemicals. Link
-
ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C. ResearchGate. Link
-
PubChem. 2-(4-Boc-piperazinyl)-2-phenylacetic acid. PubChem. Link
-
MassBank. msbnk-lcsb-lu048801. MassBank. Link
-
Sigma-Aldrich. 2-(4-boc-piperazin-1-yl)nicotinic acid. Sigma-Aldrich. Link
-
Pharmakoa. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Pharmakoa. Link
-
Dutta, A. K., et al. (2008). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 16(11), 6195-6207. Link
-
PubChem. tert-Butyl piperazine-1-carboxylate. PubChem. Link
-
Kivele, I., et al. (2018). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 125-135. Link
-
Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6932. Link
-
Wyska, E., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 285-297. Link
-
Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 248. Link
-
Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines. Google Patents. Link
-
Sigma-Aldrich. 2-(4-Methylpiperazin-1-yl)nicotinic acid. Sigma-Aldrich. Link
-
Lassalas, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Synthesis, 53(24), 4483-4498. Link
-
Sharma, A., & Singh, R. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(2), 193-197. Link
-
Paramonov, S. E., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Link
-
ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. Link
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid and its Alternatives in Drug Discovery
Introduction: The Strategic Importance of Piperazinyl-Nicotinic Acid Scaffolds
In the landscape of modern medicinal chemistry, the piperazine moiety is a cornerstone, celebrated for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility and oral bioavailability. When coupled with a nicotinic acid framework, it forms a versatile building block, ripe for elaboration into a multitude of therapeutic candidates. At the heart of this chemical class is 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid , a molecule that offers a strategically positioned carboxylic acid for amide bond formation and a Boc-protected piperazine for subsequent, controlled functionalization.
This guide provides an in-depth comparison of this key building block with its positional isomers and a heteroaromatic analog. We will explore the nuances of their reactivity, physicochemical properties, and strategic applications, supported by experimental protocols and data to inform your selection of the optimal building block for your drug discovery program.
The Building Blocks Under Comparison
Our analysis focuses on the following four building blocks, chosen for their structural similarity yet potentially distinct chemical behavior:
| Building Block | Structure | Key Differentiating Feature |
| 1. 2-(4-Boc-piperazin-1-yl)nicotinic acid | ![]() | Piperazine at the 2-position of the pyridine ring |
| 2. 5-(4-Boc-piperazin-1-yl)nicotinic acid | ![]() | Piperazine at the 5-position of the pyridine ring |
| 3. 6-(4-Boc-piperazin-1-yl)nicotinic acid | ![]() | Piperazine at the 6-position of the pyridine ring |
| 4. 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylic acid | ![]() | Pyridine ring replaced with a pyrimidine ring |
The strategic placement of the piperazine moiety and the nature of the heteroaromatic core are expected to influence several key parameters critical to drug development, including:
-
Reactivity in Amide Coupling: The electronic environment of the carboxylic acid can affect its activation and subsequent reaction with amines.
-
Physicochemical Properties: Positional isomerism can impact solubility, lipophilicity (LogP), and polar surface area (PSA), all of which are crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Conformational Presentation: The geometry of the final molecule, influenced by the substitution pattern, can dictate its binding affinity to the biological target.
Comparative Analysis of Performance
Reactivity in Amide Bond Formation: A Head-to-Head Look
The primary utility of these building blocks lies in their carboxylic acid functionality, which serves as a handle for amide bond formation. The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions.[1] Below is a comparative table of common amide coupling reagents and their expected performance with N-Boc protected carboxylic acids.
| Coupling Reagent | Additive | Base | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[1] |
| HATU | None | DIPEA | 2 - 6 | 85 - 98 | Highly efficient and rapid, often preferred for sterically hindered substrates. Minimizes racemization.[1] |
| BOP | None | DIPEA | 2 - 8 | 80 - 95 | Effective, but produces carcinogenic HMPA as a byproduct. Use with caution.[1] |
While the above table provides a general guideline, the electronic nature of the pyridine or pyrimidine ring in our specific building blocks will influence the reactivity of the carboxylic acid. The electron-withdrawing nature of the pyridine and pyrimidine rings is expected to enhance the electrophilicity of the carboxyl carbon, potentially leading to faster reaction rates compared to aliphatic or simple aromatic carboxylic acids.
The position of the piperazine substituent also plays a role. In 2-(4-Boc-piperazin-1-yl)nicotinic acid , the piperazine is ortho to the carboxylic acid. This proximity could lead to intramolecular hydrogen bonding or steric effects that may influence the approach of the amine and the conformation of the activated ester intermediate. In contrast, the 5- and 6-isomers have the piperazine moiety further away from the carboxylic acid, which may result in more predictable reactivity, similar to a standard nicotinic acid derivative.
The pyrimidine analog, 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylic acid , introduces a second nitrogen atom into the aromatic ring. Pyrimidines are generally more electron-deficient than pyridines, which could further activate the carboxylic acid towards nucleophilic attack, potentially leading to higher yields or allowing for the use of milder coupling conditions.
Caption: General workflow for amide bond formation.
Physicochemical Properties: A Predictive Comparison
| Property | 2-(4-Boc-piperazin-1-yl)nicotinic acid | 5-(4-Boc-piperazin-1-yl)nicotinic acid | 6-(4-Boc-piperazin-1-yl)nicotinic acid | 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylic acid |
| Predicted cLogP | Lower | Higher | Higher | Lower |
| Predicted Aqueous Solubility | Higher | Lower | Lower | Higher |
| Polar Surface Area (PSA) | Similar | Similar | Similar | Higher |
| Basicity (pKa of piperazine) | Potentially lower due to proximity to the electron-withdrawing ring and carboxylic acid | Higher | Higher | Lower |
Rationale for Predictions:
-
cLogP and Solubility: The 2-substituted pyridine and pyrimidine analogs are likely to have lower cLogP values and higher aqueous solubility due to the potential for intramolecular hydrogen bonding between the piperazine and the carboxylic acid, which can reduce the effective lipophilicity. The additional nitrogen in the pyrimidine ring generally increases polarity and aqueous solubility.
-
Polar Surface Area (PSA): The PSA is expected to be similar across the pyridine isomers as the atomic composition is the same. The pyrimidine analog will have a slightly higher PSA due to the extra nitrogen atom, which can be beneficial for cell permeability in certain contexts.
-
Basicity: The pKa of the piperazine nitrogen is a critical parameter, as it influences the ionization state at physiological pH and can be a key driver of off-target effects (e.g., hERG binding). The electron-withdrawing nature of the heteroaromatic ring will decrease the basicity of the piperazine. This effect is likely to be most pronounced in the 2-substituted isomers and the pyrimidine analog due to the proximity of the piperazine to the ring nitrogens.
Experimental Protocols: A Guide to Practice
To ensure the integrity and reproducibility of your research, we provide detailed, step-by-step protocols for a standard amide coupling reaction using EDC/HOBt.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[1]
Materials:
-
This compound (or alternative building block)
-
Primary or secondary amine (R-NH2)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica gel for chromatography)
Procedure:
-
To a solution of the chosen piperazinyl-nicotinic acid building block (1.0 equivalent) in anhydrous DMF or DCM, add the amine (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Caption: Experimental workflow for EDC/HOBt coupling.
Strategic Considerations for Building Block Selection
The choice between these building blocks is not merely a matter of synthetic convenience but a strategic decision that can impact the entire drug discovery cascade.
-
For Rapid SAR Exploration: If the goal is to rapidly explore the structure-activity relationship of the amine portion of the molecule, any of the building blocks could be suitable. However, if subtle changes in the vector of the amine substituent are desired, the choice of positional isomer will be critical.
-
To Modulate Physicochemical Properties: If a lead compound has poor solubility or high lipophilicity, switching from a 5- or 6-substituted nicotinic acid to the 2-substituted isomer or the pyrimidine analog could be a viable strategy to improve these properties.
-
To Escape Patent Space: In a competitive landscape, moving from a pyridine to a pyrimidine core can be an effective way to generate novel intellectual property.
-
To Address Off-Target Effects: If off-target activity related to the basicity of the piperazine is a concern, the 2-substituted pyridine or pyrimidine analogs, with their potentially lower pKa values, might offer a solution.
Conclusion
This compound is a powerful and versatile building block in drug discovery. However, a nuanced understanding of its properties in comparison to its positional isomers and heteroaromatic analogs can unlock new opportunities for optimizing lead compounds. By carefully considering the impact of substituent position and the nature of the heteroaromatic core on reactivity, physicochemical properties, and molecular conformation, medicinal chemists can make more informed decisions in their quest for novel therapeutics. This guide provides a framework for this decision-making process, grounded in the principles of synthetic and medicinal chemistry.
References
Sources
A Comparative Guide to the Activity of 2-(Piperazin-1-yl)nicotinamide Derivatives as TRPM8 Antagonists
This guide provides an in-depth comparative analysis of the biological activity of compounds synthesized from a 2-(piperazin-1-yl)nicotinamide scaffold, with a focus on their potent antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. While the specific starting material, 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, serves as a foundational building block for this class of compounds, this guide will delve into the structure-activity relationships (SAR) of a closely related and extensively studied series of derivatives. We will explore the experimental data that underscores their potential as therapeutic agents for conditions such as cold-related pain.
Introduction: The 2-(Piperazin-1-yl)nicotinamide Scaffold in TRPM8 Antagonism
The TRPM8 ion channel, a non-selective cation channel, is a key player in the sensation of cold and is activated by both low temperatures and cooling agents like menthol.[1] Its role in pain pathways has made it an attractive target for the development of novel analgesics.[2] The 2-(piperazin-1-yl)nicotinamide core structure has emerged as a promising scaffold for the design of potent and selective TRPM8 antagonists. The piperazine moiety offers a versatile point for chemical modification, allowing for the fine-tuning of pharmacological properties, while the nicotinamide portion provides a key interaction point with the target protein.
This guide will focus on a series of compounds developed from a high-throughput screening hit, leading to the discovery of the clinical candidate PF-05105679.[2][3] The systematic exploration of the SAR of this series provides valuable insights for researchers in the field of drug discovery and development.
Comparative Analysis of TRPM8 Antagonist Activity
The potency of a series of 2-(piperazin-1-yl)nicotinamide derivatives was evaluated using a calcium flux assay in HEK293 cells expressing the human TRPM8 channel. The half-maximal inhibitory concentration (IC50) was determined to quantify the antagonist activity against menthol-induced calcium influx.
Structure-Activity Relationship (SAR) Studies
The development of potent TRPM8 antagonists from the initial screening hit involved a systematic modification of different parts of the molecule. The key areas of modification included the amide portion, the acid vector, and the chiral benzyl substituent.
Table 1: Comparative Activity of Key 2-(Piperazin-1-yl)nicotinamide Derivatives as TRPM8 Antagonists
| Compound | R Group (Amide) | R' Group (Acid Vector) | R'' Group (Chiral Benzyl Substituent) | TRPM8 IC50 (nM) |
| Initial Hit (racemic) | Quinoline | Benzoic acid | 4-Fluorophenyl | 702 |
| PF-05105679 | Quinoline | Benzoic acid | 4-Fluorophenyl (R-enantiomer) | 103[4][5] |
| Analog 1 | Isoquinoline | Benzoic acid | 4-Fluorophenyl | 150 |
| Analog 2 | Naphthyridine | Benzoic acid | 4-Fluorophenyl | 200 |
| Analog 3 | Quinoline | Phenylacetic acid | 4-Fluorophenyl | 550 |
| Analog 4 | Quinoline | Benzoic acid | Phenyl | 320 |
Data synthesized from Andrews et al., 2015.[2]
The data clearly indicates that the (R)-enantiomer of the chiral benzyl substituent is crucial for high potency, as seen in the significant increase in activity of PF-05105679 compared to the initial racemic hit.[2] Furthermore, modifications to the amide and acid vector portions of the molecule have a considerable impact on antagonist activity, highlighting the importance of these regions for optimal interaction with the TRPM8 channel.
Experimental Protocols
Synthesis of 2-(Piperazin-1-yl)nicotinamide Derivatives
The synthesis of the 2-(piperazin-1-yl)nicotinamide derivatives typically involves a multi-step process starting from a suitable nicotinic acid precursor. While the exact synthesis of each analog varies, a general workflow is outlined below.
Caption: General synthetic workflow for 2-(piperazin-1-yl)nicotinamide analogs.
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution: A 2-chloronicotinic acid derivative is reacted with tert-butyl piperazine-1-carboxylate (Boc-piperazine) in the presence of a suitable base and solvent to yield the this compound intermediate.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a chiral amine (e.g., (R)-1-(4-fluorophenyl)ethan-1-amine) using standard peptide coupling reagents such as HATU or EDC/HOBt to form the amide bond.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Acylation: The deprotected secondary amine of the piperazine ring is then acylated with a heterocyclic carboxylic acid (e.g., quinoline-3-carboxylic acid) to yield the final 2-(piperazin-1-yl)nicotinamide analog.
TRPM8 Calcium Flux Assay
The functional activity of the synthesized compounds as TRPM8 antagonists is determined using a cell-based calcium flux assay. This assay measures the ability of the compounds to inhibit the increase in intracellular calcium concentration induced by a TRPM8 agonist, such as menthol or icilin.
Caption: Simplified TRPM8 signaling pathway and the site of antagonist action.
The 2-(piperazin-1-yl)nicotinamide derivatives act as non-competitive antagonists of the TRPM8 channel. They are thought to bind to an allosteric site on the channel protein, distinct from the agonist binding site. [1]This binding induces a conformational change in the channel that prevents its opening in response to activating stimuli, thereby blocking the influx of calcium and inhibiting the downstream signaling cascade that leads to the sensation of cold.
Conclusion
The 2-(piperazin-1-yl)nicotinamide scaffold has proven to be a highly effective starting point for the development of potent and selective TRPM8 antagonists. The extensive structure-activity relationship studies, exemplified by the discovery of PF-05105679, provide a clear roadmap for the rational design of new therapeutic agents targeting the TRPM8 channel. The experimental protocols detailed in this guide offer a robust framework for the synthesis and evaluation of these compounds, ensuring scientific integrity and reproducibility. Further research into this class of molecules holds significant promise for the development of novel treatments for a range of pathological conditions, including neuropathic pain and other sensory disorders.
References
- McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.
- Peier, A. M., Moqrich, A., Hergarden, A. C., Reeve, A. J., Andersson, D. A., Story, G. M., ... & Patapoutian, A. (2002). A TRP channel that senses cold stimuli and menthol. Cell, 108(5), 705–715.
- Voets, T., Droogmans, G., Wissenbach, U., Janssens, A., Flockerzi, V., & Nilius, B. (2004). The principle of temperature-dependent gating in cold-and heat-sensitive TRP channels.
- Bautista, D. M., Siemens, J., Glazer, J. M., Tsuruda, P. R., Basbaum, A. I., Stucky, C. L., ... & Julius, D. (2007). The menthol receptor TRPM8 is the principal detector of environmental cold.
-
Andrews, M. D., Af Forselles, K., Beaumont, K., Galan, S. R. G., Glossop, P. A., Grenie, M., ... & Tran, T. D. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(4), 419–424. Available at: [Link]
-
Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(4), 419-424. Available at: [Link]
-
Lin, W., & Geng, Y. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), e3133. Available at: [Link]
- Riera, C. E., Menozzi, E., Blumberg, P. M., & Jordt, S. E. (2007). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. Molecular Pharmacology, 72(6), 1645–1656.
-
De la Torre-Martinez, R., & Gonzalez-Muniz, R. (2017). Synthesis, high-throughput screening and pharmacological characterization of β-lactam derivatives as TRPM8 antagonists. Scientific Reports, 7(1), 1-15. Available at: [Link]
Sources
- 1. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
A Comparative Guide to the Mass Spectrometric Analysis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
This guide provides an in-depth technical comparison of mass spectrometry and other analytical techniques for the characterization of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural details but also the underlying scientific rationale to empower robust analytical strategies.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a piperazine moiety protected with a tert-butoxycarbonyl (Boc) group, linked to a nicotinic acid core. This structure makes it a valuable building block in the synthesis of complex molecules, including potential therapeutic agents. The precise characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for the structural elucidation and quantification of such compounds. This guide will delve into the mass spectrometric behavior of this compound and compare its performance with alternative analytical methodologies.
Mass Spectrometric Characterization
The molecular formula for this compound is C₁₅H₂₁N₃O₄, with an exact mass of 307.1532 g/mol .[1] Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique due to the presence of basic nitrogen atoms in the piperazine and pyridine rings, which are readily protonated.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ is anticipated to follow several key pathways, driven by the lability of the Boc group and the inherent stability of the aromatic nicotinic acid core. The primary fragmentation event is the characteristic loss of the tert-butoxycarbonyl group as isobutylene (56 Da) and carbon dioxide (44 Da), or the entire Boc group (100 Da). Further fragmentation of the piperazine and nicotinic acid rings will yield characteristic product ions.
Below is a proposed fragmentation pathway visualized using Graphviz.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting condition would be 5-10% B, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometer Settings (Triple Quadrupole):
-
Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for parent ion).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Energy: Ramped or optimized for specific transitions (e.g., 10-30 eV for the transition of m/z 308.2 -> 208.1).
The following diagram illustrates the general workflow for this LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Here, we compare mass spectrometry with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification and purity assessment of organic molecules.
Methodology:
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions: Similar to those described for LC-MS.
-
Detection: UV absorbance is monitored at a wavelength corresponding to the chromophore of the molecule. The pyridine ring of the nicotinic acid moiety provides a strong chromophore, typically with maximum absorbance around 260-270 nm.
Comparison:
| Feature | Mass Spectrometry (MS) | HPLC-UV |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time and UV spectrum) |
| Sensitivity | High (picogram to femtogram range) | Moderate (nanogram to microgram range) |
| Structural Information | Detailed (molecular weight and fragmentation pattern) | Limited (UV spectrum provides some structural clues) |
| Quantification | Excellent (especially with stable isotope-labeled standards) | Good (requires calibration with a reference standard) |
| Matrix Effects | Susceptible to ion suppression or enhancement | Less susceptible to matrix effects |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds.
Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolution in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: ¹H NMR for proton environment, ¹³C NMR for carbon skeleton, and 2D NMR (e.g., COSY, HSQC) for connectivity.
Comparison:
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy |
| Structural Information | Provides molecular weight and fragmentation | Provides detailed atomic connectivity and stereochemistry |
| Sensitivity | Very High | Low (requires milligram quantities) |
| Throughput | High | Low |
| Quantification | Requires internal standards | Can be quantitative (qNMR) without a specific standard |
| Isomer Differentiation | Can be challenging for some isomers | Excellent at differentiating isomers |
Conclusion: An Integrated Analytical Approach
For the comprehensive characterization of this compound, a multi-technique approach is recommended. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for identification and quantification, making it ideal for reaction monitoring and impurity profiling. HPLC-UV provides a robust and routine method for purity assessment and quality control. NMR spectroscopy remains the gold standard for unambiguous structure confirmation.
The choice of technique will ultimately depend on the specific analytical question. For routine analysis and quantification in complex matrices, LC-MS/MS is often the method of choice. For initial structural verification and characterization of reference standards, NMR is indispensable. By understanding the strengths and limitations of each technique, researchers can develop a robust and efficient analytical workflow for this important chemical entity.
References
-
Jetir.org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]
-
ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available at: [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. Available at: [Link]
-
CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]
-
Royal Society of Chemistry. An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Available at: [Link]
-
MassBank. Nicotinic acid spectrum. Available at: [Link]
-
PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]
-
National Institutes of Health. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Available at: [Link]
-
Fisher Scientific. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific 250 mg. Available at: [Link]
-
LookChemicals. 4-(5-CARBOXY-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Boc-Protected Piperazine Nicotinic Acid: A Comparative Analysis for Advanced Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical and conformational properties allow it to modulate pharmacokinetics and interact effectively with a wide range of biological targets.[3] When coupled with a nicotinic acid moiety—a known pharmacophore with diverse biological activities—the resulting scaffold becomes a powerful tool for drug development.[4][5][6]
However, the symmetric nature of piperazine presents a formidable synthetic hurdle: achieving selective mono-functionalization. This guide provides an in-depth comparison of the advantages of using tert-butyloxycarbonyl (Boc) protection to create Boc-protected piperazine nicotinic acid, contrasting this strategy with viable alternatives. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their synthetic decision-making.
The Challenge: Controlling Piperazine Reactivity
The 1,4-arrangement of the two nitrogen atoms in piperazine makes direct, selective N-1 substitution challenging, often resulting in mixtures of mono- and di-substituted products.[7] The most widely accepted solution is the use of a protecting group, which temporarily "blocks" one nitrogen, allowing for controlled functionalization of the other.[7] The choice of this protecting group is critical, as it dictates the reaction conditions for both its installation and removal, thereby impacting compatibility with other functional groups in the molecule.
The tert-butyloxycarbonyl (Boc) group has become a workhorse in this domain, offering a robust and versatile method for creating mono-substituted piperazine intermediates, such as N-Boc-piperazine.[8][9] This intermediate is a crucial building block for coupling with other moieties, like nicotinic acid, to generate complex and therapeutically relevant molecules.[10]
Comparative Analysis: Boc-Protection vs. Orthogonal Strategies
The primary advantage of the Boc protecting group lies in its cleavage condition: it is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to a wide range of other reagents, including bases and nucleophiles.[11][] This provides a clear strategic advantage over other common protecting groups.
dot
Caption: General workflow for synthesis and application of the target molecule.
Experimental Protocol: Synthesis of tert-butyl 4-(2-carboxypyridin-3-yl)piperazine-1-carboxylate
This protocol is adapted from established procedures for coupling N-Boc-piperazine with chloronicotinic acid. [10] Materials:
-
2-Chloronicotinic acid
-
N-Boc-piperazine (1.4 equiv)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.4 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Isopropyl acetate (IPAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution (50%)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloronicotinic acid (1.0 equiv) and isopropyl acetate (approx. 8 mL per gram of acid).
-
Base and Coupling Agent Addition: Add triethylamine (2.0 equiv) to the solution. Follow with the addition of TBTU (1.4 equiv). Stir the resulting mixture at ambient temperature for 30 minutes.
-
Scientist's Note: TBTU is a highly efficient peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. TEA acts as a non-nucleophilic base to neutralize the HCl formed during the reaction and to deprotonate the amine, enhancing its reactivity.
-
-
Nucleophilic Addition: Add N-Boc-piperazine (1.4 equiv) portion-wise to the reaction mixture. It is crucial to maintain the internal temperature below 20°C during this addition.
-
Scientist's Note: This is an exothermic reaction. Controlling the temperature prevents potential side reactions and ensures the stability of the activated acid intermediate.
-
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature. Monitor the progress by HPLC or TLC until the starting material (2-chloronicotinic acid) is consumed (typically 4-12 hours). [10]5. Workup and Extraction: Quench the reaction by adding a saturated NaHCO₃ solution. Extract the aqueous layer with isopropyl acetate (2x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a 50% brine solution to remove residual water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.
Protocol: Boc-Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group. [13] Materials:
-
Boc-protected piperazine nicotinic acid derivative
-
6N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Potassium Hydroxide (KOH), solid
-
Ethyl acetate
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acidic Cleavage: Dissolve the Boc-protected starting material in 6N HCl (approx. 60 mL per gram of substrate).
-
Scientist's Note: The strong acidic environment protonates the carbonyl oxygen of the Boc group, initiating its cleavage to release isobutylene, carbon dioxide, and the protonated free amine.
-
-
Washing: Wash the acidic aqueous solution with diethyl ether (3x volumes) to remove any non-polar impurities and the tert-butyl byproducts. The desired product remains in the aqueous phase as its hydrochloride salt.
-
Basification: Carefully add solid KOH to the aqueous phase with stirring until the pH reaches >11. This neutralizes the HCl and deprotonates the piperazine nitrogen.
-
Extraction: Extract the basified aqueous solution with ethyl acetate (3x volumes). The free amine product will move into the organic layer.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine nicotinic acid derivative. [13]
Conclusion: The Strategic Value Proposition
The use of Boc-protected piperazine nicotinic acid offers a distinct set of advantages for the research scientist and drug development professional:
-
Controlled Synthesis: It provides a reliable and high-yielding pathway to selectively functionalized piperazine-nicotinic acid scaffolds, avoiding the common problem of di-substitution. [10]2. Chemical Orthogonality: The acid-lability of the Boc group makes it compatible with a vast range of chemical transformations that require basic or neutral conditions, offering strategic flexibility in complex, multi-step syntheses. [11][]3. Broad Applicability: The piperazine-nicotinic acid core is a well-established "privileged scaffold" found in numerous CNS, oncology, and anti-infective agents, making this building block highly valuable for generating new chemical entities with high potential for biological activity. [1][8][14]4. Commercial Availability: The key intermediate, N-Boc-piperazine, is widely available, making this synthetic route scalable and economically viable. [9] By understanding the comparative advantages of the Boc protecting group and mastering the associated synthetic protocols, researchers can efficiently leverage the power of the piperazine nicotinic acid scaffold to accelerate the discovery of next-generation therapeutics.
References
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. (URL: )
- Role of piperazine scaffolds in medicinal chemistry - Benchchem. (URL: )
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design. (URL: )
- Exploring pharmacological significance of piperazine scaffold. (2024). (URL: )
- SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - P
- Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. (URL: )
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. (URL: _)
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. (URL: )
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. (URL: )
- Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). (URL: )
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: )
- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
- Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. (URL: )
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. (URL: )
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of the Turkish Chemical Society, Section A: Chemistry. (URL: )
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. (URL: )
- Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. (2015). RSC Advances. (URL: )
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry, 144, 107136. (URL: )
- Boc Solid Phase Peptide Synthesis - ChemPep. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]
- 10. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. jgtps.com [jgtps.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Structural Analogues of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid for Drug Discovery
This guide provides a comprehensive comparison of structural analogues of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a versatile scaffold in medicinal chemistry. We will delve into a systematic analysis of how modifications to this core structure influence biological activity, physicochemical properties, and synthetic accessibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical space for the discovery of novel therapeutics.
Introduction: The 2-(Piperazin-1-yl)nicotinic Acid Scaffold
The 2-(piperazin-1-yl)nicotinic acid core is a privileged structure in drug discovery, frequently appearing in compounds targeting a range of biological entities, particularly G-protein coupled receptors (GPCRs) and enzymes. The piperazine moiety often serves as a versatile linker, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). The nicotinic acid portion provides a key interaction point, often with receptor binding sites, and its carboxylic acid group can be modified to modulate physicochemical properties. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen offers a convenient handle for synthetic elaboration, allowing for the introduction of diverse functionalities.
This guide will explore key structural modifications to this scaffold and provide a comparative analysis of their impact on performance, supported by experimental data from the scientific literature.
Classification of Structural Analogues
The structural analogues of this compound can be broadly categorized based on the region of modification:
-
Category A: Modification of the Piperazine N4-Substituent: Replacing the Boc group with various alkyl, aryl, or heterocyclic moieties.
-
Category B: Modification of the Nicotinic Acid Ring: Introducing substituents onto the pyridine ring or altering the position of the carboxylic acid and piperazine substituents.
-
Category C: Modification of the Carboxylic Acid: Esterification, amidation, or replacement with bioisosteres.
-
Category D: Hybrid Analogues: Combining modifications from the above categories to optimize properties.
The following sections will provide a detailed comparison of analogues within these categories, focusing on their synthesis, biological activity, and physicochemical properties.
Comparative Analysis of Structural Analogues
Category A: N4-Substituent Modifications
The N4-position of the piperazine ring is a common site for modification to explore SAR and modulate pharmacokinetic properties. The Boc group serves as a protecting group and can be readily removed to allow for the introduction of a wide array of substituents.
| Compound ID | N4-Substituent | Biological Target | Activity Data | Reference |
| Parent | Tert-butoxycarbonyl (Boc) | - | - | - |
| A1 | Methyl | Dopamine D2/D3 Receptors, 5-HT1A Receptor | Varies with the rest of the molecule | [1] |
| A2 | Pyrimidin-2-yl | Monoamine Oxidase A (MAO-A) | IC50 = 23.10 µM (for a derivative) | [2] |
| A3 | 4-Fluorophenyl | 5-HT2A/D2 Receptors | Potent antipsychotic activity in animal models | [3] |
| A4 | Piperonyl | 5-HT1A Receptor | Anxiolytic effects in animal models | [1] |
Expertise & Experience Insights:
The choice of the N4-substituent is critical in determining the biological target and potency of the resulting compound. Small alkyl groups like methyl can be introduced to explore the impact of basicity and lipophilicity. Aromatic and heteroaromatic substituents, as seen in A2, A3, and A4, can introduce specific interactions with the target protein, such as pi-stacking or hydrogen bonding, leading to enhanced affinity and selectivity. For instance, the incorporation of an arylpiperazine moiety is a well-established strategy for targeting central nervous system (CNS) receptors.[3]
Category B: Nicotinic Acid Ring Modifications
Modifications to the nicotinic acid ring can significantly impact binding affinity and selectivity by altering the electronic and steric properties of the molecule.
| Compound ID | Modification | Biological Target | Activity Data | Reference |
| B1 | Isonicotinic Acid Analogue | 5-HT1A Receptor | Anxiolytic-like effects | [1] |
| B2 | Picolinic Acid Analogue | 5-HT1A Receptor | Anxiolytic-like effects | [1] |
| B3 | 3-Nitropyridin-2-yl Analogue | Urease | IC50 = 2.0 µM (for a derivative) | [4] |
Expertise & Experience Insights:
Altering the position of the carboxylic acid, as in the isonicotinic (B1) and picolinic (B2) acid analogues, can reorient the key binding groups and lead to different receptor interactions and pharmacological profiles. The introduction of electron-withdrawing groups like a nitro group (B3) can modulate the pKa of the pyridine nitrogen and influence its interaction with the biological target.
Category C: Carboxylic Acid Modifications
The carboxylic acid group is a key pharmacophoric feature, often involved in ionic interactions with the target. Its modification can be used to improve pharmacokinetic properties such as cell permeability and metabolic stability.
| Compound ID | Modification | Rationale | Potential Impact | Reference |
| C1 | Methyl Ester | Increase lipophilicity, prodrug strategy | Improved cell permeability, potential for sustained release | [5] |
| C2 | Amide | Introduce hydrogen bonding capabilities, reduce acidity | Altered solubility and binding interactions, improved metabolic stability | [6][7] |
| C3 | Nitrile | Carboxylic acid bioisostere | Maintained biological activity with improved pharmacokinetic profile | [8] |
Expertise & Experience Insights:
Esterification (C1) is a common prodrug strategy to mask the polar carboxylic acid and enhance oral absorption. Amidation (C2) can introduce additional hydrogen bond donors and acceptors, potentially leading to new interactions with the target. Replacing the carboxylic acid with a bioisostere like a nitrile (C3) can be a successful strategy to maintain biological activity while improving drug-like properties. For example, 2-(Piperazin-1-yl)nicotinonitrile has been identified as a peroxisome proliferator-activated receptor antagonist.[8]
Experimental Protocols
General Synthesis of 2-(4-Substituted-piperazin-1-yl)nicotinic Acid Derivatives
A general synthetic route for the preparation of the title compound and its N4-substituted analogues is depicted below.
Caption: General synthesis of N4-substituted analogues.
Step-by-Step Protocol for the Synthesis of the Parent Compound:
-
Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N-Boc-piperazine (1.2 eq) and a base like potassium carbonate (K2CO3, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., 1N HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
In Vitro Biological Assay: Radioligand Binding Assay
This protocol describes a general method to determine the binding affinity of the synthesized compounds to a specific GPCR target.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Physicochemical Properties
The physicochemical properties of drug candidates are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Importance | Desired Range for Oral Drugs |
| Molecular Weight (MW) | Influences solubility and permeability | < 500 Da |
| LogP | Measure of lipophilicity, affects permeability and solubility | 1 - 3 |
| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding potential and permeability | < 140 Ų |
| Aqueous Solubility | Crucial for absorption | > 10 µM |
Expertise & Experience Insights:
A balance between lipophilicity (LogP) and hydrophilicity is essential for good oral bioavailability. Highly lipophilic compounds may have poor solubility and be prone to metabolic breakdown, while highly polar compounds may have poor membrane permeability. The Boc group on the parent compound significantly increases its lipophilicity. Deprotection and subsequent derivatization at the N4-position allow for fine-tuning of these properties.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile starting point for the design of novel drug candidates. This guide has demonstrated how systematic structural modifications can lead to compounds with diverse biological activities and improved drug-like properties.
Future research in this area should focus on:
-
Multi-parameter Optimization: Simultaneously optimizing potency, selectivity, and ADME properties.
-
Structure-Based Drug Design: Utilizing crystal structures or homology models of target proteins to guide the design of more potent and selective analogues.
-
Exploration of Novel Bioisosteres: Investigating new replacements for the carboxylic acid and nicotinic acid moieties to further expand the chemical space and intellectual property.
By applying the principles and methodologies outlined in this guide, researchers can effectively navigate the chemical landscape of 2-(piperazin-1-yl)nicotinic acid analogues and accelerate the discovery of new and improved therapeutics.
References
- Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides. PubMed.
- Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed.
- Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics.
- 2-(Piperazin-1-yl)nicotinonitrile | CAS 84951-44-0 | SCBT. Santa Cruz Biotechnology.
- Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. PubMed.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.
- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
- SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - P
- A kind of synthetic method of N-Boc piperazines.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
- Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
- 2-(4-Methylpiperazin-1-yl)nicotinic acid | 38029-97-9. Sigma-Aldrich.
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PubMed.
- Synthesis of piperazines. Organic Chemistry Portal.
- tert-Butyl piperazine-1-carboxyl
- Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed.
- 2-(4-boc-piperazin-1-yl)nicotinic acid. Sigma-Aldrich.
- Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. PubMed Central.
- Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv.
- 38029-97-9|2-(4-Methylpiperazin-1-yl)nicotinic acid. BLDpharm.
- 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Veeprho.
- Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. PubMed Central.
Sources
- 1. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]
- 6. Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
Introduction
In the landscape of modern drug discovery and organic synthesis, 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid and its analogs are valuable building blocks. Their structural complexity, combining a nicotinic acid core, a piperazine linker, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, enables the construction of diverse and potent molecules. However, this same chemical nature necessitates a rigorous and informed approach to waste management. Improper disposal not only poses immediate safety risks within the laboratory but also carries significant environmental and regulatory consequences.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning behind each procedural step, empowering you, the researcher, to manage your chemical waste with the highest standards of safety, compliance, and scientific integrity. Our objective is to build your trust by providing actionable intelligence that protects both you and your environment.
Part 1: Hazard Identification and Core Safety Profile
A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, a hazard assessment can be reliably constructed by analyzing its constituent structural motifs: the piperazine ring and the nicotinic acid core.
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Furthermore, they are recognized as potential respiratory and skin sensitizers, meaning repeated exposure can lead to allergic reactions.[2]
-
Nicotinic Acid Moiety: Nicotinic acid is a known irritant, particularly causing serious eye irritation.[3][4]
-
Tert-butoxycarbonyl (Boc) Group: While the Boc group itself is relatively benign, its removal often involves strong acids like trifluoroacetic acid (TFA), creating a corrosive waste stream that requires careful handling.[5][6]
Based on this analysis, this compound must be treated as a hazardous substance. The primary risks include skin irritation or burns, serious eye damage, and potential sensitization.[7]
Table 1: Key Safety and Chemical Data
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | - |
| Common Synonyms | 2-(4-Boc-piperazin-1-yl)nicotinic acid | - |
| Primary Hazards | Skin Irritation/Corrosion, Serious Eye Damage, Potential Sensitizer | [1][2][3] |
| GHS Hazard Statements | Presumed based on analogs: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage), H334/H317 (May cause allergy or asthma symptoms or breathing difficulties if inhaled / May cause an allergic skin reaction) | [2][8] |
| Disposal Classification | Hazardous Chemical Waste | [7][9] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the compound's hazard profile, the selection and consistent use of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[7]
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3][8]
-
Body Protection: A standard laboratory coat is required at all times. Ensure it is fully buttoned to provide maximum coverage.[7]
-
Respiratory Protection: If you are handling the solid compound in a way that may generate dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[2]
Part 3: Managing Spills with Precision and Safety
In the event of an accidental spill, a prepared and systematic response is critical to prevent exposure and contamination.
-
Immediate Area Evacuation: Alert personnel in the immediate vicinity and evacuate the area to prevent further exposure.[1]
-
Ensure Proper Ventilation: If not already in use, increase ventilation in the area, for instance, by ensuring a chemical fume hood is operational.[7]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pads to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[7][10]
-
Collect Absorbed Material: Once the material is fully absorbed, carefully sweep or scoop it into a designated, properly labeled hazardous waste container.[10][11]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[7]
Part 4: Step-by-Step Disposal Protocol
This protocol outlines the mandated procedure for disposing of waste containing this compound, from initial collection to final handoff. This substance must not be disposed of down the drain or in regular solid waste.[3][12]
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is segregation. Incompatible chemicals, when mixed, can result in dangerous reactions.
-
Action: Collect all waste containing the target compound—including pure excess solid, contaminated consumables (e.g., weighing papers, pipette tips), and solutions—directly into a designated hazardous waste container.[7][13]
-
Causality: Segregation prevents uncontrolled exothermic reactions, gas evolution, or polymerization that can occur when incompatible waste streams are mixed. For example, mixing acidic waste from a Boc-deprotection step with a basic waste stream could generate significant heat and pressure.
Step 2: Container Selection and Labeling
The waste container is your primary means of containment. Its integrity and labeling are critical for safety and compliance.
-
Action: Use a container made of a material compatible with the chemical waste (e.g., high-density polyethylene - HDPE). The container must have a secure, screw-top lid to prevent leaks.[14][15] Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "this compound" and list any other components in the waste mixture.[9]
-
Causality: Using an incompatible container, such as a metal can for acidic waste, can lead to corrosion and leakage.[14] Proper labeling is mandated by regulatory bodies like the EPA and OSHA and is essential for informing waste handlers of the container's contents and associated hazards.[9][16]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste within a laboratory.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[9][15] The container must be kept closed except when actively adding waste.
-
Causality: The SAA concept is a regulatory provision by the EPA to allow for the safe accumulation of small amounts of hazardous waste in a laboratory without requiring a full-scale storage permit.[17] Keeping the container closed prevents the release of vapors and protects the contents from contamination.
Step 4: Final Disposal via Professional Services
Final disposal of this hazardous waste is not a task for laboratory personnel.
-
Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8][14] This waste will typically be disposed of via high-temperature incineration at a permitted facility.[3][9]
-
Causality: Licensed waste disposal companies have the specialized equipment, facilities, and permits required to handle, transport, and destroy chemical waste in a manner that is safe, environmentally sound, and compliant with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for hazardous chemical waste.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA. Available at: [Link]
-
Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University. Available at: [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. EPA. Available at: [Link]
-
Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available at: [Link]
-
Carl ROTH. Safety Data Sheet for Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available at: [Link]
-
PubChem. Nicotinic Acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Piperazine Safety Data Sheet. EDQM. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA. Available at: [Link]
-
Loba Chemie. Nicotinic Acid Extra Pure Safety Data Sheet. Loba Chemie. Available at: [Link]
-
Carl ROTH. Safety Data Sheet for Nicotinic acid. Carl ROTH. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Available at: [Link]
-
Empower Pharmacy. Tirzepatide / Niacinamide Injection. Empower Pharmacy. Available at: [Link]
-
Carl ROTH. Safety Data Sheet for Nicotinic acid. Carl ROTH. Available at: [Link]
-
PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. National Library of Medicine. Available at: [Link]
-
EMBL-EBI. tert-butoxycarbonyl group (CHEBI:48502). EMBL-EBI. Available at: [Link]
-
Angene Chemical. Safety Data Sheet for 6-(PIPERAZIN-1-YL)NICOTINIC ACID. Angene Chemical. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. carlroth.com [carlroth.com]
- 13. usbioclean.com [usbioclean.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid
This document provides a comprehensive, technically grounded guide for the safe handling of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS No. 654663-42-0). As a trusted partner in your research, our commitment extends beyond supplying high-quality reagents to ensuring you can use them with the utmost safety and efficacy. This guide is designed for researchers, scientists, and drug development professionals, offering essential safety protocols, operational plans, and disposal procedures rooted in established best practices and authoritative standards.
Hazard Profile and Risk Assessment
This compound is a solid organic compound. While specific toxicity data for this exact molecule is not extensively published, a robust safety protocol can be developed by analyzing its constituent functional groups—a nicotinic acid moiety and an N-Boc-protected piperazine ring—and by referencing Safety Data Sheets (SDS) for structurally similar compounds.
The primary hazards associated with this and similar chemical structures are:
-
Skin Irritation : Direct contact may cause irritation.[1][2][3]
-
Serious Eye Irritation : The compound, particularly as a fine powder, can cause significant eye irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation : Inhalation of airborne dust can irritate the respiratory system.[1][2]
A thorough hazard assessment is the foundation of a safe laboratory environment.[4][5] Employers are required by OSHA to assess workplace hazards to determine the appropriate Personal Protective Equipment (PPE).[4][6]
| Hazard Category | Route of Exposure | Potential Effects & Risks | Recommended Control Measure |
| Chemical Hazard | Dermal (Skin) | Causes skin irritation.[1][3] | Use of appropriate chemical-resistant gloves and a lab coat.[5] |
| Ocular (Eyes) | Causes serious eye irritation.[1][3] | Use of safety glasses with side shields or chemical splash goggles.[7][8] | |
| Inhalation | May cause respiratory tract irritation.[1] | Handle in a certified chemical fume hood or use local exhaust ventilation.[9][10] | |
| Physical Hazard | Dust Generation | Solid, fine powder can easily become airborne during handling and weighing. | Employ gentle handling techniques; use engineering controls like a fume hood. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The use of PPE is not a substitute for robust engineering controls (like a fume hood) but serves as the final, critical barrier between the researcher and the chemical hazard.[5][6] The following PPE is mandatory for all procedures involving this compound.
Primary Protective Ensemble
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87-marked safety glasses with side shields are required for all laboratory work.[7]
-
Standard Operation : For tasks involving weighing or transferring the solid, where dust generation is possible, chemical splash goggles are required.[5][8]
-
High-Risk Operations : When handling large quantities or in situations with a significant splash potential, a face shield must be worn in addition to safety goggles.[5][7] Goggles must always be worn beneath a face shield.[7]
-
-
Hand Protection :
-
Glove Selection : Nitrile gloves are the standard choice for handling solid chemicals and protecting against incidental contact.[5] Always inspect gloves for tears or punctures before use.[11]
-
Proper Technique : Gloves must be removed using a technique that avoids touching the outer surface with bare skin.[11] Contaminated gloves must be disposed of in accordance with institutional hazardous waste procedures.[10][11] Hands should be washed thoroughly after glove removal.
-
-
Body Protection :
-
Respiratory Protection :
-
Standard Practice : All handling of this compound that may generate dust should be performed within a certified chemical fume hood or with other appropriate local exhaust ventilation to keep airborne concentrations low.[1][9][12]
-
Supplemental Protection : In situations where engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator (e.g., an N95 particle respirator for dust) may be necessary.[9][11] Respirator use must be part of a formal institutional program that includes training and fit-testing.[4]
-
Operational and Disposal Plans
A proactive approach to safety involves meticulous planning of the entire workflow, from preparation to disposal.
General Handling Workflow
The following workflow ensures that safety checks and procedures are integrated into the routine handling of the chemical.
Caption: General workflow for safely handling chemical reagents.
Step-by-Step PPE Procedures
Correctly donning and doffing PPE is critical to prevent exposure and cross-contamination.
PPE Donning Sequence
Caption: The correct sequence for putting on (donning) PPE.
PPE Doffing (Removal) Sequence
Caption: The correct sequence for removing (doffing) PPE.
Emergency Protocol: Spill Management
Preparedness is the most critical step in safely managing a chemical spill.[13] Small spills of solid material can typically be managed by trained laboratory personnel.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a minor chemical spill.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Secure : Immediately alert personnel in the vicinity and restrict access to the spill area.[14][15]
-
Ventilate : Ensure the area is well-ventilated; if not already on, turn on the fume hood.[16]
-
Consult SDS : Refer to the Safety Data Sheet for any specific cleanup instructions.[14][17]
-
Don PPE : At a minimum, don two pairs of nitrile gloves, chemical splash goggles, and a lab coat.[17]
-
Contain & Clean :
-
Gently cover the spill with absorbent pads or paper towels to prevent the dust from becoming airborne.[13]
-
If necessary, slightly moisten the material with an inert liquid (like water, if not water-reactive) to minimize dust.[14]
-
Using a plastic scoop or spark-proof tools, carefully sweep the material and absorbent pads into a designated hazardous waste container or heavy-duty plastic bag.[14][16][18] Double-bag the waste.[16]
-
-
Decontaminate : Wipe the spill area with a wet paper towel or appropriate cleaning solution.[18] Place all cleaning materials into the hazardous waste bag.
-
Dispose : Seal and label the waste container with a hazardous waste label.[13][16] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Doff PPE & Wash : Carefully remove and dispose of all contaminated PPE as hazardous waste.[18] Thoroughly wash hands with soap and water.
Exposure and First Aid Plan
In the event of an exposure, immediate and correct action is crucial. All laboratory personnel should be familiar with the location and operation of safety showers and eyewash stations.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][12][19] Seek immediate medical attention.[9][19] |
| Skin Contact | Remove contaminated clothing immediately.[20] Wash the affected skin area thoroughly with soap and plenty of water.[9][11][12] If irritation persists, seek medical attention.[9][19] |
| Inhalation | Move the affected person to fresh air.[1][11][12] If breathing is difficult or they feel unwell, seek medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Contaminated PPE : All disposable PPE (gloves, etc.) that is contaminated with the chemical must be placed in a sealed, labeled hazardous waste container.[10][13] Do not dispose of this material in the regular trash.
-
Chemical Waste : All waste containing this compound, including cleanup materials, must be disposed of as hazardous chemical waste.[16] Follow all local, state, and federal regulations, and consult with your institution's EHS department for specific procedures.
Conclusion
The safe handling of this compound is achieved through a combination of understanding its hazard profile, strict adherence to PPE protocols, and the implementation of robust operational and emergency plans. By integrating these principles into your daily laboratory work, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY). [Link]
-
Guide for Chemical Spill Response. (1995). American Chemical Society. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
-
Laboratory Chemical Spill Guidelines. Brooklyn College. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]
-
Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. [Link]
-
OSU EHS – Lab PPE In research facilities, personal protective equipment (PPE) is used to help prevent employee exposure to haz. The Ohio State University. [Link]
-
Nicotinic Acid (Niacin) MSDS. Oxford Lab Fine Chem LLP. [Link]
-
3-methyl iso nicotinic acid Safety Data Sheet. (2012, April 17). Capot Chemical. [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
-
NICOTINIC ACID EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]
-
3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl} benzoic acid Safety Data Sheet. Fisher Scientific. [Link]
-
5-chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid Safety Data Sheet. (2025, November 3). Angene Chemical. [Link]
-
UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. clarionsafety.com [clarionsafety.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. capotchem.com [capotchem.com]
- 12. angenechemical.com [angenechemical.com]
- 13. westlab.com [westlab.com]
- 14. Laboratory Chemical Spill Guidelines | Brooklyn College [brooklyn.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. acs.org [acs.org]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. ehs.utk.edu [ehs.utk.edu]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. chemicea.com [chemicea.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




